1,2-Thiazinan-3-one 1,1-dioxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxothiazinan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c6-4-2-1-3-9(7,8)5-4/h1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBILQPVGEGXWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NS(=O)(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649561 | |
| Record name | 1lambda~6~,2-Thiazinane-1,1,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-20-1 | |
| Record name | 1lambda~6~,2-Thiazinane-1,1,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 1,2-Thiazinan-3-one 1,1-dioxide"
An In-Depth Technical Guide to the Synthesis of 1,2-Thiazinan-3-one 1,1-dioxide
Abstract
The 1,2-thiazinan-3-one 1,1-dioxide scaffold represents a significant structural motif in medicinal chemistry. As a cyclic N-acyl sulfonamide, it functions as a constrained bioisostere of a carboxylic acid, offering potential advantages in metabolic stability, hydrogen bonding capacity, and the ability to probe additional receptor space.[1][2] This guide provides a comprehensive overview of a proposed synthetic pathway for 1,2-thiazinan-3-one 1,1-dioxide, grounded in established chemical principles and analogous transformations. We will delve into the strategic rationale behind the synthetic design, present detailed experimental protocols, and offer insights into reaction mechanisms and validation.
Introduction: The Significance of the δ-Sultam-Lactam Scaffold
Cyclic sulfonamides, or sultams, are privileged structures in drug discovery and chemical synthesis.[3][4][5] The 1,2-thiazinane 1,1-dioxide, a six-membered ring system also known as a δ-sultam, has been the subject of considerable synthetic interest.[3][6] The incorporation of a ketone at the 3-position, adjacent to the nitrogen atom, creates a unique hybrid structure that merges the properties of a lactam with those of a sultam. This N-acyl sulfonamide moiety is particularly noteworthy for its acidity, which is comparable to that of carboxylic acids (pKa 3.5–4.5), allowing it to engage in similar biological interactions while often exhibiting enhanced stability.[1][2] The rigid, cyclic nature of 1,2-thiazinan-3-one 1,1-dioxide offers a well-defined three-dimensional structure that can be exploited for the design of highly specific enzyme inhibitors or receptor ligands.
Retrosynthetic Analysis and Strategic Design
A logical retrosynthetic analysis of the target molecule, 1 , suggests a strategy based on an intramolecular cyclization. The most robust bond disconnection is the amide C-N bond, which is a common and reliable method for forming cyclic amides and related structures. This leads back to an acyclic precursor, 3-(sulfamoyl)propanoic acid chloride 2 , which can be readily prepared from a suitable bifunctional starting material.
Our proposed synthesis, therefore, commences with a commercially available precursor and proceeds through the formation of a key acyclic intermediate, which is then cyclized to afford the desired δ-sultam-lactam ring.
Caption: Retrosynthetic analysis of 1,2-Thiazinan-3-one 1,1-dioxide.
Proposed Synthetic Pathway
The proposed synthesis is a three-step sequence starting from 3-aminopropanesulfonic acid (homotaurine), a readily available starting material. The pathway is designed to be robust and scalable, utilizing well-understood chemical transformations.
Caption: Proposed synthetic pathway for 1,2-Thiazinan-3-one 1,1-dioxide.
Detailed Experimental Protocols
The following protocols are proposed based on analogous procedures found in the literature for N-acylation, sulfonyl chloride formation, and intramolecular cyclization.
Step 1: Synthesis of 3-(Acetamido)propane-1-sulfonic acid
Rationale: Protection of the amine as an acetamide serves two purposes: it prevents unwanted side reactions at the nitrogen atom during the subsequent chlorination step and sets up the N-acyl moiety required for the final product. Acylation of amino acids is a standard and high-yielding reaction.
Protocol:
-
Dissolve 3-aminopropanesulfonic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) with cooling in an ice bath.
-
To the stirred solution, add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.
-
Concentrate the solution under reduced pressure to obtain a solid residue.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 3-(Acetamido)propane-1-sulfonyl chloride
Rationale: Conversion of the sulfonic acid to the corresponding sulfonyl chloride is necessary to activate the sulfur center for the subsequent intramolecular cyclization. Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are standard reagents for this transformation.
Protocol:
-
In a fume hood, carefully add phosphorus pentachloride (1.5 eq) portion-wise to solid 3-(acetamido)propane-1-sulfonic acid (1.0 eq) with vigorous stirring.
-
The reaction mixture will likely become a paste or slurry. Gently heat the mixture to 50-60 °C for 2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and quench by carefully pouring it onto crushed ice.
-
The product, 3-(acetamido)propane-1-sulfonyl chloride, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This crude product is often used directly in the next step.
Step 3: Intramolecular Cyclization to 1,2-Thiazinan-3-one 1,1-dioxide
Rationale: This is the key ring-forming step. A strong, non-nucleophilic base is required to deprotonate the amide nitrogen, which then acts as a nucleophile, attacking the electrophilic sulfonyl chloride to form the six-membered ring. Sodium hydride is a common choice for such cyclizations. The initial product will be the N-acetylated target molecule, which can then be deprotected.
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of crude 3-(acetamido)propane-1-sulfonyl chloride (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated intermediate.
-
For deprotection, dissolve the crude intermediate in a mixture of ethanol and 6 M hydrochloric acid (1:1) and heat to reflux for 6 hours.
-
Cool the solution and concentrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the final product, 1,2-thiazinan-3-one 1,1-dioxide.
Data Presentation
| Step | Starting Material | Reagents and Conditions | Product | Expected Yield |
| 1 | 3-Aminopropanesulfonic acid | 1. NaOH(aq), Ac₂O, 0 °C to RT, 4h | 3-(Acetamido)propane-1-sulfonic acid | 85-95% |
| 2 | 3-(Acetamido)propane-1-sulfonic acid | PCl₅, 60 °C, 2h | 3-(Acetamido)propane-1-sulfonyl chloride | 70-85% |
| 3 | 3-(Acetamido)propane-1-sulfonyl chloride | 1. NaH, THF, RT, 18h; 2. HCl(aq), reflux | 1,2-Thiazinan-3-one 1,1-dioxide | 50-70% (over two steps) |
Trustworthiness and Self-Validation
The proposed synthetic route relies on a series of well-established and high-yielding reactions.
-
Amide Formation (Step 1): The Schotten-Baumann-type conditions for the acylation of the amino group are standard and generally provide clean products in high yields. The progress of this reaction can be easily monitored by the disappearance of the starting material using techniques like NMR spectroscopy (disappearance of the primary amine signal) or by derivatization of an aliquot for TLC analysis.
-
Sulfonyl Chloride Formation (Step 2): The conversion of sulfonic acids to sulfonyl chlorides with reagents like PCl₅ or SOCl₂ is a classic transformation. The success of this step can be confirmed by IR spectroscopy (appearance of a characteristic S-Cl stretch) and the disappearance of the broad O-H stretch of the sulfonic acid. The product of this step is often moisture-sensitive and carried forward without extensive purification.
-
Intramolecular Cyclization (Step 3): The Dieckmann-like condensation to form the cyclic N-acyl sulfonamide is the most critical step. The use of a strong base like NaH is crucial for the deprotonation of the relatively non-acidic amide proton. The success of the cyclization can be confirmed by mass spectrometry (observation of the correct molecular ion for the product) and NMR spectroscopy (disappearance of the linear precursor signals and appearance of a new set of signals corresponding to the cyclic structure). The final deprotection is a standard acidic hydrolysis of an amide.
Each intermediate should be characterized by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure before proceeding to the next step, ensuring the integrity of the overall synthesis.
Conclusion
This guide outlines a robust and logical synthetic pathway for the preparation of 1,2-thiazinan-3-one 1,1-dioxide. By leveraging fundamental organic reactions, this proposed route offers a clear and actionable strategy for researchers in medicinal chemistry and drug development to access this valuable heterocyclic scaffold. The principles of strategic bond disconnection, functional group manipulation, and intramolecular cyclization are expertly integrated to provide a comprehensive and scientifically sound approach to the target molecule.
References
-
Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra12698h][1][2][7][8]
-
Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22035615/][9]
-
Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/25/23/5638][6]
-
An RCM Strategy to Stereodiverse Delta-Sultam Scaffolds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18489622/][3]
-
Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2636681/][4][5]
-
Sultam synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sultam-synthesis.shtm][10]
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Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. MDPI. [URL: https://www.mdpi.com/1422-8599/2/1/M215][11]
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- 3. An RCM strategy to stereodiverse delta-sultam scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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"1,2-Thiazinan-3-one 1,1-dioxide structure elucidation"
An In-Depth Technical Guide to the Structure Elucidation of 1,2-Thiazinan-3-one 1,1-dioxide
Abstract
This technical guide provides a comprehensive methodology for the definitive structure elucidation of 1,2-Thiazinan-3-one 1,1-dioxide (CAS 913836-20-1), a saturated six-membered cyclic sulfonamide, commonly referred to as a δ-sultam. This scaffold is of increasing interest in medicinal chemistry due to its unique physicochemical properties and its utility as a bioisostere for other cyclic structures. This document details a multi-faceted analytical approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each analytical step is presented with the underlying scientific rationale, detailed experimental protocols, and data interpretation strategies. The synergistic use of these techniques provides an unambiguous confirmation of the molecule's covalent structure and connectivity, establishing a robust workflow for researchers in synthetic chemistry and drug development.
Introduction
Cyclic sulfonamides, or sultams, are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research. Their rigid conformational constraints and ability to participate in hydrogen bonding make them valuable scaffolds in drug design. The 1,2-thiazinane 1,1-dioxide core, specifically, represents a δ-sultam structure that can be explored as a potential pharmacophore or a key intermediate in the synthesis of more complex bioactive molecules.[1]
The definitive confirmation of a synthesized molecule's structure is the cornerstone of chemical research, ensuring the validity of subsequent biological or material science studies. This guide presents a logical and self-validating workflow for the structure elucidation of 1,2-Thiazinan-3-one 1,1-dioxide, moving from initial synthesis to conclusive spectroscopic characterization. We will demonstrate how each analytical technique provides a unique piece of the structural puzzle, culminating in a cohesive and irrefutable structural assignment.
Synthesis and Purification
To perform structure elucidation, a pure sample of the target compound must first be obtained. Several strategies exist for the synthesis of δ-sultams.[2][3] A common and effective method involves the intramolecular cyclization of a suitable precursor, such as a γ-haloalkanesulfonamide.
Synthetic Protocol: Intramolecular Cyclization
This protocol outlines a plausible two-step synthesis starting from 3-chloropropan-1-amine.
Step 1: Sulfonylation of 3-chloropropan-1-amine
-
Dissolve 3-chloropropan-1-amine hydrochloride (1.0 eq) in a 2:1 mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate at 0 °C.
-
Add 2-carboxyethylsulfonyl chloride (1.1 eq) dropwise to the vigorously stirred biphasic mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, wash with 1 M HCl and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude N-(3-chloropropyl)-2-carboxyethanesulfonamide intermediate.
Step 2: Intramolecular Cyclization to form 1,2-Thiazinan-3-one 1,1-dioxide
-
Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.
-
After the addition is complete, heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification Protocol
-
Subject the crude product to flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., 30% to 70%).
-
Combine fractions containing the pure product, identified by TLC.
-
Remove the solvent under reduced pressure.
-
For final purification, recrystallize the resulting solid from an appropriate solvent system, such as ethanol/water, to yield 1,2-Thiazinan-3-one 1,1-dioxide as a white crystalline solid.
Structure Elucidation Workflow
The comprehensive characterization of the purified compound follows a logical sequence. Mass spectrometry provides the molecular weight, infrared spectroscopy identifies key functional groups, and NMR spectroscopy resolves the precise atomic connectivity.
Caption: Workflow for the structure elucidation of 1,2-Thiazinan-3-one 1,1-dioxide.
Mass Spectrometry (MS)
Causality: Mass spectrometry is the first crucial step post-purification. It provides the molecular weight of the compound, which directly validates the molecular formula (C₄H₇NO₃S, MW: 149.17 g/mol ). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high precision.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in methanol.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
-
Parameters: Set the capillary voltage to 3.5 kV, nebulizer gas (N₂) pressure to 2 bar, and drying gas flow to 8 L/min at 200 °C.
-
Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺ at m/z 150.0) for collision-induced dissociation (CID) to observe characteristic fragmentation patterns.
Data Interpretation and Expected Results
The mass spectrum provides compelling evidence for the target structure through its molecular ion and fragmentation pattern.
| Ion | Expected m/z (Monoisotopic) | Observation |
| [M+H]⁺ | 150.0174 | The protonated molecular ion, confirming the molecular weight. |
| [M+Na]⁺ | 172.0000 | A common sodium adduct, further verifying the molecular weight. |
| [M+H - SO₂]⁺ | 86.0398 | Key Fragment. Corresponds to the neutral loss of sulfur dioxide (64 Da), a hallmark of sulfonamides.[4] |
| [M+H - H₂O]⁺ | 132.0068 | Loss of water. |
| [M+H - CO - H₂O]⁺ | 104.0119 | Subsequent loss of carbon monoxide and water. |
Fragmentation Insight: The most diagnostic fragmentation for sulfonamides is the cleavage of the C-S and S-N bonds. Under CID conditions, the protonated molecule is expected to readily lose SO₂ (64 Da), a highly characteristic fragmentation pathway that strongly supports the presence of the sulfonyl group.[5][6]
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 1,2-Thiazinan-3-one 1,1-dioxide, the key signatures are the sulfonyl (SO₂) group and the cyclic amide (lactam) carbonyl (C=O) group.
Experimental Protocol (ATR-IR)
-
Sample Preparation: Place a small amount of the purified solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
-
Processing: The resulting spectrum is typically baseline-corrected and displayed in terms of transmittance or absorbance.
Data Interpretation and Expected Results
The IR spectrum should display strong, characteristic absorption bands confirming the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Medium | N-H stretch of the secondary amide (lactam). |
| 2960-2850 | Medium | C-H aliphatic stretches. |
| ~1680 | Strong | C=O stretch of the six-membered lactam. |
| ~1340 | Strong | Asymmetric SO₂ stretch. |
| ~1150 | Strong | Symmetric SO₂ stretch. |
Expert Insight: The position of the C=O stretch (~1680 cm⁻¹) is characteristic of a six-membered lactam ring. The two strong, distinct peaks for the SO₂ group (~1340 and ~1150 cm⁻¹) are unambiguous indicators of the sulfonyl dioxide moiety, a defining feature of the sultam ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for elucidating the detailed covalent structure of an organic molecule. ¹H NMR reveals the proton environment and connectivity through spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques like COSY and HSQC are used to definitively link these atoms together.
Experimental Protocol
-
Sample Preparation: Dissolve ~10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons like N-H.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Experiments to Run:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Data Interpretation and Expected Results
¹H NMR (400 MHz, DMSO-d₆): The structure contains three distinct methylene (CH₂) groups and one amide (NH) proton. The protons on each methylene group are chemically inequivalent due to the rigid ring structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling and Rationale |
| ~8.0 | br s | 1H | NH | Broad singlet, exchangeable with D₂O. Its chemical shift is solvent-dependent. |
| ~3.4 | t | 2H | C6-H ₂ | Triplet, adjacent to the electron-withdrawing SO₂ group, resulting in a downfield shift. Coupled to C5-H₂. |
| ~2.7 | t | 2H | C4-H ₂ | Triplet, α to the carbonyl group, causing a downfield shift. Coupled to C5-H₂. |
| ~2.1 | p (quintet) | 2H | C5-H ₂ | Quintet or multiplet, coupled to both C4-H₂ and C6-H₂. It is the most upfield of the aliphatic protons. |
¹³C NMR (100 MHz, DMSO-d₆): The molecule has four unique carbon atoms, each expected to produce a distinct signal.[7]
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~170 | N/A | C 3 (C=O) | Carbonyl carbon, characteristically the most downfield signal. |
| ~48 | Negative | C 6 (CH₂) | Methylene carbon attached to the electron-withdrawing SO₂ group. |
| ~35 | Negative | C 4 (CH₂) | Methylene carbon α to the carbonyl group. |
| ~20 | Negative | C 5 (CH₂) | The most shielded aliphatic carbon, located between two other methylene groups. |
2D NMR Validation:
-
¹H-¹H COSY: This experiment is critical for confirming the connectivity. It will show a cross-peak between the C5-H₂ signal (~2.1 ppm) and the C4-H₂ signal (~2.7 ppm), and another cross-peak between the C5-H₂ signal and the C6-H₂ signal (~3.4 ppm). This definitively establishes the -CH₂-CH₂-CH₂- sequence within the ring.
-
¹H-¹³C HSQC: This experiment correlates each proton signal with its directly attached carbon. It will show correlations between: δ(H) ~3.4 and δ(C) ~48 (C6); δ(H) ~2.7 and δ(C) ~35 (C4); and δ(H) ~2.1 and δ(C) ~20 (C5). This provides the final, unambiguous assignment of all proton and carbon signals.
Conclusion
The structure of 1,2-Thiazinan-3-one 1,1-dioxide is unequivocally confirmed through the logical and synergistic application of modern spectroscopic techniques. Mass spectrometry establishes the correct molecular formula of C₄H₇NO₃S and reveals a characteristic loss of SO₂, indicative of a sulfonamide. Infrared spectroscopy confirms the presence of the key lactam carbonyl and sulfonyl functional groups. Finally, a complete analysis of 1D and 2D NMR spectra provides the definitive connectivity of the carbon-hydrogen framework, mapping out the -CH₂-CH₂-CH₂- chain and its placement between the carbonyl and sulfonyl moieties within the six-membered ring. This integrated approach represents a robust and reliable workflow for the structural verification of novel heterocyclic compounds in a research and development setting.
References
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
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Sun, J., et al. (2015). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Available at: [Link]
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Singh, S., et al. (2021). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 26(16), 4989. [Link]
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Hu, W. Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 791-8. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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Kumar, M., et al. (2018). An RCM Strategy to Stereodiverse Delta-Sultam Scaffolds. Organic Letters, 20(10), 2977-2981. [Link]
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Liu, H., et al. (2007). 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3,4-b][2][5][8]thiadiazine derivatives. Magnetic Resonance in Chemistry, 45(3), 265-8. [Link]
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Miyasaka, M., et al. (2018). Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates. Organic Letters, 20(11), 3434-3437. [Link]
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Evangelisti, L., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(11), 3169. [Link]
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Kakehi, A., et al. (1993). 3H-CYCL[3.2.2]AZINO[2,1-e]CYCL[3.3.2]AZIN-3-ONE. Heterocycles, 36(6), 1131. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1,2-Thiazinan-3-one 1,1-dioxide
Foreword: Unveiling the Profile of a Promising Heterocycle
To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical exploration into the physicochemical landscape of 1,2-Thiazinan-3-one 1,1-dioxide. This saturated six-membered heterocyclic compound, featuring a sulfonamide and a lactam moiety, presents a scaffold of significant interest in medicinal chemistry. Its structural alerts suggest potential for diverse biological activities, making a thorough understanding of its fundamental properties paramount for any future development endeavors. While specific experimental data for this precise molecule remains limited in publicly accessible literature, this guide will provide a robust framework for its characterization. We will delve into predicted properties based on its chemical structure and analogous compounds, and critically, we will provide detailed, field-proven experimental protocols for the empirical determination of these essential parameters. This document is designed not merely as a repository of data, but as a practical manual to empower researchers in their quest to unlock the full potential of this intriguing molecule.
Molecular Structure and Inherent Chemical Features
The foundational step in characterizing any compound is a thorough analysis of its structure. 1,2-Thiazinan-3-one 1,1-dioxide possesses a unique combination of functional groups that dictate its chemical behavior and physical properties.
-
Core Scaffold: A six-membered saturated ring containing a sulfur atom and a nitrogen atom in a 1,2-relationship.
-
Sulfonamide Group: The sulfur atom is fully oxidized to a sulfone, and is part of a cyclic sulfonamide (a sultam). This group is a strong electron-withdrawing group, influencing the acidity of the N-H proton.
-
Lactam Moiety: The presence of a carbonyl group adjacent to the nitrogen atom forms a cyclic amide, specifically a lactam. This introduces polarity and potential for hydrogen bonding.
The interplay between the electron-withdrawing sulfonyl group and the lactam functionality is expected to significantly impact the molecule's acidity, polarity, and intermolecular interactions.
Predicted and Determinable Physicochemical Properties
A compound's journey from a laboratory curiosity to a potential therapeutic agent is paved with the precise measurement of its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Tabulated Overview of Key Physicochemical Parameters
| Physicochemical Property | Predicted Value/Range | Significance in Drug Development |
| Molecular Formula | C₄H₇NO₃S | Fundamental for all calculations and structural elucidation. |
| Molecular Weight | 149.17 g/mol | Influences diffusion and transport across biological membranes. |
| Melting Point (°C) | Likely a solid with a relatively high melting point | An indicator of purity and lattice energy. Affects dissolution rate. |
| Boiling Point (°C) | High, likely decomposes before boiling | Relevant for purification and handling, though often not a key parameter for solid oral dosage forms. |
| Aqueous Solubility (mg/mL) | Predicted to be sparingly soluble to soluble | Crucial for bioavailability and formulation. Low solubility is a major hurdle in drug development. |
| pKa | Estimated to be in the acidic range (approx. 8-10) | Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be low (likely < 1) | A measure of lipophilicity, which influences membrane permeability and plasma protein binding. |
Experimental Protocols for Precise Characterization
The heart of this guide lies in the practical, step-by-step methodologies for the empirical determination of the aforementioned physicochemical properties. The following protocols are designed to be self-validating and provide a clear rationale for each step.
Determination of Melting Point
The melting point is a fundamental physical property that provides a quick and effective indication of a compound's purity.[1][2][3][4]
Principle: A pure crystalline solid typically melts over a narrow temperature range (0.5-1°C). Impurities depress and broaden the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if needed to powder the sample)
Protocol:
-
Sample Preparation: Ensure the sample of 1,2-Thiazinan-3-one 1,1-dioxide is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will inform the slower, more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat the sample at a slow rate (1-2°C per minute) as the temperature approaches the approximate melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point range is T₁ - T₂.
Causality Behind Experimental Choices:
-
A fine powder ensures uniform heat distribution.
-
A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, providing an accurate melting range.
Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.[5][6][7][8]
Principle: The equilibrium solubility is determined by adding an excess of the solid compound to a fixed volume of water and measuring the concentration of the dissolved compound after equilibrium is reached.
Apparatus:
-
Scintillation vials or small glass test tubes with screw caps
-
Analytical balance
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
pH meter
Protocol:
-
Sample Preparation: Add an excess amount of 1,2-Thiazinan-3-one 1,1-dioxide to a series of vials containing a known volume of purified water (and relevant buffers, e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).
Causality Behind Experimental Choices:
-
Using an excess of the solid ensures that the solution is saturated.
-
Extended agitation and constant temperature are necessary to reach a true thermodynamic equilibrium.
-
Centrifugation is essential to separate the solid and liquid phases without disturbing the equilibrium.
Determination of pKa via Potentiometric Titration
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values.[9][10][11][12][13] The N-H proton of the sulfonamide in 1,2-Thiazinan-3-one 1,1-dioxide is expected to be acidic.
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH electrode. The pKa is the pH at which the compound is 50% ionized.
Apparatus:
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Stir plate and stir bar
-
Beaker or titration vessel
Protocol:
-
Solution Preparation: Dissolve a precisely weighed amount of 1,2-Thiazinan-3-one 1,1-dioxide in a suitable solvent (e.g., water or a co-solvent system like water/methanol if solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or as the pH at the half-equivalence point.
Causality Behind Experimental Choices:
-
Potentiometric titration provides a direct measure of the change in proton concentration.
-
Using a co-solvent for poorly soluble compounds is a common practice, but it's important to note that the measured pKa will be an apparent pKa in that specific solvent system.
Determination of LogP via the Shake-Flask Method
LogP is the primary measure of a compound's lipophilicity.[14][15][16][17][18]
Principle: The compound is partitioned between two immiscible solvents, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.
Apparatus:
-
Separatory funnels or screw-capped tubes
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Protocol:
-
Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol to ensure mutual miscibility does not affect the results.
-
Partitioning: Dissolve a known amount of 1,2-Thiazinan-3-one 1,1-dioxide in one of the phases. Add a known volume of the second phase.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning.
-
Phase Separation: Allow the layers to separate, or use a centrifuge to expedite the process.
-
Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Causality Behind Experimental Choices:
-
Pre-saturating the solvents is critical to prevent volume changes during the experiment.
-
The shake-flask method is considered the "gold standard" for its direct measurement of partitioning.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 1,2-Thiazinan-3-one 1,1-dioxide is expected to show distinct signals for the methylene protons on the thiazinane ring. The chemical shifts and coupling patterns will be influenced by their proximity to the electronegative nitrogen and sulfonyl groups. The N-H proton of the sulfonamide will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the lactam, and the methylene carbons of the ring. The chemical shifts will provide further confirmation of the ring structure.[19][20]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[21][22][23][24][25]
-
Key Expected Absorptions:
-
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the sulfonamide N-H.
-
C=O Stretch: A strong absorption around 1650-1700 cm⁻¹ for the lactam carbonyl. The exact position will depend on ring strain.
-
S=O Stretch: Two strong absorptions in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1180-1140 cm⁻¹ (symmetric) for the sulfonyl group.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[26][27][28][29][30]
-
Expected Fragmentation: The molecular ion peak (M+) should be observable. Common fragmentation pathways may include the loss of SO₂ and cleavage of the thiazinane ring.
Logical Workflows and Data Integration
The characterization of 1,2-Thiazinan-3-one 1,1-dioxide should follow a logical progression, with each piece of data informing the next steps.
Conclusion and Future Directions
1,2-Thiazinan-3-one 1,1-dioxide represents a molecule with considerable potential, warranting a thorough investigation of its physicochemical properties. This guide has outlined the predicted characteristics and provided robust, detailed protocols for their empirical determination. For researchers in drug discovery and development, the systematic application of these methodologies will build a comprehensive data package, enabling a clear understanding of the compound's behavior and paving the way for its potential translation into novel therapeutic applications. The synthesis and subsequent detailed characterization as outlined herein are the critical next steps in unlocking the promise held within this heterocyclic scaffold.
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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LogP/D. Cambridge MedChem Consulting. [Link]
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Melting point determination. University of Calgary. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
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Development of Methods for the Determination of pKa Values. PMC. [Link]
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Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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LogP / LogD shake-flask method. Protocols.io. [Link]
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experiment (1) determination of melting points. SlideShare. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
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Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]
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Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
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Experiment 1. Solubility of Organic Compounds | PDF. Scribd. [Link]
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Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
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Determination of Melting Point. Clarion University. [Link]
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Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI. [Link]
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Solubility of Organic Compounds. University of Toronto. [Link]
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Introduction to IR Spectroscopy - Amides. YouTube. [Link]
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FTIR study of five complex beta-lactam molecules. PubMed. [Link]
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FTIR study of five complex ?-lactam molecules | Request PDF. ResearchGate. [Link]
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Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. [Link]
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XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl). [Link]
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Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. NIH. [Link]
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5 - Mass Spectrometry of Heterocyclic Compounds. R Discovery. [Link]
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Generation of 4-((trifluoromethyl)thio)-2H-benzo[e][9][14]thiazine 1,1-dioxides via a reaction of trifluoromethanesulfanylamide wi. The Royal Society of Chemistry. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. [Link]
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The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... ResearchGate. [Link]
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Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. [Link]
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The features of IR spectrum. [Link]9/original/IR_jegyzet_EN.pdf)
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An In-depth Technical Guide to the Reaction Mechanisms of 1,2-Thiazinan-3-one 1,1-dioxide
Abstract
The 1,2-thiazinan-3-one 1,1-dioxide scaffold, a six-membered cyclic sulfonamide containing a ketone functionality (also known as a γ-sultam ketone), represents a unique heterocyclic system with significant potential in medicinal chemistry and organic synthesis. Its rigid structure, combined with the electronic influence of the sulfonyl and carbonyl groups, imparts distinct reactivity at multiple positions. This guide provides a comprehensive technical overview of the core reaction mechanisms associated with this scaffold. We will explore the key synthetic strategies for its formation and delve into the mechanistic underpinnings of its functionalization, including reactions at the nitrogen atom, the α-carbon to the carbonyl group, the carbonyl group itself, and ring-opening transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical properties of this versatile heterocyclic core.
Introduction: The Structural and Electronic Landscape
The 1,2-thiazinan-3-one 1,1-dioxide ring system is characterized by a saturated six-membered ring containing a sulfonamide moiety where the sulfur is oxidized to a sulfone (SO₂), and a ketone is positioned at the C3 carbon. This arrangement creates a fascinating interplay of electronic effects that dictate its reactivity.
-
The Sulfonamide Moiety: The strongly electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton compared to a simple amide. This facilitates deprotonation and subsequent N-functionalization.
-
The α-Methylene Group: The C4 methylene group is positioned alpha to the carbonyl group, making these protons acidic and amenable to enolization. This opens up pathways for a variety of C-C and C-heteroatom bond-forming reactions.
-
The Carbonyl Group: The C3 ketone is an electrophilic center, susceptible to nucleophilic attack and reduction.
-
Ring Strain: While not as strained as four-membered β-sultams, the six-membered ring can still undergo ring-opening reactions under specific conditions, offering a route to linear sulfonamide derivatives.
This guide will systematically dissect the reaction mechanisms at each of these reactive sites.
Synthesis of the 1,2-Thiazinan-3-one 1,1-dioxide Core
The construction of the 1,2-thiazinan-3-one 1,1-dioxide ring system is a key challenge. A notable strategy involves a multi-step sequence culminating in an intramolecular cyclization. One documented approach for the synthesis of a 5-aryl substituted derivative highlights a Michael addition followed by cyclization[1].
Michael Addition-Cyclization Strategy
This approach builds the carbon skeleton first, followed by the crucial ring-closing step. The mechanism can be broken down as follows:
-
Michael Addition: A Michael donor, such as dimethyl malonate, is deprotonated with a base (e.g., sodium methoxide) to form a nucleophilic enolate. This enolate then undergoes a conjugate addition to an α,β-unsaturated sulfonamide.
-
Decarboxylation: The resulting diester is then hydrolyzed and decarboxylated to yield a γ-sulfonamido carboxylic acid derivative.
-
Intramolecular Cyclization: The final step involves an intramolecular cyclization. Under basic conditions (e.g., sodium methoxide in methanol), the sulfonamide nitrogen is deprotonated, and the resulting anion attacks the ester carbonyl, displacing the alkoxide leaving group to form the six-membered ring[1].
Caption: Synthetic pathway via Michael addition and cyclization.
Experimental Protocol: Synthesis of 5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (General)
This protocol is adapted from the general strategy described in the literature[1].
-
Michael Addition: To a solution of sodium methoxide (1.1 eq) in methanol, add dimethyl malonate (1.2 eq). Stir for 10 minutes at room temperature. Add the α,β-unsaturated sulfonamide (1.0 eq) and reflux the mixture for 18 hours.
-
Hydrolysis and Decarboxylation: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent (e.g., DMF) with water and sodium chloride, and the mixture is refluxed for 5 hours.
-
Sulfonamide Deprotection (if applicable): If the sulfonamide nitrogen is protected (e.g., with a BOC group), treat the crude product with an appropriate deprotecting agent (e.g., trifluoroacetic acid in dichloromethane).
-
Cyclization: The deprotected intermediate is dissolved in methanol, and sodium methoxide (1.1 eq) is added. The mixture is stirred at room temperature for 1 hour to effect cyclization.
-
Workup and Purification: The reaction is quenched with a weak acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
N-Functionalization: Alkylation and Acylation
The acidity of the sulfonamide N-H proton (pKa typically in the range of 10-11) makes it readily accessible for deprotonation by common bases, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting nitrogen anion is a potent nucleophile that can react with various electrophiles.
N-Alkylation
The N-alkylation proceeds via a standard Sɴ2 mechanism. The choice of base and solvent is crucial for efficient reaction. Strong, non-nucleophilic bases like NaH in aprotic polar solvents like DMF or THF are commonly employed to ensure complete deprotonation.
Mechanism:
-
Deprotonation: The base abstracts the acidic proton from the sulfonamide nitrogen, generating a resonance-stabilized nitrogen anion.
-
Nucleophilic Attack: The nitrogen anion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (or other alkylating agent with a good leaving group), displacing the leaving group in a single concerted step.
Caption: General mechanism for N-alkylation.
N-Acylation
N-acylation follows a similar principle, typically employing acyl chlorides or anhydrides as the acylating agents. The reaction proceeds through a nucleophilic acyl substitution mechanism.
Mechanism:
-
Deprotonation: As with alkylation, the sulfonamide is first deprotonated to form the nucleophilic nitrogen anion.
-
Nucleophilic Addition: The anion attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride) to yield the N-acylated product.
| Reaction | Reagents | Solvent | Temperature | Key Considerations |
| N-Alkylation | Alkyl halide, NaH or K₂CO₃ | DMF, THF | 0 °C to RT | Use of strong, non-nucleophilic bases is preferred. Reaction is sensitive to steric hindrance on the alkyl halide. |
| N-Acylation | Acyl chloride/anhydride, Et₃N or pyridine | CH₂Cl₂, THF | 0 °C to RT | A non-nucleophilic base is often used to scavenge the acidic byproduct (e.g., HCl). |
C-Functionalization at the α-Position (C4)
The protons on the C4 carbon, being alpha to the C3-carbonyl group, are acidic and can be removed by a strong base to form an enolate. This enolate is a key intermediate for a variety of C-C and C-heteroatom bond-forming reactions. The presence of the adjacent sulfonamide nitrogen can influence the stereochemical outcome of these reactions.
Enolate Formation and Alkylation
The formation of the enolate requires a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to prevent nucleophilic attack at the carbonyl carbon.
Mechanism:
-
Enolate Formation: LDA abstracts a proton from the C4 position, generating a planar enolate intermediate. The negative charge is delocalized between the C4 carbon and the carbonyl oxygen.
-
Alkylation: The enolate, acting as a carbon nucleophile, attacks an alkyl halide in an Sɴ2 reaction to form the C4-alkylated product. The stereochemistry of the addition can often be controlled by the reaction conditions and the nature of the substituents on the ring.
Caption: Mechanism of C4-alkylation via enolate formation.
Reactions of the Carbonyl Group
The C3-carbonyl group exhibits typical ketone reactivity, serving as an electrophilic site for nucleophilic addition and reduction reactions.
Reduction to an Alcohol
The ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Mechanism (with NaBH₄):
-
Nucleophilic Attack: The hydride ion (H⁻) from NaBH₄ acts as a nucleophile and attacks the electrophilic carbonyl carbon. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
-
Protonation: A protic workup (e.g., with water or mild acid) protonates the alkoxide to yield the final alcohol product. The stereochemical outcome (axial vs. equatorial alcohol) will depend on the steric environment around the carbonyl group.
Nucleophilic Addition
Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the carbonyl group to form tertiary alcohols.
Mechanism (with Grignard Reagent):
-
Coordination: The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen.
-
Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new C-C bond and a magnesium alkoxide intermediate.
-
Protonation: Aqueous workup protonates the alkoxide to give the tertiary alcohol.
Ring-Opening Reactions
The 1,2-thiazinan-3-one 1,1-dioxide ring can be opened under certain conditions, providing access to functionalized linear sulfonamides. The mechanism of ring-opening is highly dependent on the reagents and conditions employed.
Base-Mediated Ring Opening
Strong bases can potentially induce ring-opening through a few pathways. One plausible mechanism involves the formation of the C4 enolate, followed by a retro-Dieckmann-type condensation.
Proposed Mechanism:
-
Enolate Formation: A strong base deprotonates the C4 position to form the enolate.
-
Ring Opening: The enolate can undergo a ring-opening fragmentation, cleaving the C3-C4 bond to generate a ketene intermediate, which would be highly reactive. Alternatively, if there is a suitable leaving group on the nitrogen, an elimination pathway could be envisioned. A more likely scenario involves nucleophilic attack by a strong nucleophilic base (e.g., hydroxide) at the carbonyl, followed by ring opening.
It is important to note that specific literature detailing the ring-opening of this particular system is scarce, and these proposed mechanisms are based on the known reactivity of related β-keto esters and lactams.
Conclusion
The 1,2-thiazinan-3-one 1,1-dioxide scaffold is a rich platform for chemical exploration. The interplay between the sulfonamide and ketone functionalities provides multiple handles for selective modification. The acidic N-H allows for straightforward N-functionalization, while the α-methylene protons enable C4-alkylation and other transformations via enolate chemistry. The carbonyl group itself is a site for reduction and nucleophilic addition. While the synthesis of this core structure can be challenging, its potential as a constrained scaffold in drug design and as a versatile intermediate in organic synthesis makes it a compelling target for further investigation. Future research will likely focus on developing more diverse and efficient synthetic routes and on exploring the full range of its reactivity, particularly in asymmetric transformations.
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The Genesis and Evolution of 1,2-Thiazinane Derivatives: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2-thiazinane scaffold, a six-membered heterocyclic ring containing adjacent sulfur and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives, particularly the 1,2-thiazinane-1,1-dioxides, also known as δ-sultams, have garnered significant attention due to their diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of 1,2-thiazinane derivatives, tracing their origins from the foundational discoveries in sulfonamide chemistry to the sophisticated synthetic methodologies and therapeutic applications of the present day. We will explore the key milestones, seminal synthetic strategies, and the ever-expanding pharmacological landscape of this important class of compounds.
Introduction: The 1,2-Thiazinane Core and Its Significance
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Among these, sulfur- and nitrogen-containing heterocycles are of particular interest due to their unique chemical properties and ability to interact with biological targets.[2] The 1,2-thiazinane ring system is a fascinating example, characterized by a saturated six-membered ring containing a sulfonamide functional group within the cyclic framework.
The 1,2-thiazinane structure can exist in different oxidation states at the sulfur atom, with the 1,1-dioxide form being the most extensively studied due to its chemical stability and prevalence in biologically active derivatives. These cyclic sulfonamides, or δ-sultams, offer a rigid and predictable three-dimensional scaffold that can be strategically functionalized to modulate their pharmacokinetic and pharmacodynamic properties. The inherent polarity and hydrogen bonding capabilities of the sulfonamide group, combined with the conformational constraints of the six-membered ring, make 1,2-thiazinane derivatives attractive candidates for drug design.
This guide will delve into the historical journey of these compounds, from their conceptual beginnings to their current status as promising therapeutic agents.
The Historical Lineage: From Acyclic Sulfonamides to Cyclic Analogs
The story of 1,2-thiazinane derivatives is intrinsically linked to the groundbreaking discovery of sulfonamide antibacterial agents in the early 20th century.
The Dawn of the Sulfa Drugs: A Serendipitous Discovery
In the 1930s, at the I.G. Farbenindustrie in Germany, Gerhard Domagk made a monumental discovery that would revolutionize medicine. He found that a red azo dye, Prontosil, exhibited remarkable antibacterial activity in vivo.[3] Subsequent research by Ernest Fourneau's team in France revealed that Prontosil was a prodrug, metabolically cleaved in the body to release the active antibacterial agent, sulfanilamide.[4] This discovery ushered in the era of "sulfa drugs," the first class of synthetic systemic antibacterial agents, and laid the foundation for the development of a plethora of sulfonamide-containing drugs.[3]
The Conceptual Leap to Cyclic Sulfonamides (Sultams)
The logical progression from acyclic sulfonamides led chemists to explore their cyclic counterparts, with the expectation of discovering novel chemical and biological properties. The term "sultam" was coined to describe these cyclic sulfonamides, reflecting their structural analogy to lactams (cyclic amides). While the initial focus of sulfonamide chemistry was on antibacterial agents, the investigation into sultams unveiled a much broader spectrum of biological activities.[5][6]
The first synthesis of the parent 1,2-thiazinane-1,1-dioxide, a δ-sultam, was a pivotal moment in the history of this compound class. While a definitive singular report of its absolute first synthesis is not readily apparent in early literature, the foundational methods for constructing such cyclic sulfonamides emerged from the broader exploration of sulfonamide chemistry. The key synthetic transformation involves the intramolecular cyclization of a linear precursor containing both an amine and a sulfonic acid derivative.
The Evolution of Synthetic Methodologies
The synthesis of 1,2-thiazinane derivatives has evolved significantly from early, often harsh, methods to more sophisticated and stereoselective strategies. The primary approach remains the intramolecular cyclization of a suitably functionalized acyclic precursor.
Foundational Strategy: Intramolecular Cyclization of Amino-Sulfonyl Precursors
The most common and historically significant method for the synthesis of the 1,2-thiazinane-1,1-dioxide core involves the intramolecular cyclization of 4-aminobutane-1-sulfonyl chlorides or related derivatives. This approach relies on the formation of a sulfonamide bond within the same molecule to close the six-membered ring.
A general representation of this strategy is the cyclization of a γ-aminoalkylsulfonyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: Synthesis of 1,2-Thiazinane-1,1-dioxide via Intramolecular Cyclization
Step 1: Synthesis of 4-Chlorobutane-1-sulfonyl Chloride
-
To a stirred solution of 1,4-dichlorobutane (1.0 eq) in a suitable solvent such as chloroform, add a solution of sodium sulfite (1.1 eq) in water.
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide.
-
Heat the mixture to reflux for 12-18 hours.
-
After cooling, separate the aqueous layer and acidify with concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting sodium 4-chlorobutanesulfonate is then treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield 4-chlorobutane-1-sulfonyl chloride.
Step 2: Intramolecular Cyclization to form 1,2-Thiazinane-1,1-dioxide
-
Dissolve the 4-chlorobutane-1-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ammonia or a primary amine (1.1 eq) in THF to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The resulting amino-sulfonyl chloride undergoes spontaneous or base-promoted intramolecular cyclization to afford the 1,2-thiazinane-1,1-dioxide.
-
The product can be purified by crystallization or column chromatography.
This foundational approach has been adapted and refined over the years, utilizing various starting materials and cyclization conditions to access a wide range of substituted 1,2-thiazinane derivatives.[7]
Modern Synthetic Innovations
Modern organic synthesis has introduced more elegant and efficient methods for the construction of the 1,2-thiazinane ring system, often with excellent control over stereochemistry.
Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic compounds, including δ-sultams. This method involves the use of a ruthenium-based catalyst to facilitate the formation of a carbon-carbon double bond within an acyclic precursor, leading to the desired cyclic product. The starting materials are typically diene-containing sulfonamides.[1]
Caption: Ring-Closing Metathesis (RCM) for 1,2-Thiazinane Synthesis.
The intramolecular Diels-Alder reaction provides a stereocontrolled route to polycyclic systems containing the 1,2-thiazinane-1,1-dioxide moiety. In this approach, a sulfonamide-tethered triene undergoes a [4+2] cycloaddition to form the bicyclic sultam. This method is particularly valuable for creating complex molecular architectures with defined stereochemistry.
The Pharmacological Kaleidoscope of 1,2-Thiazinane Derivatives
The rigid, yet tunable, nature of the 1,2-thiazinane scaffold has made it a fertile ground for the discovery of new therapeutic agents across a wide range of disease areas.
| Therapeutic Area | Examples of Biological Activity | Key Structural Features |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][8] | Aromatic substituents on the nitrogen and at other positions of the ring. |
| Antimicrobial | Antibacterial and antifungal properties.[9] | Varies depending on the target; often involves specific substitution patterns. |
| Antiviral | Inhibition of viral enzymes such as reverse transcriptase. | Fused ring systems and specific functional groups. |
| Anticancer | Cytotoxic activity against various cancer cell lines.[2][5] | Often complex, polycyclic structures. |
| Anticonvulsant | Modulation of ion channels in the central nervous system. | Lipophilic substituents that enhance blood-brain barrier penetration. |
| Antidiabetic | Inhibition of aldose reductase.[2] | Carboxylic acid functionalities. |
Anti-inflammatory Agents: The "Oxicam" Story
One of the most significant success stories of 1,2-thiazinane derivatives in medicine is the development of the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs). Piroxicam and Meloxicam are prominent examples that feature a 1,2-benzothiazine-1,1-dioxide core, which is a fused derivative of the 1,2-thiazinane ring system. These drugs act as potent inhibitors of the cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade. The development of these compounds highlighted the potential of the 1,2-thiazinane scaffold in designing selective enzyme inhibitors.
Caption: Mechanism of Action of Anti-inflammatory 1,2-Thiazinane Derivatives.
Future Perspectives and Conclusion
The journey of 1,2-thiazinane derivatives, from their conceptual origins in the shadow of sulfa drugs to their current status as a versatile pharmacophore, is a testament to the power of medicinal chemistry. The continuous development of novel synthetic methodologies has enabled the exploration of a vast chemical space around this privileged scaffold, leading to the discovery of compounds with a remarkable range of biological activities.
Future research in this area will likely focus on:
-
Asymmetric Synthesis: The development of more efficient and highly stereoselective synthetic routes to access enantiopure 1,2-thiazinane derivatives.
-
Structure-Activity Relationship (SAR) Studies: Deeper investigation into the relationship between the three-dimensional structure of these compounds and their biological activity to guide the design of more potent and selective drugs.
-
Novel Therapeutic Targets: Exploration of the potential of 1,2-thiazinane derivatives to modulate new and challenging biological targets.
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AL-KUFA JOURNAL FOR BIOLOGY. (2024). Thiazine: Synthesis and Biological Activity. ResearchGate. [Link]
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Britannica, The Editors of Encyclopaedia. "thiazine". Encyclopedia Britannica, Invalid Date, [Link].
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El-Sayed, M. A.-H., & El-Essawy, F. A. (2021). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 26(15), 4419. [Link]
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Hassan, A. A., & Shawky, A. M. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(11), 3349. [Link]
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Jiménez-Hopkins, M., & Hanson, P. R. (2008). An RCM strategy to stereodiverse delta-sultam scaffolds. Organic letters, 10(11), 2223–2226. [Link]
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Maniewska, J., Wiatrak, B., Czyżnikowska, Ż., & Szczęśniak-Sięga, B. (2021). Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. International journal of molecular sciences, 22(15), 7818. [Link]
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
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Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC medicinal chemistry, 15(5), 1798–1827. [Link]
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Maniewska, J., Wiatrak, B., Czyżnikowska, Ż., & Szczęśniak-Sięga, B. (2021). Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 22(15), 7818. [Link]
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Wikipedia contributors. (2023, November 26). Thiazine. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sultam synthesis. [Link]
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Hektoen International. (2024). Sulfonamides: The first synthetic antibacterial agents. [Link]
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Sci-Hub. (n.d.). The Synthesis of the 1,2,4-Thiadiazine-1,1-dioxides. [Link]
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An In-depth Technical Guide to the Biological Activity of 1,2-Thiazinan-3-one 1,1-dioxide and its Derivatives
Abstract
The 1,2-thiazinan-3-one 1,1-dioxide core represents a compelling, yet underexplored, scaffold in medicinal chemistry. While direct biological data on the parent molecule is scarce, its derivatives have demonstrated a remarkable breadth of pharmacological activities. This guide provides a comprehensive analysis of the known biological landscape of substituted 1,2-thiazinan-3-one 1,1-dioxides, offering a predictive roadmap for researchers and drug development professionals. We will delve into the key therapeutic areas where this scaffold has shown promise, detail the underlying mechanisms of action, and provide robust experimental protocols for future investigations. This document serves not as a historical record, but as a forward-looking blueprint for unlocking the full potential of this versatile heterocyclic system.
Introduction: The 1,2-Thiazinan-3-one 1,1-dioxide Scaffold - A Frontier in Drug Discovery
The six-membered heterocyclic ring system containing nitrogen and sulfur, known as thiazine, exists in three isomeric forms: 1,2-thiazine, 1,3-thiazine, and 1,4-thiazine.[1] The fully saturated 1,2-thiazinane structure, particularly when oxidized to the 1,1-dioxide and featuring a carbonyl group at the 3-position, presents a unique combination of structural rigidity and synthetic accessibility. Thiazine derivatives, as a broad class, are of significant interest due to their presence in established antibiotics like cephalosporins and their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3][4][5]
This guide will focus specifically on the 1,2-thiazinan-3-one 1,1-dioxide core and its derivatives. Although direct biological evaluation of the unsubstituted parent compound is not extensively reported in the current literature, the consistent and potent activities of its substituted analogues strongly suggest that the core scaffold provides a valuable foundation for interaction with various biological targets. We will explore these activities through the lens of their established derivatives, providing a framework for hypothesizing and testing the potential of novel compounds based on this core.
Predicted Biological Activities and Established Mechanisms of Derivatives
The true potential of the 1,2-thiazinan-3-one 1,1-dioxide scaffold is revealed through the diverse biological activities of its derivatives. These activities often stem from the inhibition of key enzymes implicated in various disease pathologies.
Anti-Inflammatory and Analgesic Potential via Enzyme Inhibition
Derivatives of the closely related 1,2-benzothiazine 1,1-dioxide have been extensively studied for their anti-inflammatory properties.[2] The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Beyond classical COX inhibition, these scaffolds have been shown to target other important inflammatory mediators.
-
Key Molecular Targets:
-
Cyclooxygenase (COX-1 and COX-2): Inhibition of these enzymes blocks the conversion of arachidonic acid to prostaglandins, which are central mediators of pain and inflammation. Several tricyclic 1,2-benzothiazine derivatives have demonstrated preferential inhibition of COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects.[6]
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): As a downstream enzyme in the prostaglandin synthesis pathway, its inhibition offers a more targeted anti-inflammatory approach.
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of cortisone to active cortisol, and its inhibition can modulate inflammatory responses.
-
Pro-inflammatory Kinases and Cytokines: Some derivatives have shown the ability to suppress the activity of various kinases and the release of cytokines involved in inflammatory signaling.
-
dot digraph "Inflammatory_Cascade_Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX-1 / COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGs [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Pain & Inflammation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Thiazinane [label="1,2-Thiazinan-3-one\n1,1-dioxide Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse];
// Edges AA -> COX; COX -> PGs; PGs -> Inflammation; Thiazinane -> COX [label=" Inhibition", color="#EA4335"]; } caption [label="Figure 1: Inhibition of the COX pathway by thiazinane derivatives.", fontsize=10, fontname="Arial"];
Serine Protease Inhibition
A compelling area of activity for related scaffolds is the inhibition of serine proteases. Specifically, the 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold has been identified as a powerful tool for developing inhibitors of (chymo)trypsin-like serine proteases.[7] This scaffold acts as a substrate mimic, allowing for interaction with both the S and S' subsites of the enzyme's active site.[7]
-
Key Molecular Targets:
-
Human Leukocyte Elastase (HLE): A protease involved in inflammatory lung diseases like COPD.
-
Proteinase 3 (PR3): Implicated in Wegener's granulomatosis and other inflammatory conditions.
-
Cathepsin G (Cat G): Another neutrophil-derived protease involved in inflammation and tissue remodeling.
-
The development of potent, time-dependent inhibitors of these enzymes has been demonstrated by attaching various amino acid and phosphate leaving groups to the core heterocyclic scaffold.[7][8]
dot digraph "Serine_Protease_Inhibition_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];
// Nodes Scaffold [label="1,2-Thiazinan-3-one\n1,1-dioxide Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diversity [label="Introduce Diversity\n(e.g., Amino Acid Side Chains,\nPhosphate Groups)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; Library [label="Synthesize Compound Library", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Target Serine Protease\n(HLE, PR3, Cat G)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assay [label="Enzyme Inhibition Assay\n(Time-dependent kinetics)", fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead [label="Lead Compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];
// Edges Scaffold -> Diversity; Diversity -> Library; Library -> Assay; Enzyme -> Assay; Assay -> SAR; SAR -> Lead; } caption [label="Figure 2: Workflow for developing serine protease inhibitors.", fontsize=10, fontname="Arial"];
β-Secretase (BACE1) Inhibition for Alzheimer's Disease
Derivatives of the isomeric 1,2,4-thiadiazinane 1,1-dioxide have been successfully developed as potent inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[9] BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The drug candidate Verubecestat (MK-8931) features a 3-imino-1,2,4-thiadiazinane 1,1-dioxide core and has demonstrated high affinity for BACE1.[9] This highlights the potential of the broader thiazinane dioxide scaffold family to target aspartyl proteases.
Antimicrobial and Antifungal Activity
Various thiazine derivatives have shown promising antimicrobial and antifungal activities.[1][4][5] While the specific mechanisms are diverse, they often involve the disruption of microbial cell wall synthesis, enzyme inhibition, or interference with other essential cellular processes. The N-C-S linkage within the thiazine ring is considered a key pharmacophore for this activity.[3][4]
Methodologies for Biological Evaluation
To investigate the potential biological activities of novel 1,2-thiazinan-3-one 1,1-dioxide derivatives, a tiered screening approach is recommended. The following protocols are based on established methods used for evaluating related heterocyclic compounds.
General Synthesis of 1,2-Thiazinane-1,1-dioxide Derivatives
The synthesis of the 1,2-thiazinane-1,1-dioxide ring system can be achieved through several routes. One common method involves the cyclization of appropriate amino-halides or amino-alcohols.
-
Step 1: Sulfonamide Formation: React a suitable amino-halide or amino-alcohol with an appropriate sulfonyl chloride (e.g., phenylmethanesulfonyl chloride) in the presence of a base like triethylamine (Et3N) in a solvent such as tetrahydrofuran (THF).[10]
-
Step 2: Intramolecular Cyclization: Treat the resulting secondary sulfonamide with a strong base (e.g., n-butyllithium) to facilitate intramolecular cyclization, forming the sultam ring.[10]
-
Step 3: Derivatization: The core scaffold can be further modified at various positions to create a library of compounds for screening.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of test compounds against specific enzyme targets.
-
Protocol for COX Inhibition Screening (Colorimetric Assay):
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a known inhibitor (e.g., celecoxib for COX-2) as a positive control and a vehicle (DMSO) control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction and add a colorimetric substrate solution that reacts with the prostaglandin product.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
-
Protocol for Serine Protease Inhibition (Fluorometric Assay):
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, add buffer and the target serine protease (e.g., Human Leukocyte Elastase).
-
Add the test compounds across a range of concentrations. Include a known inhibitor as a positive control and a vehicle control.
-
Incubate the enzyme and inhibitor for a defined period to allow for binding. For time-dependent inhibitors, this pre-incubation time is critical.
-
Initiate the reaction by adding a fluorogenic substrate specific for the enzyme.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Determine the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Calculate the percent inhibition based on the reaction rates and determine the IC50 values. For time-dependent inhibitors, further kinetic studies are required to determine kinact/Ki.
-
Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various bacterial and fungal strains.
-
Broth Microdilution Protocol:
-
Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the target microorganism (e.g., to 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well of the plate.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Summary and Future Directions
The exploration of the 1,2-thiazinan-3-one 1,1-dioxide scaffold is in its nascent stages. However, the compelling evidence from its derivatives provides a strong rationale for its investigation.
Table 1: Summary of Biological Activities of Related Thiazine Dioxide Scaffolds
| Scaffold Family | Primary Biological Activity | Key Molecular Targets | Representative Compound Class |
| 1,2-Benzothiazine 1,1-dioxide | Anti-inflammatory, Analgesic | COX-1, COX-2, mPGES-1 | Tricyclic 1,2-benzothiazine derivatives[6] |
| 1,2,5-Thiadiazolidin-3-one 1,1-dioxide | Serine Protease Inhibition | HLE, PR3, Cathepsin G | Amino acid-conjugated heterocycles[7] |
| 1,2,4-Thiadiazinane 1,1-dioxide | Neurodegenerative Disease | BACE1 | Verubecestat (MK-8931)[9] |
| General Thiazines | Antimicrobial, Antifungal | Various (often undefined) | N-substituted thiazines[5] |
Future research should focus on:
-
Systematic Library Synthesis: A focused effort to synthesize a library of derivatives based on the core 1,2-thiazinan-3-one 1,1-dioxide scaffold, exploring substitutions at the N-2 position and on the carbon backbone.
-
Broad Biological Screening: Initial high-throughput screening of this library against a diverse panel of targets, including key enzymes from the protease and cyclooxygenase families, as well as various microbial strains.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the optimization of hit compounds into potent and selective leads.
-
Computational Modeling: Utilization of molecular docking and other in silico methods to understand the binding modes of active compounds and to rationalize observed SAR.
Conclusion
The 1,2-thiazinan-3-one 1,1-dioxide scaffold stands as a promising, yet largely untapped, resource for the development of new therapeutic agents. By leveraging the extensive knowledge gained from its more complex derivatives, a clear and logical path for its exploration can be forged. The potent and diverse activities observed in related compounds, particularly in the realms of anti-inflammatory and enzyme-inhibiting agents, provide a strong impetus for further investigation. This guide has outlined the key areas of potential, provided the necessary experimental frameworks, and established a rationale for the focused development of novel drugs based on this versatile and compelling chemical entity.
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Groutas, W. C., Kuang, R., Ruan, S., Tu, M., & Alef, M. (2001). 1,2,5-Thiadiazolidin-3-one 1,1 dioxide: a powerful scaffold for probing the S' subsites of (chymo)trypsin-like serine proteases. Archives of biochemistry and biophysics, 385(1), 162–169. [Link]
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Groutas, W. C., Kuang, R., Ruan, S., & Tu, M. (1998). Use of the 1,2,5-thiadiazolidin-3-one 1,1 dioxide and isothiazolidin-3-one 1,1 dioxide scaffolds in the design of potent inhibitors of serine proteinases. Bioorganic & medicinal chemistry letters, 8(5), 539–544. [Link]
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Ullah, H., et al. (2024). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. RSC Advances, 14(24), 17267-17282. [Link]
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Scott, J. D., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of medicinal chemistry, 59(23), 10435–10450. [Link]
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Groutas, W. C., et al. (2009). Utilization of the 1, 2, 3, 5-Thiatriazolidin-3-one 1, 1-Dioxide Scaffold in the Design of Potential Inhibitors of Human Neutrophil Proteinase 3. Current topics in medicinal chemistry, 9(14), 1316-1327. [Link]
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An In-depth Technical Guide to the Synthesis of 1,2-Thiazinan-3-one 1,1-Dioxide Derivatives
Abstract
The 1,2-thiazinan-3-one 1,1-dioxide scaffold, a six-membered cyclic sulfonamide or γ-sultam, represents a privileged structure in medicinal chemistry and drug development. Its unique stereochemical and electronic properties, including its ability to act as a hydrogen bond acceptor, have led to the exploration of its derivatives for a wide range of therapeutic applications.[1][2] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing 1,2-thiazinan-3-one 1,1-dioxide derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also insights into the mechanistic rationale behind the synthetic choices.
Introduction: The Significance of the 1,2-Thiazinan-3-one 1,1-Dioxide Core
The isosteric replacement of a lactam with a sultam ring can significantly modulate a molecule's physicochemical and pharmacological properties. The presence of the sulfonyl group in the 1,2-thiazinan-3-one 1,1-dioxide core introduces a tetrahedral geometry and two strong hydrogen bond acceptors, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1][2] Derivatives of this scaffold have shown promise in various therapeutic areas, including as anti-inflammatory agents, anticonvulsants, and antivirals, making the development of efficient and versatile synthetic routes a key focus of modern medicinal chemistry.[3]
This guide will explore the primary synthetic methodologies for the construction of the 1,2-thiazinan-3-one 1,1-dioxide ring system, including intramolecular cyclization of unsaturated sulfonamides, rhodium-catalyzed C-H amination, and synthesis from amino alcohols and halides. Furthermore, strategies for the derivatization of the core structure, particularly at the nitrogen atom, will be discussed.
Key Synthetic Strategies for the 1,2-Thiazinan-3-one 1,1-Dioxide Core
The construction of the 1,2-thiazinan-3-one 1,1-dioxide ring can be approached through several strategic bond formations. The choice of a particular synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the heterocyclic ring, and the scalability of the process.
Intramolecular Cyclization of Unsaturated Sulfonamides
A robust and versatile method for the synthesis of substituted 1,2-thiazinan-3-one 1,1-dioxides involves the intramolecular cyclization of a suitably functionalized open-chain sulfonamide precursor. This strategy allows for the introduction of substituents at various positions of the heterocyclic ring prior to the ring-closing step. A key example of this approach is the synthesis of 5-aryl-1,2-thiazinan-3-one 1,1-dioxides.
Mechanism and Rationale:
The synthetic sequence commences with the formation of an alkenyl sulfonamide from a protected methanesulfonamide. The choice of a protecting group, such as the N,N-bis(4-methoxybenzyl) group, is crucial to prevent undesired side reactions at the sulfonamide nitrogen during the initial steps. The subsequent Michael addition of a soft nucleophile, like dimethyl malonate, to the α,β-unsaturated system is a highly efficient method for introducing a carbon framework that will ultimately form part of the heterocyclic ring. The use of a strong base, such as sodium methoxide, facilitates this conjugate addition. The following steps of decarboxylation and deprotection are necessary to unmask the functional groups required for the final intramolecular cyclization. The cyclization itself is typically promoted by a base, which deprotonates the sulfonamide nitrogen, allowing for an intramolecular nucleophilic attack to close the six-membered ring.
Experimental Protocol: Synthesis of 5-Aryl-1,2-Thiazinan-3-one 1,1-Dioxide
The following protocol is a representative example of this synthetic strategy:
-
Step 1: Synthesis of the Alkenyl Sulfonamide: To a solution of N,N-bis(4-methoxybenzyl)methanesulfonamide in a suitable aprotic solvent, such as THF, at -20 °C, is added two equivalents of a strong base like lithium hexamethyldisilazide (LiHMDS). After stirring for 30 minutes, diethyl chlorophosphate is added, followed by the desired aromatic aldehyde (RCHO) after an hour. The reaction is allowed to warm to room temperature and stirred for an additional hour.
-
Step 2: Michael Addition: The crude alkenyl sulfonamide is dissolved in a mixture of methanol and acetonitrile. Sodium methoxide and dimethyl malonate are added, and the mixture is refluxed for 18 hours.
-
Step 3: Decarboxylation and Deprotection: The product from the Michael addition is heated in a mixture of DMF, water, and sodium chloride to effect decarboxylation. Subsequent treatment with a strong acid, such as a 1:1 mixture of trifluoroacetic acid and dichloromethane, for 18 hours at room temperature removes the N-protecting groups.
-
Step 4: Cyclization and Suzuki Coupling: The deprotected sulfonamide is cyclized using sodium methoxide in methanol at room temperature for one hour. The resulting 5-bromo-1,2-thiazinan-3-one 1,1-dioxide can then be subjected to a Suzuki coupling with an appropriate boronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., cesium carbonate) to yield the final 5-aryl derivative.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 5-aryl-1,2-thiazinan-3-one 1,1-dioxide.
Rhodium-Catalyzed Intramolecular C-H Amination
A more modern and atom-economical approach to the synthesis of sultams, including the 1,2-thiazinan-3-one 1,1-dioxide core, is through rhodium-catalyzed intramolecular C-H amination.[1][4] This method involves the direct conversion of a C-H bond to a C-N bond, forming the heterocyclic ring in a single step from a sulfamate ester precursor.
Mechanism and Rationale:
The reaction is believed to proceed through the formation of a highly reactive rhodium-nitrene intermediate. The dirhodium catalyst, often a carboxylate complex, reacts with a sulfamate ester in the presence of an oxidant. This generates a rhodium-nitrenoid species which then undergoes an intramolecular C-H insertion. The choice of the rhodium catalyst and its ligands is critical for achieving high yields and stereoselectivity.[1] The regioselectivity of the C-H insertion is often directed by the proximity of the C-H bonds to the reactive nitrene center, making it a powerful tool for the synthesis of specific isomers.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Intramolecular C-H Amination
-
To a solution of the sulfamate ester (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) is added the rhodium catalyst (typically 1-5 mol %).
-
An oxidant, such as magnesium oxide or iodosylbenzene, is added to the mixture.
-
The reaction is stirred at a specified temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered to remove any insoluble materials, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired sultam.
Diagram of the Catalytic Cycle:
Caption: Catalytic cycle for Rh-catalyzed C-H amination.
Synthesis from Amino Alcohols and Amino Halides
A classical and straightforward approach to the 1,2-thiazinane-1,1-dioxide scaffold involves the cyclization of bifunctional linear precursors, such as amino alcohols or amino halides. This method is particularly useful for the synthesis of simpler, unsubstituted or minimally substituted derivatives.
Mechanism and Rationale:
The synthesis typically proceeds in two steps. First, the amino group of the precursor is reacted with a sulfonyl chloride, such as benzylsulfonyl chloride, in the presence of a base like triethylamine to form a secondary sulfonamide. The choice of the sulfonyl chloride can be strategic, as the group attached to the sulfur may be removed later if desired. In the second step, a strong base, such as n-butyllithium, is used to deprotonate a carbon atom adjacent to the sulfonyl group (for amino halides) or to facilitate an intramolecular nucleophilic substitution (for amino alcohols, often after conversion of the hydroxyl group to a better leaving group). This intramolecular reaction leads to the formation of the six-membered sultam ring.
Experimental Protocol: Synthesis of 1,2-Thiazinane-1,1-dioxide Derivatives from Amino Halides
-
Step 1: Sulfonamide Formation: The amino halide is dissolved in an appropriate solvent like tetrahydrofuran (THF). The solution is cooled to 0 °C, and triethylamine followed by a sulfonyl chloride (e.g., benzylsulfonyl chloride) are added. The reaction is allowed to warm to room temperature and stirred until the starting amine is consumed.
-
Step 2: Cyclization: The crude sulfonamide is dissolved in THF and cooled to -78 °C. A strong base, such as n-butyllithium in the presence of diisopropylamine and a catalytic amount of phenanthroline, is added dropwise. The reaction mixture is stirred at low temperature for a specified time before being quenched with a proton source (e.g., saturated aqueous ammonium chloride).
-
The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography.
Derivatization of the 1,2-Thiazinan-3-one 1,1-Dioxide Core
Once the core heterocyclic structure is synthesized, further derivatization can be carried out to explore structure-activity relationships. A common point of modification is the nitrogen atom of the sultam.
N-Alkylation
The sulfonamide nitrogen of the 1,2-thiazinan-3-one 1,1-dioxide is acidic and can be deprotonated with a suitable base to form an anion, which can then be reacted with an electrophile, such as an alkyl halide, to introduce a substituent.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of the 1,2-thiazinan-3-one 1,1-dioxide in a polar aprotic solvent like dimethylformamide (DMF), is added a base such as sodium hydride (NaH) at 0 °C.
-
The mixture is stirred for a short period to allow for deprotonation.
-
The desired alkyl halide (e.g., methyl iodide, benzyl bromide) is then added, and the reaction is stirred at room temperature until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over a drying agent (e.g., sodium sulfate), and concentrated. The crude product is purified by chromatography or recrystallization.
Data Summary
The following table summarizes representative yields for the synthesis of various 1,2-thiazinan-3-one 1,1-dioxide derivatives using the methods described above. It is important to note that yields can vary significantly depending on the specific substrates and reaction conditions used.
| Synthetic Method | Derivative | Yield (%) | Reference |
| Intramolecular Cyclization | 5-Phenyl-1,2-thiazinan-3-one 1,1-dioxide | 74 (Suzuki step) | [3] |
| Rh-Catalyzed C-H Amination | 1,2-Thiazinane-1,1-dioxide | Varies | [1] |
| From Amino Halide | 2-Benzyl-1,2-thiazinane-1,1-dioxide | 42-59 (over 2 steps) | [3] |
| N-Alkylation | 2-Methyl-4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide | 32 | [3] |
Conclusion
The synthesis of 1,2-thiazinan-3-one 1,1-dioxide derivatives is a dynamic area of research with significant implications for drug discovery. This guide has detailed the primary synthetic strategies, including intramolecular cyclization of unsaturated sulfonamides, modern rhodium-catalyzed C-H amination, and classical approaches from amino alcohols and halides. Each method offers distinct advantages in terms of flexibility, efficiency, and the ability to introduce diverse substitution patterns. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for scientists working to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds. Further advancements in catalytic methods are expected to continue to enhance the accessibility and diversity of these promising molecules.
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Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. National Institutes of Health. [Link]
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An In-depth Technical Guide to the Ring-Opening Reactions of 1,2-Thiazinan-3-one 1,1-dioxide
Introduction: The γ-Sultam Scaffold in Modern Chemistry
The 1,2-thiazinan-3-one 1,1-dioxide core, a cyclic sulfonamide or γ-sultam, represents a privileged scaffold in contemporary medicinal chemistry and organic synthesis. Its unique stereochemical and electronic properties, combined with its role as a bioisostere for lactams and other functionalities, have made it a focal point for the development of novel therapeutics and complex molecular architectures.[1][2] The reactivity of the γ-sultam ring, particularly its susceptibility to nucleophilic attack and subsequent ring-opening, provides a versatile platform for introducing molecular diversity and constructing elaborate molecular frameworks. This guide offers an in-depth exploration of the primary ring-opening reactions of 1,2-thiazinan-3-one 1,1-dioxide, providing both mechanistic insights and practical, field-tested protocols for researchers, scientists, and drug development professionals.
I. Hydrolytic Ring-Opening: Mechanisms and Protocols
The hydrolysis of the endocyclic sulfonamide bond is a fundamental reaction of 1,2-thiazinan-3-one 1,1-dioxide, proceeding under both acidic and basic conditions to yield the corresponding γ-amino sulfonic acid. The reaction mechanism is heavily influenced by the pH of the medium.
A. Base-Catalyzed Hydrolysis (Alkaline Hydrolysis)
Under alkaline conditions, the hydrolysis of γ-sultams like 1,2-thiazinan-3-one 1,1-dioxide is significantly faster than that of their acyclic sulfonamide counterparts.[3] This enhanced reactivity is attributed to the ring strain inherent in the cyclic structure. The reaction typically proceeds through a stepwise mechanism involving the formation of a transient trigonal bipyramidal intermediate (TBPI).[3]
Mechanism of Base-Catalyzed Hydrolysis:
The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic sulfur atom of the sulfonyl group. This is followed by the formation of a five-coordinate intermediate, which subsequently collapses with the cleavage of the sulfur-nitrogen bond to yield the ring-opened product. In some cases, a second-order dependence on the hydroxide ion concentration has been observed, suggesting a more complex mechanism.[3]
Caption: Base-catalyzed hydrolysis of 1,2-thiazinan-3-one 1,1-dioxide.
Experimental Protocol: Alkaline Hydrolysis
-
Dissolution: Dissolve 1,2-thiazinan-3-one 1,1-dioxide (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (2.0-5.0 eq), to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid solution (e.g., 1 M HCl).
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
B. Acid-Catalyzed Hydrolysis
In acidic media, the hydrolysis mechanism is thought to involve protonation of the nitrogen atom, which enhances the electrophilicity of the sulfur atom. This is followed by nucleophilic attack by a water molecule.[4] Electron-withdrawing groups on the ring can retard the rate of acid-catalyzed hydrolysis.[3]
Mechanism of Acid-Catalyzed Hydrolysis:
The initial step is the protonation of the amide nitrogen. The resulting positively charged species is then attacked by water. Subsequent proton transfers and cleavage of the S-N bond lead to the formation of the γ-amino sulfonic acid.
Caption: Acid-catalyzed hydrolysis of 1,2-thiazinan-3-one 1,1-dioxide.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Dissolution: Suspend 1,2-thiazinan-3-one 1,1-dioxide (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid (e.g., 6 M HCl).
-
Heating: Heat the mixture to reflux for an extended period (several hours to days), monitoring the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., saturated NaHCO₃ solution).
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
| Reaction | Conditions | Typical Reagents | Key Mechanistic Feature | Reference |
| Alkaline Hydrolysis | Reflux | NaOH, KOH in H₂O/MeOH | Trigonal Bipyramidal Intermediate | [3] |
| Acid Hydrolysis | Reflux | HCl, H₂SO₄ in H₂O | N-Protonation followed by H₂O attack | [4] |
II. Aminolysis: Formation of Sulfonamides
The reaction of 1,2-thiazinan-3-one 1,1-dioxide with amines, known as aminolysis, is a powerful method for the synthesis of functionalized γ-amino sulfonamides. This reaction is analogous to the aminolysis of lactams and is crucial for introducing diverse side chains in drug discovery programs.[5]
Mechanism of Aminolysis:
The aminolysis of N-acyl β-lactams, a related system, has been shown to occur via a concerted mechanism.[5] It is plausible that the aminolysis of γ-sultams follows a similar pathway, where the nucleophilic amine attacks the sulfonyl sulfur, and the S-N bond is cleaved in a coupled process. The reaction rate is dependent on the nucleophilicity of the amine.
Caption: General workflow for the aminolysis of 1,2-thiazinan-3-one 1,1-dioxide.
Experimental Protocol: Aminolysis with a Primary Amine
-
Setup: To a solution of 1,2-thiazinan-3-one 1,1-dioxide (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add the primary amine (1.0-1.2 eq).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 50-80 °C) until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude sulfonamide by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
III. Reductive Ring Opening
While less common than hydrolysis or aminolysis, reductive cleavage of the S-N bond can be achieved using strong reducing agents. This reaction is valuable for accessing γ-amino thiols, which are important synthetic intermediates.
Experimental Considerations:
The choice of reducing agent is critical. Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are typically required to effect the reduction of the sulfonamide functionality. The reaction conditions must be carefully controlled to avoid over-reduction of other functional groups that may be present in the molecule.
Experimental Protocol: Reductive Cleavage with LiAlH₄
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Prepare a suspension of lithium aluminum hydride (excess, e.g., 3-4 eq) in a dry ethereal solvent such as THF or diethyl ether.
-
Substrate Addition: Slowly add a solution of 1,2-thiazinan-3-one 1,1-dioxide (1.0 eq) in dry THF to the LiAlH₄ suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Extract the filtrate with ethyl acetate.
-
Purification: Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography.
IV. Other Nucleophilic Ring-Opening Reactions
The electrophilic nature of the sulfur atom in the γ-sultam ring allows for attack by a variety of other nucleophiles, leading to a diverse array of ring-opened products.
Examples of Other Nucleophilic Ring-Opening Reactions:
-
With Organometallic Reagents: Grignard reagents and organolithium compounds can attack the sulfonyl group, leading to the formation of sulfoxides after workup.
-
With Thiolates: Nucleophilic attack by thiolates can open the ring to form disulfide-containing compounds.
-
With Azides: Reaction with sodium azide can lead to the formation of azido-sulfonamides, which are versatile intermediates for further functionalization.
The conditions for these reactions are highly substrate-dependent and require careful optimization.
Conclusion
The ring-opening reactions of 1,2-thiazinan-3-one 1,1-dioxide are a cornerstone of its chemistry, providing access to a wide range of functionalized, linear molecules. A thorough understanding of the mechanisms of hydrolysis, aminolysis, and reduction, as well as the practical aspects of carrying out these transformations, is essential for any scientist working with this important heterocyclic scaffold. The protocols and mechanistic insights provided in this guide serve as a valuable resource for leveraging the reactivity of γ-sultams in the design and synthesis of new chemical entities with potential applications in drug discovery and materials science.
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- 2. Use of the 1,2,5-thiadiazolidin-3-one 1,1 dioxide and isothiazolidin-3-one 1,1 dioxide scaffolds in the design of potent inhibitors of serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The aminolysis of N-aroyl β-lactams occurs by a concerted mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
A Detailed Step-by-Step Synthesis Protocol for 1,2-Thiazinan-3-one 1,1-dioxide and its N-Substituted Analogs
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1,2-thiazinan-3-one 1,1-dioxide, a saturated six-membered cyclic sulfonamide (γ-sultam). Cyclic sulfonamides are significant structural motifs in medicinal chemistry, serving as bioisosteres for lactams with improved metabolic stability.[1][2] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It details a robust and logical three-step synthetic route commencing from the readily available starting material, 3-mercaptopropionic acid. The methodology involves the synthesis of a key difunctional intermediate, 3-(chlorosulfonyl)propanoyl chloride, followed by a selective amidation and a base-mediated intramolecular cyclization. The rationale behind each experimental step, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure reliable and reproducible outcomes.
Introduction and Scientific Background
The 1,2-thiazinane 1,1-dioxide core represents a class of heterocyclic compounds known as sultams. These structures are of considerable interest in pharmaceutical sciences due to their diverse biological activities, which include anti-inflammatory, anticonvulsant, and antiviral properties.[2][3] The incorporation of the sulfonamide group into a cyclic framework imparts unique conformational constraints and physicochemical properties, such as enhanced metabolic stability and altered binding affinities, compared to their linear or carbocyclic counterparts.
The synthesis of sultams can be achieved through various strategies, including intramolecular C-H amidation, ring-closing metathesis (RCM), and the cyclization of functionalized linear precursors.[4][5][6] The protocol outlined herein employs a classical and highly effective approach: the intramolecular cyclization of an N-substituted-3-(chlorosulfonyl)propanamide. This method is advantageous due to its reliability, scalability, and the use of accessible starting materials.
The overall synthetic strategy is depicted below. It begins with the oxidative chlorination of 3-mercaptopropionic acid to generate a highly reactive acyl chloride sulfonyl chloride intermediate. This intermediate undergoes selective amidation at the more reactive acyl chloride center. The final step is a base-induced intramolecular nucleophilic substitution, where the amide nitrogen displaces the sulfonyl chloride to form the target six-membered sultam ring.
Reaction Scheme and Mechanism
The synthesis proceeds through the following pathway:
Caption: Overall synthetic pathway for N-substituted 1,2-Thiazinan-3-one 1,1-dioxide.
Mechanistic Insight: The key transformation is the intramolecular cyclization. This reaction proceeds via an SN2-type mechanism at the sulfur atom. A non-nucleophilic strong base, such as sodium hydride (NaH), deprotonates the amide nitrogen, significantly increasing its nucleophilicity. This newly formed anion then readily attacks the electrophilic sulfur center of the sulfonyl chloride, displacing the chloride ion and forming the stable six-membered ring. The choice of an aprotic solvent like THF is crucial to prevent side reactions with the strong base.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Mercaptopropionic acid | ≥99% | e.g., Sigma-Aldrich | Handle in a fume hood. |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | e.g., Acros Organics | Highly corrosive and moisture-sensitive. |
| Dichloromethane (DCM), anhydrous | ≥99.8% | e.g., Fisher Scientific | Use from a solvent purification system. |
| Benzylamine | ≥99% | e.g., Alfa Aesar | Or other primary amine. |
| Triethylamine (Et₃N) | ≥99.5%, distilled | e.g., TCI | Distill from CaH₂ before use. |
| Sodium Hydride (NaH) | 60% dispersion in oil | e.g., Sigma-Aldrich | Highly flammable solid. |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | e.g., Sigma-Aldrich | Use from a solvent purification system. |
| Diethyl ether (Et₂O), anhydrous | ACS grade | e.g., VWR | For extraction and washing. |
| Hydrochloric acid (HCl), 1M aqueous | N/A | N/A | For work-up. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | N/A | For work-up. |
| Brine (Saturated aqueous NaCl) | N/A | N/A | For work-up. |
| Magnesium sulfate (MgSO₄), anhydrous | Laboratory grade | e.g., Fisher Scientific | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | e.g., SiliCycle | For column chromatography. |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of the target sultam.
Step 1: Synthesis of 3-(Chlorosulfonyl)propanoyl chloride
-
Setup: Equip a two-neck round-bottom flask with a reflux condenser and a dropping funnel. Ensure the system is under a dry nitrogen atmosphere.
-
Reaction: To the flask, add 3-mercaptopropionic acid (1.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Cool the flask to 0 °C in an ice bath.
-
Addition: Slowly add thionyl chloride (3.0 eq) dropwise via the dropping funnel. Control the addition rate to maintain the internal temperature below 10 °C.
-
Heating: After the addition is complete, heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas (SO₂ and HCl) evolution ceases.
-
Isolation: Carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude product, 3-(chlorosulfonyl)propanoyl chloride, is a high-boiling liquid and can be purified by fractional distillation under high vacuum. Caution: This intermediate is highly reactive and moisture-sensitive.
Step 2: Synthesis of N-Benzyl-3-(chlorosulfonyl)propanamide
-
Setup: In a separate flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.
-
Addition: Dissolve the 3-(chlorosulfonyl)propanoyl chloride (1.05 eq) from Step 1 in anhydrous DCM and add it dropwise to the amine solution. The acyl chloride is significantly more reactive than the sulfonyl chloride, allowing for selective amidation.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with 1M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated aq. NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl-3-(chlorosulfonyl)propanamide, which can be used in the next step without further purification.
Step 3: Synthesis of 2-Benzyl-1,2-thiazinan-3-one 1,1-dioxide
-
Setup: To a flask containing a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF, add a solution of the crude N-benzyl-3-(chlorosulfonyl)propanamide (1.0 eq) from Step 2 in anhydrous THF dropwise at 0 °C. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the cyclization by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-benzyl-1,2-thiazinan-3-one 1,1-dioxide.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: To synthesize the parent, unsubstituted 1,2-Thiazinan-3-one 1,1-dioxide, a debenzylation step (e.g., hydrogenolysis using H₂ gas and a Palladium catalyst) would be required after Step 3. Alternatively, Step 2 could be attempted with ammonia, though this can be technically challenging.
Summary of Quantitative Data
| Step | Reactant | Molar Eq. | Key Conditions | Time (h) | Typical Yield |
| 1 | 3-Mercaptopropionic acid | 1.0 | SOCl₂ (3.0 eq), cat. DMF, Reflux | 2-3 | 75-85% |
| 2 | 3-(Chlorosulfonyl)propanoyl chloride | 1.05 | Benzylamine (1.0 eq), Et₃N (1.2 eq), DCM, 0°C→RT | 2-4 | 80-90% (crude) |
| 3 | N-Benzyl-3-(chlorosulfonyl)propanamide | 1.0 | NaH (1.5 eq), THF, 0°C→RT | 3-6 | 60-75% |
Safety and Handling
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium Hydride: Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
-
Chlorinated Solvents: Dichloromethane is a suspected carcinogen. Minimize exposure and handle in a fume hood.
-
All reactions should be performed in a fume hood. Users should consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
MDPI. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(21), 5010. [Link]
-
ResearchGate. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. Tetrahedron, 124, 133013. [Link]
-
ResearchGate. (n.d.). Synthesis of fused γ‐sultams by carbanion‐mediated sulfonamide intramolecular cyclization. Retrieved from [Link]
-
NIH. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega. [Link]
-
ResearchGate. (2018). A Convenient Synthesis of Novel 3-(Heterocyclylsulfonyl)propanoic Acids and Their Amide Derivatives. [Link]
-
PMC. (2020). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters. [Link]
-
RSC Publishing. (2024). Synthesis of benzosultams via Ag( i )-catalyzed alkylative cyclization of vinyl sulfonamides. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2019). The Chemistry of Sultones and Sultams. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. [Link]
Sources
- 1. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution-phase Synthesis of a Combinatorial Library of 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols: NMR and IR Spectral Analysis of 1,2-Thiazinan-3-one 1,1-dioxide
Introduction: The Significance of the Sultam Scaffold
The 1,2-thiazinan-3-one 1,1-dioxide, a six-membered cyclic sulfonamide, belongs to the broader class of compounds known as sultams. This heterocyclic motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Sultams are recognized as valuable pharmacophores and chiral auxiliaries in asymmetric synthesis. Their rigid cyclic structure often imparts favorable pharmacokinetic properties and provides a well-defined orientation of substituents for interaction with biological targets. Understanding the structural and electronic properties of the sultam core is therefore crucial for the rational design of new therapeutic agents and synthetic intermediates.
This application note provides a detailed guide to the spectroscopic characterization of 1,2-thiazinan-3-one 1,1-dioxide using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the synthesis and structural elucidation of this important heterocyclic scaffold.
Molecular Structure and Key Spectroscopic Features
The structure of 1,2-thiazinan-3-one 1,1-dioxide presents several key features that give rise to characteristic signals in its NMR and IR spectra. The six-membered ring contains a sulfonyl group (SO₂), an amide functionality (a lactam within the sultam ring), and four methylene (CH₂) groups. The presence of the strongly electron-withdrawing sulfonyl and carbonyl groups significantly influences the chemical environment of the adjacent protons and carbons, leading to predictable downfield shifts in the NMR spectra.
Figure 1: Molecular Structure of 1,2-Thiazinan-3-one 1,1-dioxide with atom numbering.
Synthesis Protocol: Cyclization of 3-Aminopropanesulfonic Acid
While various methods for the synthesis of sultams have been reported, a common and direct approach for the preparation of 1,2-thiazinan-3-one 1,1-dioxide involves the cyclization of 3-aminopropanesulfonic acid (homotaurine). This can be achieved by heating in the presence of a dehydrating agent or through conversion to a more reactive intermediate. The following protocol is an adapted method based on established procedures for similar cyclizations.
Materials:
-
3-Aminopropanesulfonic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for reflux and distillation
-
Rotary evaporator
-
Recrystallization solvents (e.g., Ethanol, Ethyl Acetate/Hexane)
Procedure:
-
Activation of the Sulfonic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminopropanesulfonic acid in an excess of thionyl chloride. This step converts the sulfonic acid to the more reactive sulfonyl chloride. The amino group will be protonated under these acidic conditions.
-
Reaction: Gently reflux the mixture for 2-4 hours under an inert atmosphere. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Intramolecular Cyclization: The resulting intermediate, 3-aminopropanesulfonyl chloride hydrochloride, can be cyclized by heating in a high-boiling inert solvent such as toluene, or by treatment with a non-nucleophilic base to neutralize the hydrochloride and promote intramolecular nucleophilic attack of the amine on the sulfonyl chloride.
-
Work-up and Purification: After cyclization, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system to yield 1,2-thiazinan-3-one 1,1-dioxide as a crystalline solid.
Self-Validation: The success of the synthesis can be confirmed by Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product. The final product should be characterized by melting point determination and the spectroscopic techniques detailed below.
Part 1: Infrared (IR) Spectral Analysis
Theoretical Background:
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[1] It is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes.[2] The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule.
For 1,2-thiazinan-3-one 1,1-dioxide, the key vibrational modes of interest are the N-H stretch, C-H stretches, the C=O stretch of the lactam, and the symmetric and asymmetric stretches of the SO₂ group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method for obtaining high-quality spectra of solid and liquid samples with minimal sample preparation.[3]
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the crystalline 1,2-thiazinan-3-one 1,1-dioxide onto the ATR crystal.
-
Sample Contact: Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented as absorbance or transmittance as a function of wavenumber.
Data Interpretation:
The IR spectrum of 1,2-thiazinan-3-one 1,1-dioxide is expected to exhibit the following characteristic absorption bands:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| N-H (Amide) | Stretching | 3200 - 3400 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Weak |
| C=O (Lactam) | Stretching | 1670 - 1700 | Strong |
| SO₂ (Sulfonyl) | Asymmetric Stretching | 1300 - 1310 | Strong |
| SO₂ (Sulfonyl) | Symmetric Stretching | 1270 - 1290 | Strong |
Note: These are predicted ranges and may vary slightly based on the specific molecular environment and physical state of the sample.
Causality Behind Expected Absorptions:
-
N-H Stretch: The position of the N-H stretching vibration is sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding is expected, which typically broadens the peak and shifts it to a lower wavenumber compared to the free N-H stretch.
-
C=O Stretch: The carbonyl group of the six-membered lactam ring is expected to absorb at a frequency slightly lower than that of a typical acyclic amide due to ring strain.
-
SO₂ Stretches: The sulfonyl group gives rise to two strong, characteristic stretching vibrations. Studies on six-membered sultams have identified bands in the regions of 1300-1310 cm⁻¹ and 1270-1290 cm⁻¹ as being characteristic of the sultam ring.
Part 2: Nuclear Magnetic Resonance (NMR) Spectral Analysis
Theoretical Background:
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution.[4] It is based on the interaction of the magnetic moments of atomic nuclei with an external magnetic field. Nuclei with a non-zero spin, such as ¹H and ¹³C, can exist in different spin states. The energy difference between these states is dependent on the strength of the external magnetic field and the chemical environment of the nucleus.[5]
-
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative numbers (integration).
-
¹³C NMR Spectroscopy: Provides information on the number of different types of carbon atoms and their chemical environment. Proton-decoupled ¹³C NMR spectra are typically acquired, where each unique carbon atom appears as a single line.[6]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample, such as Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). DMSO-d₆ is often a good choice for sultams due to their polarity and the presence of an exchangeable N-H proton.
-
Concentration: Dissolve approximately 5-10 mg of 1,2-thiazinan-3-one 1,1-dioxide in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle warming may be necessary.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent line broadening.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Standard parameters for acquisition, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.
Predicted ¹H NMR Spectral Data and Interpretation
Due to the symmetry of the molecule, the four methylene groups are expected to give rise to three distinct signals.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-N | 5.0 - 8.0 (solvent dependent) | Broad Singlet | 1H | - |
| H-4 (2H) | 3.2 - 3.6 | Triplet | 2H | ~6-7 |
| H-6 (2H) | 2.8 - 3.2 | Triplet | 2H | ~6-7 |
| H-5 (2H) | 2.0 - 2.4 | Multiplet (Quintet) | 2H | ~6-7 |
Note: These are predicted values and are subject to solvent effects and the specific conformation of the ring.
Causality Behind Predicted ¹H NMR Spectrum:
-
H-N: The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, it is expected to be a broad singlet.
-
H-4: These protons are adjacent to the electron-withdrawing SO₂ group, causing a significant downfield shift. They are coupled to the two protons on C-5, resulting in a triplet.
-
H-6: These protons are adjacent to the nitrogen of the amide, which is also electron-withdrawing, leading to a downfield shift, though typically less pronounced than that caused by the SO₂ group. They are coupled to the two protons on C-5, resulting in a triplet.
-
H-5: These protons are coupled to both the H-4 and H-6 protons. If the coupling constants are similar, this signal may appear as a quintet.
Figure 2: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show four signals, one for each of the unique carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 (C=O) | 165 - 175 |
| C-4 | 45 - 55 |
| C-6 | 35 - 45 |
| C-5 | 20 - 30 |
Note: These are predicted values and are subject to solvent effects.
Causality Behind Predicted ¹³C NMR Spectrum:
-
C-3: The carbonyl carbon is the most deshielded carbon and will appear furthest downfield.
-
C-4: This carbon is directly attached to the highly electronegative sulfonyl group, resulting in a significant downfield shift into the 45-55 ppm range.
-
C-6: This carbon is adjacent to the nitrogen atom, which also causes a downfield shift, but to a lesser extent than the sulfonyl group.
-
C-5: This methylene carbon is the most shielded of the ring carbons and will appear furthest upfield.
Figure 3: Workflow for ¹³C NMR analysis.
Conclusion
The combined application of IR and NMR spectroscopy provides a comprehensive and unambiguous characterization of the molecular structure of 1,2-thiazinan-3-one 1,1-dioxide. The characteristic IR absorption bands confirm the presence of the key functional groups, while ¹H and ¹³C NMR spectroscopy elucidates the connectivity and chemical environment of the individual atoms within the heterocyclic ring. The protocols and data interpretation guidelines presented in this application note serve as a valuable resource for scientists engaged in the synthesis and analysis of sultam-containing compounds, facilitating their efforts in drug discovery and development.
References
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 16). Infrared Spectroscopy. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]
Sources
The Versatile Scaffold: Harnessing 1,2-Thiazinan-3-one 1,1-dioxide in Modern Organic Synthesis
Introduction: A Privileged Heterocycle in Drug Discovery and Complex Molecule Synthesis
The 1,2-thiazinan-3-one 1,1-dioxide core, a cyclic sulfonamide (sultam), represents a highly valuable and versatile building block in contemporary organic synthesis. Its unique structural and electronic properties, characterized by a polarized N-S bond, an acidic N-H proton, and an adjacent active methylene group, render it a powerful synthon for the construction of a diverse array of complex molecules. This scaffold is a key component in numerous medicinally important compounds, most notably the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs), including Piroxicam and Meloxicam.[1][2] The inherent reactivity of the 1,2-thiazinan-3-one 1,1-dioxide nucleus at multiple positions allows for a programmed and sequential introduction of various substituents, making it an ideal starting point for the development of compound libraries in drug discovery campaigns. This application note provides a comprehensive overview of the synthetic utility of 1,2-thiazinan-3-one 1,1-dioxide, detailing its preparation and key applications as a versatile building block, complete with actionable protocols for the modern research chemist.
Core Synthesis of the 1,2-Thiazinan-3-one 1,1-dioxide Scaffold
While much of the literature focuses on the benzofused analogue due to its prevalence in NSAIDs, the synthesis of the parent 1,2-thiazinan-3-one 1,1-dioxide can be achieved through several strategic routes. A common and effective method involves the cyclization of a suitable amino acid derivative. This approach offers the advantage of readily available starting materials and allows for the introduction of diversity at various positions.
A plausible and efficient synthetic route commences with the sulfonation of an appropriate amino ester, followed by cyclization. This strategy is adapted from well-established procedures for related cyclic sulfonamides.[1]
Conceptual Synthetic Workflow
Caption: General workflow for the synthesis of the core scaffold.
Key Applications and Reaction Protocols
The synthetic utility of 1,2-thiazinan-3-one 1,1-dioxide stems from its reactivity at three key positions: the nitrogen atom of the sulfonamide, the active methylene group at C4, and the enolizable ketone at C3. This section will detail the protocols for leveraging this reactivity.
N-Alkylation: Introducing Diversity at the Sulfonamide Nitrogen
The acidic proton on the sulfonamide nitrogen (pKa ≈ 10-11) is readily removed by a variety of bases, allowing for facile N-alkylation. This position is crucial for modulating the pharmacokinetic and pharmacodynamic properties of resulting molecules. The choice of base and solvent is critical to achieving high yields and preventing side reactions.[3]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,2-thiazinan-3-one 1,1-dioxide (1.0 eq).
-
Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.2 M. Add a suitable base, such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil), portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases (in the case of NaH).
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | 60 | 85-95 | [4] |
| Benzyl Bromide | NaH | DMF | 50 | 80-90 | [3] |
| Ethyl Bromoacetate | K₂CO₃ | Acetone | Reflux | 75-85 | [4] |
Reactions of the Active Methylene Group (C4)
The methylene group at the C4 position is flanked by two electron-withdrawing groups (the carbonyl and the sulfonyl groups), making the protons at this position acidic and amenable to a variety of carbon-carbon bond-forming reactions.
Acylation at the C4 position provides access to β-dicarbonyl compounds, which are valuable intermediates for further transformations. This reaction is typically performed on an N-protected substrate to avoid competing N-acylation.
-
Starting Material: N-Methyl-1,2-thiazinan-3-one 1,1-dioxide (1.0 eq).
-
Deprotonation: In a flame-dried flask under a nitrogen atmosphere, dissolve the starting material in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour at -78 °C.
-
Acylation: Add the desired acyl chloride or anhydride (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quenching and Workup: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Caption: Key reactions at the active methylene group.
The active methylene group can undergo Knoevenagel condensation with aldehydes and ketones to yield α,β-unsaturated products.[5] This reaction is a powerful tool for extending the carbon framework and introducing new functional groups.
-
Reaction Mixture: In a round-bottom flask, combine N-methyl-1,2-thiazinan-3-one 1,1-dioxide (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in a suitable solvent such as benzene or toluene.
-
Water Removal: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup and Purification: Upon completion, cool the reaction mixture, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by recrystallization or column chromatography.[6]
| Aldehyde/Ketone | Catalyst | Solvent | Typical Yield (%) | Reference |
| Benzaldehyde | Piperidine | Toluene | 80-90 | [5] |
| Cyclohexanone | Pyrrolidine | Methanol | 70-80 | [7] |
| 4-Nitrobenzaldehyde | Piperidine/Acetic Acid | Benzene | 85-95 | [6] |
Application in the Synthesis of Piroxicam: A Case Study
The synthesis of the NSAID Piroxicam is a classic example that showcases the synthetic utility of the benzofused analogue of our target building block. The key steps involve the formation of the core heterocyclic system, followed by N-methylation and subsequent amidation. The principles of this synthesis are directly applicable to derivatives of 1,2-thiazinan-3-one 1,1-dioxide for the creation of novel pharmaceutical leads.[8][9]
The final step in the synthesis of Piroxicam involves the amidation of a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide intermediate with 2-aminopyridine.[10] This highlights the utility of the C3 carbonyl group for further derivatization.
Conclusion and Future Outlook
1,2-Thiazinan-3-one 1,1-dioxide is a versatile and powerful building block in organic synthesis. Its predictable reactivity at multiple positions allows for the strategic construction of complex molecular architectures. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this scaffold in areas ranging from medicinal chemistry to materials science. The continued development of novel synthetic methods and the exploration of new reaction pathways involving this privileged heterocycle will undoubtedly lead to the discovery of new molecules with significant biological and material properties.
References
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Szatmári, I., Fülöp, F. (2022). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 4(2), 43-69. [Link]
- Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
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Saeed, A., et al. (2015). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 20(4), 5625-5643. [Link]
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Gouda, M. A. (2015). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues. Journal of Chemical and Pharmaceutical Research, 7(3), 1128-1146. [Link]
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Lee, S., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28847–28856. [Link]
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Maniewska, J., et al. (2022). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 27(15), 4788. [Link]
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Practical Acid-Catalyzed Acylation of Sulfonamides with Carboxylic Acid Anhydrides. ResearchGate. [Link]
- Synthetic method and intermediate for piroxicam.
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Knoevenagel condensation. Wikipedia. [Link]
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Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. PubMed Central (PMC). [Link]
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An Efficient Synthesis of 2-Alkyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxides. ResearchGate. [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
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Synthesis of Novel Saccharin Derivatives. PubMed Central (PMC). [Link]
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Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides. Taylor & Francis Online. [Link]
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Maniewska, J., et al. (2014). SYNTHESIS OF NEW PIROXICAM DERIVATIVES AND THEIR INFLUENCE ON LIPID BILAYERS. Acta Poloniae Pharmaceutica – Drug Research, 71(6), 1045-1050. [Link]
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Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]
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Dry and Wet Mechanochemical Synthesis of Piroxicam and Saccharin Co-Crystals and Evaluation by Powder X-Ray Diffraction, Thermal Analysis and Mid- and Near- Infrared Spectroscopy. Tokyo University of Science. [Link]
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The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Advanced Research, 5(5), 1941-1944. [Link]
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Synthesis of deuterium-labelled meloxicam and piroxicam. ResearchGate. [Link]
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Knoevenagel Condensation. YouTube. [Link]
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Saccharin alkylation: O vs. N substitution. Journal of Chemical Education, 67(7), 611. [Link]
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Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. PubMed Central (PMC). [Link]
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Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Publishing. [Link]
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Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 20(4), 7216-7237. [Link]
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Synthesis of Novel Saccharin Derivatives. ResearchGate. [Link]
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The Versatile Scaffold: Application of 1,2-Thiazinan-3-one 1,1-dioxide in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. The 1,2-Thiazinan-3-one 1,1-dioxide core, a six-membered cyclic sulfonamide (sultam), has emerged as a compelling scaffold for the design of innovative therapeutic agents. Its inherent structural rigidity, hydrogen bonding capabilities, and the synthetic tractability of its derivatives make it a valuable building block in modern drug discovery. This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of the 1,2-thiazinan-3-one 1,1-dioxide scaffold, offering detailed protocols and insights for researchers in the field.
Cyclic sulfonamides, in general, have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antiviral properties.[1] The 1,2-thiazinane 1,1-dioxide framework, a specific class of these sultams, has been incorporated into molecules with demonstrated anti-HIV and analgesic activities.[2] This underscores the therapeutic potential embedded within this heterocyclic system.
Core Synthesis and Chemical Properties: Building the Foundation
The synthesis of the 1,2-thiazinan-3-one 1,1-dioxide scaffold and its derivatives generally relies on intramolecular cyclization strategies. A common and effective approach involves the cyclization of a suitably substituted N-sulfonyl-γ-amino acid derivative. The causality behind this choice lies in the favorable 6-membered ring formation, which is entropically and enthalpically favored.
General Synthetic Workflow
The logical progression for the synthesis of the core scaffold and its functionalized analogs is depicted below. This workflow is designed to be a self-validating system, where the successful formation of each intermediate can be confirmed by standard analytical techniques before proceeding to the next step.
Protocol 1: Synthesis of the Parent 1,2-Thiazinan-3-one 1,1-dioxide Scaffold
This protocol outlines a plausible synthetic route to the parent scaffold based on the intramolecular cyclization of a γ-sulfamoyl-substituted carboxylic acid derivative.
Step 1: Synthesis of Ethyl 4-sulfamoylbutanoate
-
Reaction Setup: To a stirred solution of ethyl 4-aminobutanoate hydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.
-
Sulfonylation: Slowly add a solution of sulfuryl chloride (1.1 equivalents) in DCM. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The choice of sulfuryl chloride allows for the direct introduction of the SO2Cl group, which can then be converted to the sulfonamide.
-
Ammonolysis: The resulting solution containing the crude sulfonyl chloride is cooled to 0 °C and aqueous ammonia (excess) is added dropwise. The mixture is stirred vigorously for 2 hours.
-
Work-up and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 4-sulfamoylbutanoate.
Step 2: Intramolecular Cyclization to 1,2-Thiazinan-3-one 1,1-dioxide
-
Reaction Setup: To a solution of ethyl 4-sulfamoylbutanoate (1 equivalent) in anhydrous ethanol, add a solution of sodium ethoxide in ethanol (1.1 equivalents) at room temperature.
-
Cyclization: The reaction mixture is heated to reflux for 6 hours. The Dieckmann-type condensation is driven by the formation of the stable six-membered ring.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 1,2-Thiazinan-3-one 1,1-dioxide.
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The 1,2-thiazinan-3-one 1,1-dioxide scaffold serves as a versatile template for the development of inhibitors for various enzyme families and modulators of signaling pathways. Its ability to present substituents in a defined three-dimensional space allows for the optimization of interactions with biological targets.
As a Pharmacophore for Enzyme Inhibition
The rigid cyclic backbone of the scaffold helps to pre-organize the appended functional groups, reducing the entropic penalty upon binding to a target. This can lead to enhanced binding affinity and selectivity.
1. Serine Protease Inhibition:
Derivatives of related cyclic sulfonamides have shown significant activity as inhibitors of serine proteases.[1] The 1,2-thiazinan-3-one 1,1-dioxide scaffold can be functionalized to target the S1 and S' pockets of these enzymes.
2. Kinase Inhibition:
The sulfonamide moiety can act as a hinge-binding motif, a key interaction for many kinase inhibitors. By decorating the scaffold with appropriate substituents, it is possible to target the ATP-binding site of specific kinases. For instance, derivatives of the structurally related 2H-benzo[e][1][3][4]thiadiazine 1,1-dioxide have been explored as PI3Kδ inhibitors.[5]
Table 1: Exemplary Biological Activities of Related Cyclic Sulfonamide Derivatives
| Scaffold Derivative | Target Enzyme/Pathway | Biological Activity | IC50 / Activity | Reference |
| 2H-Benzo[e][1][3][4]thiadiazine 1,1-dioxide analog | PI3Kδ | Anticancer | 217 nM | [5] |
| 1,2-Benzothiazine 1,1-dioxide analog | COX-2 | Anti-inflammatory | >90% inhibition at 10 µM | [3] |
| 1,2,5-Thiadiazolidin-3-one 1,1-dioxide analog | Human Leukocyte Elastase | Serine Protease Inhibition | Potent, time-dependent | [1] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1,2-thiazinan-3-one 1,1-dioxide scaffold allows for the exploration of structure-activity relationships, guiding the optimization of lead compounds.
-
N-2 Position: Substitution at the nitrogen atom can be used to modulate solubility, cell permeability, and to introduce groups that interact with specific pockets of the target protein.
-
C-4, C-5, and C-6 Positions: Functionalization of the carbon backbone allows for the introduction of diverse pharmacophoric features to enhance potency and selectivity. For example, aryl groups can be introduced at the C-5 position to target hydrophobic pockets in enzymes.[2]
Protocol 2: Derivatization of the 1,2-Thiazinan-3-one 1,1-dioxide Scaffold
This protocol provides a general method for the N-alkylation of the parent scaffold, a common first step in generating a library of derivatives.
-
Deprotonation: To a stirred solution of 1,2-Thiazinan-3-one 1,1-dioxide (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the sulfonamide nitrogen without competing side reactions.
-
Alkylation: After stirring for 30 minutes at 0 °C, add the desired alkyl halide (e.g., benzyl bromide, 1.2 equivalents) dropwise.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the N-substituted derivative.
Conclusion and Future Directions
The 1,2-Thiazinan-3-one 1,1-dioxide scaffold represents a promising and arguably underutilized platform in medicinal chemistry. Its synthetic accessibility and the diverse biological activities exhibited by its analogs and related cyclic sulfonamides highlight its potential for the development of novel therapeutics. Future efforts in this area should focus on the exploration of diverse substitution patterns to build comprehensive SAR, the elucidation of the molecular mechanisms of action of its bioactive derivatives, and the application of this scaffold to a wider range of biological targets. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers embarking on the exciting journey of exploring the full therapeutic potential of this versatile heterocyclic system.
References
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Groutas, W. C., Kuang, R., Venkataraman, R., Epp, J. B., Ruan, S., & McClenahan, J. J. (2001). 1,2,5-Thiadiazolidin-3-one 1,1-dioxide: a powerful scaffold for probing the S' subsites of (chymo)trypsin-like serine proteases. Archives of biochemistry and biophysics, 385(1), 162–169. [Link]
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Maniewska, J., Szcześniak-Sięga, B., Wiatrak, B., & Czyżnikowska, Ż. (2021). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International journal of molecular sciences, 22(15), 7818. [Link]
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El-Gamal, M. I., & Oh, C. H. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules (Basel, Switzerland), 25(22), 5410. [Link]
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Joshi, S. D., More, U. A., & Kulkarni, V. M. (2014). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Bioinorganic chemistry and applications, 2014, 478675. [Link]
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Nagy, M., Simig, G., & Porcs-Makkay, M. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry (Weinheim an der Bergstrasse, Germany), 2(2), 43. [Link]
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Wang, X., Lv, K., Zhang, Y., Sun, H., Zhang, T., Xu, Y., & Liu, H. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e][1][3][4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Molecules (Basel, Switzerland), 24(23), 4299. [Link]
-
Chen, J., Verma, V. A., & Engle, K. M. (2018). Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via a three-component SuFEx type reaction. RSC Advances, 8(65), 37503–37507. [Link]
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Application Notes & Protocols: A Comprehensive Guide to In Vitro Bioactivity Screening of 1,2-Thiazinan-3-one 1,1-dioxide Derivatives
Introduction: The Therapeutic Potential of the Sultam Scaffold
The 1,2-thiazinane 1,1-dioxide core, a cyclic sulfonamide or "sultam," represents a privileged scaffold in medicinal chemistry. As a structural motif, it is related to the well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) known as oxicams and other bioactive sulfonamides.[1] Derivatives of the broader 1,2-thiazine class have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1][2] This guide provides a structured, multi-tiered approach for the initial in vitro characterization of novel 1,2-Thiazinan-3-one 1,1-dioxide compounds, with a primary focus on elucidating their anti-inflammatory potential.
Our experimental strategy is designed as a screening cascade. We begin with foundational cytotoxicity assays to establish a therapeutic window, ensuring that subsequent observations are due to specific biological modulation rather than general toxicity. We then proceed to primary, cell-based, and enzymatic assays targeting key nodes of the inflammatory response. Finally, we outline secondary assays to explore effects on tissue remodeling enzymes. This integrated workflow enables a robust and efficient evaluation of new chemical entities for drug discovery.
Experimental Screening Workflow
The following diagram illustrates the proposed hierarchical screening strategy. This approach prioritizes resources by first eliminating overtly toxic compounds, then identifying primary activities, and finally performing more specialized secondary characterization.
Caption: Hierarchical workflow for in vitro bioactivity testing.
Part 1: Foundational Assays - Establishing the Therapeutic Window
Rationale: Before assessing specific bioactivities, it is imperative to determine the concentration range at which the test compound does not induce cell death. Cytotoxicity assays are essential for distinguishing between a compound's targeted pharmacological effect and a non-specific toxic response.[3] We will employ two mechanistically distinct assays for a more complete picture of cellular health.
Protocol 1.1: MTT Assay for Metabolic Viability
Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which are only active in living cells. These enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of viable cells.[3]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls: Include wells for "Vehicle Control" (medium with DMSO) and "Untreated Control" (medium only).
-
-
Incubation: Incubate the plate for 24 hours (or a desired exposure time) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 1.2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[4] Measuring the amount of LDH in the supernatant provides a direct marker of cell lysis and cytotoxicity. The assay involves a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.[4]
Materials:
-
Cell culture plate prepared as in Protocol 1.1 (Steps 1-3).
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).
-
Lysis Buffer (e.g., 10X Triton X-100 provided in the kit).
-
96-well clear flat-bottom plates.
-
Microplate reader (absorbance at ~490 nm).
Step-by-Step Protocol:
-
Prepare Controls: In the same plate as the treated cells, set up the following controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells where 10 µL of 10X Lysis Buffer is added 45 minutes before the end of the incubation period. This control represents 100% cytotoxicity.
-
Medium Background: Wells with culture medium but no cells.
-
-
Sample Collection: After the 24-hour compound incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.
-
Measurement: Read the absorbance at 490 nm within 1 hour.
Data Interpretation:
| Assay | Endpoint Measured | Interpretation of Result |
| MTT | Mitochondrial reductase activity | A decrease in signal indicates reduced cell viability (potential cytotoxicity or anti-proliferative effects). |
| LDH | LDH release from cytosol | An increase in signal indicates loss of membrane integrity and cell death (cytotoxicity). |
Part 2: Primary Screening for Anti-Inflammatory Activity
Once a non-toxic concentration range is established, compounds can be advanced to assays targeting key inflammatory pathways. Inflammation is a complex process involving mediators like prostaglandins, nitric oxide, and cytokines.[5]
Cyclooxygenase (COX) Enzyme Inhibition
Rationale: Cyclooxygenase (COX) enzymes, with their isoforms COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6] COX-2 is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs.[7] Assessing a compound's ability to inhibit COX-1 and COX-2 can reveal its potential as an NSAID-like agent.
Prostaglandin Synthesis Pathway:
Caption: Inhibition of the COX pathway by NSAIDs and test compounds.
Protocol 2.1.1: Fluorometric COX-1/COX-2 Inhibition Assay
Principle: This assay measures the peroxidase activity of COX. The conversion of arachidonic acid to PGG2 by the cyclooxygenase activity is followed by the reduction of PGG2 to PGH2 by the peroxidase activity. This peroxidase activity is measured using a fluorometric probe (e.g., Amplex™ Red), which fluoresces upon oxidation.[8] An inhibitor will reduce the rate of fluorescence generation.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from BPS Bioscience, Cayman Chemical, or Assay Genie)[8][9][10]
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer
-
Heme or other cofactor
-
Fluorometric probe (e.g., Amplex™ Red)
-
Arachidonic Acid (substrate)
-
Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well black opaque plates
-
Fluorescence plate reader (e.g., Ex/Em = 535/590 nm)
Step-by-Step Protocol:
-
Enzyme Preparation: Thaw and dilute COX-1 and COX-2 enzymes to the working concentration specified by the kit manufacturer using the provided ice-cold assay buffer.[8] Keep enzymes on ice at all times.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound and the positive control (Celecoxib) at 10X the final desired concentration in assay buffer.
-
Reaction Setup: In separate wells for COX-1 and COX-2, add the following to a 96-well black plate:
-
70 µL Assay Buffer
-
10 µL Heme/Cofactor solution
-
10 µL of 10X test compound dilution (or vehicle for "Enzyme Control" wells).
-
10 µL of diluted enzyme (COX-1 or COX-2). Add buffer instead of enzyme for "Blank" wells.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes. This step is crucial for time-dependent inhibitors.[9]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells simultaneously, preferably with a multichannel pipette.
-
Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity in kinetic mode for 5-10 minutes.
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the slope of the blank from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Slope_Inhibitor / Slope_Vehicle_Control)) * 100
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Cellular Nitric Oxide (NO) Production
Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a large and sustained production of nitric oxide (NO).[11] NO is a key signaling molecule and inflammatory mediator. Measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a robust method for identifying anti-inflammatory compounds.[12]
Protocol 2.2.1: Griess Assay for Nitrite Determination
Principle: NO is an unstable radical that is rapidly oxidized to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the cell culture medium. The Griess assay is a colorimetric method that quantifies nitrite concentration.[13] It involves a diazotization reaction where a Griess reagent converts nitrite into a purple azo compound, with an absorbance proportional to the nitrite concentration.
Materials:
-
RAW 264.7 cells and culture medium
-
Lipopolysaccharide (LPS) from E. coli or Salmonella[14]
-
Test compound
-
iNOS inhibitor (e.g., L-NAME) as a positive control[15]
-
Griess Reagent Kit
-
Sodium nitrite (NaNO₂) standard
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at 540 nm)
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of the test compound or positive control (L-NAME). Incubate for 1 hour.
-
Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 100 ng/mL.[14]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Griess Reaction: Add 50 µL of Sulfanilamide solution (Reagent A) to all wells, mix, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Reagent B) to all wells, mix, and incubate for another 10 minutes. A purple color will develop.
-
Measurement: Read the absorbance at 540 nm.
-
Parallel Cytotoxicity Check: Perform an MTT or LDH assay on the remaining cells in the original plate to ensure the observed reduction in nitrite is not due to cell death.
Pro-inflammatory Cytokine (TNF-α) Release
Rationale: Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine produced primarily by activated macrophages.[16] It plays a central role in orchestrating the inflammatory response. The inhibition of TNF-α release from LPS-stimulated macrophages is a key indicator of anti-inflammatory activity.[17][18]
Protocol 2.3.1: ELISA for TNF-α Quantification
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α secreted into the cell culture medium. This sandwich ELISA uses a capture antibody coated on the plate to bind TNF-α, which is then detected by a second, enzyme-conjugated antibody, producing a colorimetric signal proportional to the amount of TNF-α.
Materials:
-
Cell culture supernatant from the same experiment as the Griess Assay (Protocol 2.2.1, steps 1-4).
-
Mouse TNF-α ELISA Kit
-
Wash Buffer
-
Substrate Solution (e.g., TMB)
-
Stop Solution
-
Microplate reader (absorbance at 450 nm)
Step-by-Step Protocol:
-
Prepare Plate: Follow the ELISA kit manufacturer's instructions for preparing the antibody-coated plate.
-
Add Samples: Add 100 µL of cell culture supernatants (diluted if necessary) and TNF-α standards to the appropriate wells.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the liquid and wash the wells 3-4 times with Wash Buffer.
-
Add Detection Antibody: Add the enzyme-conjugated detection antibody to each well and incubate for 1-2 hours.
-
Washing: Repeat the wash step.
-
Add Substrate: Add the TMB substrate solution to each well and incubate for 15-30 minutes in the dark. A blue color will develop.
-
Stop Reaction: Add the Stop Solution to each well. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the TNF-α concentration in each sample by interpolating from the standard curve. Determine the IC₅₀ for the inhibition of TNF-α release.
Part 3: Secondary Screening - Matrix Metalloproteinase (MMP) Inhibition
Rationale: Chronic inflammation often involves the degradation and remodeling of the extracellular matrix (ECM). Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are key enzymes in this process and are often upregulated during inflammation.[19][20] Assessing a compound's ability to inhibit MMPs can provide further insight into its therapeutic potential beyond acute inflammation.
Protocol 3.1: Fluorometric MMP-9 Inhibitor Screening Assay
Principle: This assay utilizes a specific MMP-9 substrate that is internally quenched via Fluorescence Resonance Energy Transfer (FRET). When the substrate is cleaved by active MMP-9, the quencher and fluorophore are separated, resulting in an increase in fluorescence.[21] An inhibitor will prevent this cleavage and subsequent increase in fluorescence.
Materials:
-
MMP-9 Inhibitor Screening Kit (e.g., from Abcam, Assay Genie)[20][21]
-
Active MMP-9 enzyme
-
FRET-based MMP-9 substrate
-
Assay Buffer
-
Known MMP inhibitor (e.g., GM6001 or NNGH) as a positive control[21][22]
-
96-well black plates
-
Fluorescence plate reader (e.g., Ex/Em = 325/393 nm)[21]
Step-by-Step Protocol:
-
Enzyme and Inhibitor Prep: Prepare dilutions of the MMP-9 enzyme, test compound, and positive control in assay buffer as per the kit's instructions.
-
Reaction Setup: In a 96-well black plate, add 50 µL of diluted MMP-9 enzyme to the "Enzyme Control" and "Inhibitor" wells.
-
Add the test compound or positive control to the appropriate wells. Add assay buffer to the "Enzyme Control" wells.
-
Pre-incubation: Incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a Reaction Mix containing the MMP-9 substrate. Add 50 µL of this mix to all wells to start the reaction.[21]
-
Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the reaction rate (slope) and determine the percent inhibition and IC₅₀ value as described in Protocol 2.1.1.
Quantitative Data Summary Table
Results from the screening cascade should be compiled for clear comparison.
| Compound ID | Cytotoxicity CC₅₀ (µM, MTT) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | NO Prod. IC₅₀ (µM) | TNF-α Release IC₅₀ (µM) | MMP-9 IC₅₀ (µM) |
| Cmpd-001 | >100 | 50.2 | 5.1 | 9.8 | 12.5 | 8.9 | >50 |
| Cmpd-002 | 15.4 | >100 | >100 | - | >100 | >100 | >100 |
| Celecoxib | >100 | 15.2 | 0.05 | 304 | 25.1 | 18.3 | >100 |
References
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.PubMed.
- Understanding Cytotoxicity Assays: A Key Tool in Drug Development.Oreate AI Blog.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.PMC - NIH.
- COX2 Inhibitor Screening Assay Kit.BPS Bioscience.
- Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.Benchchem.
- Nitric Oxide Synthase Inhibitor Screening Kit (MAK323).Sigma-Aldrich.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.ResearchGate.
- COX-2 (human) Inhibitor Screening Assay Kit.Cayman Chemical.
- MMP-1 Inhibitor Screening Kit (MAK212).Sigma-Aldrich.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).Assay Genie.
- Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services.BioAssay Systems.
- The TNFa release from RAW 264.7 cells.ResearchGate.
- Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay.Benchchem.
- Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors.Taylor & Francis Online.
- A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors.PubMed Central.
- LDH Cytotoxicity Assay.Creative Bioarray.
- A cellular model of inflammation for identifying TNF-α synthesis inhibitors.PubMed Central.
- MMP9 Inhibitor Screening Assay Kit (Colorimetric) (ab139448).Abcam.
- MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060).Assay Genie.
- In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products).PubMed.
- LDH assay kit guide: Principles and applications.Abcam.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.PLOS One.
- LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells.PubMed.
- ALA suppresses histoneinduced TNF-α release from RAW 264.7 cells...ResearchGate.
- A Researcher's Guide to Validating the Selectivity of Neuronal Nitric Oxide Synthase Inhibitors: A Comparative Analysis.Benchchem.
- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance.PMC.
- Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?ResearchGate.
- In vitro activity of sulfonamides and sulfones against Leishmania major promastigotes.Antimicrobial Agents and Chemotherapy - ASM Journals.
- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.MDPI.
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"anti-inflammatory activity of 1,2-Thiazinan-3-one 1,1-dioxide derivatives"
Expert Insight: Running both COX-1 and COX-2 assays in parallel is crucial. The ratio of IC₅₀ values (IC₅₀ COX-1 / IC₅₀ COX-2) yields the Selectivity Index (SI), a key parameter for identifying COX-2 selective compounds. [5]
Protocol 2.2: Macrophage Culture and Cell Viability Assay
Principle: Before assessing anti-inflammatory activity, it's essential to determine non-toxic concentrations of the test compounds. The MTT assay measures the metabolic activity of viable cells, which convert the yellow MTT tetrazolium salt into purple formazan crystals.
Materials:
-
Mouse macrophage cell line (e.g., RAW 264.7 or J774A.1)
-
Complete culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds
-
MTT solution (5 mg/mL in PBS), DMSO
-
96-well plate, incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 1-100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control. Select concentrations that show >90% viability for subsequent anti-inflammatory assays.
Protocol 2.3: LPS-Induced Inflammation in Macrophages
Principle: Lipopolysaccharide (LPS) is a potent activator of macrophages, mimicking bacterial infection and inducing a strong inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines. [8][9] Materials:
-
Adherent macrophages (from Protocol 2.2) in 24-well plates
-
Test compounds at pre-determined non-toxic concentrations
-
LPS from E. coli (stock solution of 1 mg/mL)
-
Reference drug (e.g., Dexamethasone, 1 µM)
Procedure:
-
Pre-treatment: Replace the culture medium with fresh medium. Add the test compounds and reference drug to the respective wells. Incubate for 1-2 hours. This step allows the compounds to enter the cells before the inflammatory stimulus is applied.
-
Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge to remove any cell debris and store at -80°C for subsequent NO and cytokine analysis.
-
Cell Lysate Collection (for Western Blot): Wash the remaining cells with ice-cold PBS, then lyse them using RIPA buffer containing protease and phosphatase inhibitors. Store the lysate at -80°C.
Protocol 2.4: Quantification of Nitric Oxide (Griess Assay)
Principle: iNOS, an enzyme upregulated by NF-κB, produces large amounts of nitric oxide (NO) during inflammation. NO is rapidly converted to nitrite in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, which can be quantified colorimetrically.
Procedure:
-
Standard Curve: Prepare a standard curve using sodium nitrite (0-100 µM).
-
Assay: In a 96-well plate, add 50 µL of the collected cell supernatant (from Protocol 2.3) and 50 µL of each standard.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide) to each well, incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes in the dark.
-
Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated group.
Protocol 2.5: Measurement of Pro-inflammatory Cytokines (ELISA)
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify specific proteins, such as TNF-α and IL-6, in the cell supernatant.
Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's protocol precisely. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples (the collected supernatant), adding a detection antibody, followed by a substrate that generates a measurable colorimetric or fluorescent signal.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Determine the percentage of cytokine inhibition compared to the LPS-only treated group.
Protocol 2.6: Western Blot Analysis of Key Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in the cell lysates collected in Protocol 2.3. This is crucial for confirming the mechanism of action at the protein level.
Key Targets:
-
COX-2 & iNOS: To confirm that inhibition of NO and prostaglandins is due to reduced protein expression.
-
Phospho-IκBα & Total IκBα: An increase in the phospho-IκBα/total IκBα ratio indicates activation of the NF-κB pathway. An effective inhibitor would prevent this phosphorylation and subsequent degradation.
-
β-actin: Used as a loading control to ensure equal protein amounts were loaded in each lane.
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies against the target proteins overnight. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of target proteins to the β-actin loading control.
Section 3: In Vivo Validation
In vitro results must be validated in a living organism to assess efficacy, pharmacokinetics, and safety. The carrageenan-induced paw edema model is a standard and reliable method for evaluating acute anti-inflammatory activity. [2][10]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The effectiveness of an anti-inflammatory drug is measured by its ability to reduce this swelling.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Test compound, vehicle (e.g., 0.5% CMC-Na), positive control (Indomethacin, 10 mg/kg)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin)
-
Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg)
-
-
Dosing: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
Initial Paw Volume: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Induction of Edema: Immediately after the 0-hour reading, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time 't') - (Initial paw volume at 0 hr).
-
Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Expert Insight: This model helps determine the dose-response relationship and the time course of the anti-inflammatory effect of the test compound. [11]
Section 4: Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro COX Enzyme Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) [IC₅₀ COX-1 / IC₅₀ COX-2] |
|---|---|---|---|
| Test Cpd 1 | 15.2 | 0.8 | 19.0 |
| Test Cpd 2 | >100 | 5.4 | >18.5 |
| Celecoxib | 50.0 | 0.05 | 1000 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Data are representative examples.
Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages
| Treatment (10 µM) | Cell Viability (%) | NO Production (% Inhibition) | TNF-α Release (% Inhibition) |
|---|---|---|---|
| LPS Control | 100 ± 4 | 0 | 0 |
| Test Cpd 1 | 98 ± 3 | 75 ± 6* | 68 ± 5* |
| Test Cpd 2 | 95 ± 5 | 42 ± 4* | 35 ± 7* |
| Dexamethasone (1 µM) | 99 ± 2 | 92 ± 3* | 88 ± 4* |
*Data are mean ± SEM. p < 0.05 compared to LPS Control.
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan Paw Edema Model
| Treatment (p.o.) | % Inhibition of Edema at 3 hours |
|---|---|
| Vehicle Control | 0 |
| Test Cpd 1 (30 mg/kg) | 58 ± 5* |
| Indomethacin (10 mg/kg) | 65 ± 4* |
*Data are mean ± SEM. p < 0.05 compared to Vehicle Control.
Conclusion
The evaluation of novel 1,2-Thiazinan-3-one 1,1-dioxide derivatives as anti-inflammatory agents requires a systematic and multi-pronged approach. By integrating cell-free enzyme assays, mechanistic cell-based studies targeting key pathways like NF-κB, and validation in established in vivo models, researchers can build a robust pharmacological profile for their lead candidates. This comprehensive strategy not only elucidates the potency and mechanism of action but also provides crucial data for advancing promising compounds toward further preclinical development.
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Souto, A.L., et al. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology, 28, 307-320. [Link]
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Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Sun, S.C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545-558. [Link]
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Eren, G., et al. (2010). Synthesis, Biological Evaluation, and Docking Studies of Novel Heterocyclic Diaryl Compounds as Selective COX-2 Inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6447-6456. [Link]
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]
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Dorrington, M.G., & Fraser, I.D.C. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 10, 705. [Link]
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Al-Sanea, M.M., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 116-129. [Link]
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Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 168-177. [Link]
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El-Sayed, M.A.A., et al. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 205-218. [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Press Release. [Link]
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Peiris, M. et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
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Bartosh, T.J., & Ylöstalo, J.H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(1), e999. [Link]
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Eren, G., et al. (2010). Synthesis, biological evaluation, and docking studies of novel heterocyclic diaryl compounds as selective COX-2 inhibitors. Semantic Scholar. [Link]
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Gierse, J.K., et al. (1999). Mechanism of Inhibition of Novel Cox-2 Inhibitors. ResearchGate. [Link]
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Szczęśniak-Sięga, B.M., & Topolska, I. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 18(10), 1484. [Link]
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Shanmugasundaram, R., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications, 17(1). [Link]
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Application Notes and Protocols for the Antibacterial Screening of 1,2-Thiazinan-3-one 1,1-dioxide Compounds
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial screening of a promising class of heterocyclic compounds: 1,2-Thiazinan-3-one 1,1-dioxides. The protocols and insights herein are grounded in established methodologies to ensure robust and reproducible results.
Introduction: The Therapeutic Potential of 1,2-Thiazinan-3-one 1,1-dioxides
The relentless rise of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, sulfur-nitrogen containing scaffolds have demonstrated a wide array of biological activities.[1][2] The 1,2-thiazinane 1,1-dioxide core, a key structural motif in well-known anti-inflammatory drugs like piroxicam and meloxicam, has also been explored for its antimicrobial potential.[3][4] Derivatives of the related 1,2-benzothiazine have shown activity against various bacterial and fungal strains, indicating that the core thiazine structure is a viable pharmacophore for antimicrobial drug discovery.[3][4]
These compounds and their derivatives have been reported to exhibit a range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[1][2] Notably, studies on similar benzothiazine derivatives have often revealed greater efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria.[3] This guide will provide the foundational screening protocols to systematically evaluate novel 1,2-Thiazinan-3-one 1,1-dioxide compounds for their antibacterial properties.
Part 1: Strategic Planning for Antibacterial Screening
A successful screening campaign begins with a well-conceived experimental plan. The choice of bacterial strains, compound preparation, and inclusion of appropriate controls are critical for generating meaningful data.
Selection of Bacterial Strains
The panel of bacteria should ideally include representatives from both Gram-positive and Gram-negative groups to assess the spectrum of activity. Standard reference strains from recognized culture collections (e.g., ATCC) are essential for reproducibility.
Recommended Initial Panel:
-
Gram-Positive:
-
Staphylococcus aureus (e.g., ATCC 29213 or ATCC 6538): A common cause of skin, respiratory, and bloodstream infections, with significant resistance issues (e.g., MRSA).
-
Bacillus subtilis (e.g., ATCC 6633): A soil bacterium often used as a model for Gram-positive pathogens.
-
-
Gram-Negative:
-
Escherichia coli (e.g., ATCC 25922): A frequent cause of urinary tract and gastrointestinal infections.
-
Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.
-
Compound Preparation and Handling
The test compounds, i.e., the 1,2-Thiazinan-3-one 1,1-dioxide derivatives, must be of high purity.
-
Solubilization: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic compounds. It is crucial to determine the highest concentration of DMSO that does not inhibit bacterial growth (typically ≤1% v/v in the final assay).
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-20 mg/mL) in 100% DMSO. Store these at -20°C or -80°C to maintain stability. Subsequent dilutions should be made in the appropriate sterile broth or solvent.
Essential Controls
Every screening assay must include a set of controls to validate the results.
-
Positive Control: A well-characterized antibiotic with known activity against the test strains (e.g., Ciprofloxacin, Gentamicin, or Vancomycin). This confirms that the assay conditions are suitable for detecting antibacterial activity.
-
Negative Control (Vehicle Control): The highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This ensures that the solvent itself does not have any antimicrobial effect.
-
Growth Control: Bacterial inoculum in broth without any test compound or solvent. This confirms the viability and normal growth of the bacteria under the assay conditions.
-
Sterility Control: Broth only, without bacteria or compounds, to check for contamination.
Experimental Workflow Overview
The overall process involves a primary screening to identify "hits" followed by secondary assays to confirm and quantify the activity.
Caption: High-level workflow for antibacterial screening.
Part 2: Detailed Protocols for Primary and Secondary Screening
Adherence to standardized protocols is paramount for generating reliable and comparable data. The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Protocol 2.1: Agar Disk Diffusion Test (Kirby-Bauer Method)
This method provides a qualitative assessment of antibacterial activity and is excellent for primary screening of a large number of compounds.[8][9][10]
Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the compound is active, a clear zone of no growth (zone of inhibition) will appear around the disk.[10][11]
Materials:
-
Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm)
-
Sterile paper disks (6 mm diameter)
-
Test compound stock solutions in DMSO
-
Bacterial cultures (18-24 hour growth on a non-selective agar plate)
-
Sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zones
Procedure:
-
Inoculum Preparation: a. Aseptically pick 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12][13]
-
Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. b. Remove excess fluid by pressing the swab against the inside of the tube.[8][12] c. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° each time to ensure confluent growth.[14] d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[8]
-
Disk Application: a. Aseptically apply sterile paper disks to the inoculated agar surface. b. Pipette a fixed volume (e.g., 10 µL) of the test compound solution onto each disk. Ensure a consistent amount of compound per disk (e.g., 50-100 µg). c. Gently press each disk to ensure complete contact with the agar.[14] d. Place disks far enough apart (at least 24 mm from center to center) to prevent overlapping zones.[10] e. Include positive control (e.g., disk of a standard antibiotic) and negative control (disk with 10 µL of DMSO) disks on each plate.
-
Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours in an aerobic atmosphere.
-
Data Collection: a. After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
Interpretation: The diameter of the inhibition zone is proportional to the susceptibility of the bacterium to the compound. A larger zone indicates greater activity. While CLSI provides interpretive criteria for clinical antibiotics, for novel compounds, the zone diameter is used for comparative ranking and to select "hits" for further testing.
Protocol 2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of a compound that inhibits visible bacterial growth.[15][16][17] It is the gold standard for susceptibility testing.
Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.[11][13]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solutions
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Multichannel pipette
-
Plate reader (optional, for OD measurements)
-
Incubator (35 ± 2°C)
Procedure:
-
Plate Preparation: a. Dispense 50 µL of CAMHB into all wells of a 96-well plate. b. In the first column of wells, add an additional 50 µL of the test compound solution (prepared at twice the desired highest final concentration in CAMHB). This results in a total volume of 100 µL in the first column.
-
Serial Dilution: a. Using a multichannel pipette, transfer 50 µL from the first column to the second column. b. Mix thoroughly by pipetting up and down. c. Continue this two-fold serial dilution across the plate to the desired final concentration (typically to column 10). d. Discard the final 50 µL from the last dilution column (e.g., column 10). e. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Inoculum Preparation and Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. b. Add 50 µL of this diluted inoculum to each well from column 1 to 11. Do not add bacteria to column 12. c. The final volume in each test well will be 100 µL.
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (clear well).[13][15] b. A plate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.
Protocol 2.3: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.[18][19] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh MHA plate.
-
Include a culture from the growth control well as a viability control.
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that resulted in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the MHA plate.[18][20]
Part 3: Data Presentation and Interpretation
Clear presentation of screening data is essential for analysis and decision-making.
Tabulating Results
Summarize the quantitative data from the MIC and MBC assays in a structured table.
| Compound ID | Gram-Stain | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| THZ-001 | Positive | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| THZ-001 | Negative | E. coli ATCC 25922 | >128 | >128 | - | Inactive |
| THZ-002 | Positive | S. aureus ATCC 29213 | 16 | 128 | 8 | Bacteriostatic |
| THZ-002 | Negative | E. coli ATCC 25922 | >128 | >128 | - | Inactive |
| Ciprofloxacin | Positive | S. aureus ATCC 29213 | 0.25 | 0.5 | 2 | Bactericidal |
| Ciprofloxacin | Negative | E. coli ATCC 25922 | 0.015 | 0.03 | 2 | Bactericidal |
Interpretation of MBC/MIC Ratio:
-
≤ 4: The compound is generally considered bactericidal .
-
> 4: The compound is considered bacteriostatic .
Potential Mechanisms and Next Steps
The initial screening data provides clues about the potential of the 1,2-Thiazinan-3-one 1,1-dioxide compounds. For promising "hit" compounds, further investigation is warranted.
Caption: Logical progression from a 'hit' compound to mechanistic studies.
-
Time-Kill Assays: These studies provide dynamic information on the rate of bacterial killing over time at different concentrations of the compound.
-
Mechanism of Action Studies: Investigating how the compounds inhibit bacterial growth. This could involve assays for inhibition of DNA gyrase, protein synthesis, or cell wall synthesis.
-
Toxicity Assays: Evaluating the cytotoxicity of the compounds against mammalian cell lines is a critical step in assessing their therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the most active compounds to optimize potency and other pharmacological properties.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial antibacterial screening of novel 1,2-Thiazinan-3-one 1,1-dioxide compounds. By employing standardized methods and careful experimental design, researchers can generate high-quality, reproducible data to identify promising new candidates in the fight against bacterial infections. The journey from a synthetic compound to a potential therapeutic is long, but it begins with rigorous and systematic screening.
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Al-Soud, Y. A., et al. (2009). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 14(11), 4643-4657. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Khan, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 141-158. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
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Didwagh, S. S., & Piste, P. B. (2013). Novel synthesis and antimicrobial activity of bis-oxazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 271-274. [Link]
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CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing; 30th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
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FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
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CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
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Piste, P. B., et al. (2018). Novel synthesis and antimicrobial activities of thiazino-oxazine derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 10(4), 206-212. [Link]
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INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
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Patel, N. B., et al. (2023). Synthesis, Characterization and Evaluation of Antimicrobial Properties of Novel Oxazine and Thiazine Compounds Derived from Chalcones. Oriental Journal of Chemistry, 39(5). [Link]
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CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
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Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. [Link]
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
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Macia, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. [Link]
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Szałek, A., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 16(10), 1484. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
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Reddy, T. S., et al. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][3][15]thiazine 1,1-dioxides. Scientific Reports, 14(1), 6483. [Link]
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CLSI. (2017). M100S Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Janković, M., et al. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Microorganisms, 11(7), 1735. [Link]
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Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
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Swapna, B., et al. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL OXAZINE AND THIAZINE DERIVATIVES AS POTENT ANTI-MICROBIAL AND ANTIOXIDANT AGENTS. World Journal of Pharmaceutical Research, 13(12), 822-835. [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
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"use of 1,2-Thiazinan-3-one 1,1-dioxide as a BACE1 inhibitor"
An Application Guide to the Use of 1,2-Thiazinane-3-one 1,1-Dioxide Derivatives as BACE1 Inhibitors
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for BACE1 Inhibition in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques.[1][2] These plaques are a primary pathological hallmark of AD and are widely believed to initiate a cascade of events leading to synaptic dysfunction, neuroinflammation, and cognitive decline. The generation of Aβ is a proteolytic process involving the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[1] BACE1, or β-site APP cleaving enzyme 1, performs the initial and rate-limiting step in this pathway, making it a prime therapeutic target for reducing Aβ production.[3][4] Inhibiting BACE1 is therefore a direct mechanism-based approach aimed at slowing the progression of AD by preventing the formation of the neurotoxic Aβ peptides.[2]
This guide focuses on a specific class of non-peptidomimetic BACE1 inhibitors built around the 1,2-thiazinane-3-one 1,1-dioxide scaffold. While the parent molecule itself is a foundational structure, its derivatives have been engineered into potent, high-affinity inhibitors. A prominent example is Verubecestat (MK-8931), a 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative, which advanced to Phase 3 clinical trials.[5] This application note will detail the mechanism of action for this class of compounds and provide robust, field-proven protocols for their evaluation in both enzymatic and cell-based assays.
The Amyloid Cascade: A Visual Pathway
The following diagram illustrates the critical role of BACE1 in the amyloidogenic processing of APP. Inhibition of BACE1 blocks the pathway at its inception, preventing the formation of the C99 fragment required for subsequent cleavage by γ-secretase to produce Aβ.
Mechanism of Action: How Thiazinane Dioxides Inhibit BACE1
Derivatives of the 1,2-thiazinane-3-one 1,1-dioxide scaffold function as potent and selective inhibitors of the BACE1 enzyme. X-ray crystallography studies of related compounds bound to the BACE1 active site reveal key interactions. The core of these inhibitors, often an amidine or iminothiadiazinane dioxide group, acts as a transition-state isostere that forms critical hydrogen bonds with the catalytic aspartate dyad (Asp32 and Asp228) in the enzyme's active site.[6] This interaction mimics the tetrahedral intermediate of APP cleavage, effectively blocking the catalytic activity of the enzyme. Various substitutions on the scaffold are strategically designed to occupy and interact with the hydrophobic subsites (S1, S3, etc.) of the BACE1 binding pocket, thereby enhancing potency and selectivity.[6]
Experimental Workflow for Inhibitor Validation
The evaluation of a potential BACE1 inhibitor follows a logical progression from a direct enzymatic assay to a more complex, physiologically relevant cell-based model. This tiered approach ensures that compounds are first validated for direct target engagement before investing resources in cellular efficacy studies.
Protocol 1: In Vitro BACE1 Enzymatic Inhibition Assay (FRET-Based)
Objective: To determine the direct inhibitory activity of a test compound on purified, recombinant human BACE1 enzyme by measuring the cleavage of a fluorescently labeled substrate. This assay uses Fluorescence Resonance Energy Transfer (FRET), where cleavage of the substrate separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant Human BACE1 Enzyme (e.g., Thermo Fisher, Part No. P2947)
-
BACE1 FRET Substrate (e.g., Rh-EVNLDAEFK-Quencher or equivalent)[7]
-
BACE1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5[7]
-
BACE1 Stop Solution: 2.5 M Sodium Acetate[7]
-
Test Compound (e.g., 1,2-Thiazinan-3-one 1,1-dioxide derivative) dissolved in 100% DMSO
-
Known BACE1 Inhibitor (Positive Control)
-
Black, low-volume 96- or 384-well assay plates
-
Multi-well spectrofluorometer with appropriate excitation/emission filters (e.g., Ex: 530-545 nm, Em: 570-590 nm for rhodamine-based substrates)[7]
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve.
-
In the assay plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (100% activity) and 1 µL of the known inhibitor (0% activity).
-
-
Reagent Preparation:
-
Thaw enzyme and substrate on ice.
-
Prepare the 3X Substrate Solution : Dilute the BACE1 FRET substrate to its final working concentration (e.g., 750 nM) in BACE1 Assay Buffer.
-
Prepare the 3X Enzyme Solution : Dilute the BACE1 enzyme to its final working concentration in BACE1 Assay Buffer. The exact concentration should be optimized to achieve ~10-20% substrate conversion in the assay time.
-
-
Assay Execution (30 µL final volume example):
-
To each well containing the plated compound/DMSO, add 10 µL of the 3X Substrate Solution.
-
Pre-incubate the plate for 15 minutes at 37°C. This allows the compound to bind to the enzyme before the reaction starts.[8]
-
Initiate the reaction by adding 10 µL of the 3X Enzyme Solution to all wells.[7]
-
Immediately transfer the plate to the spectrofluorometer.
-
-
Data Acquisition:
-
Kinetic Mode (Preferred): Measure fluorescence every 60-90 seconds for 60-90 minutes at room temperature or 37°C. The initial rate of the reaction (slope of fluorescence vs. time) is used for calculations.
-
Endpoint Mode: Incubate the plate for 60 minutes at room temperature.[7] Stop the reaction by adding 10 µL of BACE1 Stop Solution. Read the final fluorescence.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - [(Rate_Sample - Rate_Min) / (Rate_Max - Rate_Min)]) (Where Rate_Max is the DMSO control and Rate_Min is the positive control inhibitor)
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol 2: Cell-Based Assay for Aβ Production
Objective: To evaluate the efficacy of a test compound in a cellular context by measuring its ability to reduce the secretion of Aβ from a human cell line overexpressing APP. The human neuroblastoma SH-SY5Y cell line is a commonly used and reliable model.[6][9]
Materials:
-
SH-SY5Y cells stably overexpressing human APP (e.g., APP695 isoform)
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin[9]
-
Opti-MEM or serum-free medium for treatment phase
-
Test Compound dissolved in DMSO
-
Cell lysis buffer (for toxicity assay)
-
Human Aβ40 or Aβ42 ELISA Kit (e.g., Thermo Fisher, Wako)
-
Cell viability assay kit (e.g., CellTiter-Glo, Promega)
Procedure:
-
Cell Plating:
-
Seed SH-SY5Y-APP cells into a 96-well cell culture plate at a density of 2.5 x 10^4 to 4 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in serum-free medium (e.g., Opti-MEM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Gently aspirate the culture medium from the cells and replace it with 100 µL of the medium containing the test compound dilutions. Include DMSO-only vehicle controls.
-
Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.[9]
-
-
Sample Collection:
-
After incubation, carefully collect the conditioned medium from each well and transfer to a new 96-well plate or microcentrifuge tubes. This medium contains the secreted Aβ peptides.
-
Store the conditioned medium at -80°C until ready for ELISA analysis.
-
The remaining cells can be used for a cell viability assay to ensure that the reduction in Aβ is not due to cytotoxicity.
-
-
Aβ Quantification (ELISA):
-
Perform the Aβ40 or Aβ42 ELISA on the collected conditioned medium according to the manufacturer's protocol.[10] This typically involves incubating the samples in antibody-coated wells, followed by detection with a secondary antibody and a colorimetric substrate.
-
Read the absorbance on a plate reader and calculate the Aβ concentration based on a standard curve.
-
Data Analysis:
-
Normalize the Aβ concentration for each well to the cell viability data for that well.
-
Calculate the percent reduction of Aβ for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the % Aβ reduction against the logarithm of the compound concentration and fit to a 4PL curve to determine the EC50 value (the effective concentration that reduces Aβ secretion by 50%).
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison. The table below provides an example of how to present results for a novel 1,2-Thiazinan-3-one 1,1-dioxide derivative, "Compound X".
| Parameter | Compound X | Verubecestat (Reference) |
| BACE1 Enzymatic IC50 (nM) | 15.2 | 12.8 |
| Cellular Aβ40 EC50 (nM) | 25.8 | 21.5 |
| Cell Viability (at 10 µM) | >95% | >95% |
Interpretation: The data shows that Compound X is a potent direct inhibitor of the BACE1 enzyme, with an IC50 value comparable to the reference compound. Crucially, this potency translates into a cellular effect, reducing Aβ secretion with a low nanomolar EC50. The lack of cytotoxicity confirms that the observed Aβ reduction is due to specific BACE1 inhibition and not a general toxic effect.
Challenges and Future Directions
While BACE1 remains a compelling target, the development of its inhibitors has faced significant hurdles. Several promising candidates, including Verubecestat, were discontinued in late-stage clinical trials due to a lack of efficacy or mechanism-based side effects, such as cognitive worsening.[11][12] BACE1 cleaves other substrates besides APP, and its inhibition can disrupt important physiological processes, potentially leading to adverse effects like sleep disturbances.[13] Future research must focus on developing inhibitors with an optimal therapeutic window, potentially through lower doses that partially reduce Aβ without causing significant side effects, or by designing molecules with improved selectivity profiles.[12] The protocols described herein are fundamental tools for the continued exploration and optimization of novel chemical scaffolds like the 1,2-Thiazinan-3-one 1,1-dioxide for this challenging but critical therapeutic application.
References
-
Hilpert, H., et al. (2012). Design and Synthesis of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors with in Vivo Brain Reduction of β-Amyloid Peptides. Journal of Medicinal Chemistry, 55(21), 9346-9361. [Link]
-
Ghosh, A. K., & Osswald, K. (2014). BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease. Chemical Society Reviews, 43(19), 6765-6813. [Link]
-
Vassar, R. (2024). BACE1 inhibitors: investigating the mechanisms of cognitive worsening. VJDementia. [Link]
-
Vassar, R. (2024). Exploring the cognitive impact of BACE1 inhibition for Alzheimer's disease. YouTube. [Link]
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Kennedy, M. E., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(23), 10438-10461. [Link]
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Vassar, R. (2024). Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer's onset. VJDementia. [Link]
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Fukumoto, H., et al. (2010). BACE1 as a therapeutic target in Alzheimer's disease: rationale and current status. CNS Neuroscience & Therapeutics, 16(6), 337-346. [Link]
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Vassar, R. (2004). BACE1: the β-secretase enzyme in Alzheimer's disease. Journal of Molecular Neuroscience, 23(1-2), 105-114. [Link]
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Stachel, S. J., et al. (2004). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology, 299, 35-47. [Link]
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Ferreira, D., et al. (2020). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. Molecules, 25(15), 3369. [Link]
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Vassar, R., & Kandalepas, P. C. (2011). The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease. Alzheimer's research & therapy, 3(3), 20. [Link]
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Gömöry, Á., et al. (2018). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 23(10), 2636. [Link]
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Sławiński, J., et al. (2022). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences, 23(19), 11219. [Link]
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Ghosh, A. K., et al. (2017). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. Bioorganic & Medicinal Chemistry Letters, 27(15), 3487-3492. [Link]
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Creative Biolabs. Amyloid-beta Peptide Oligomerization Assay Service. Creative Biolabs. [Link]
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Pinto, M., et al. (2015). BACE-1 and γ-Secretase as Therapeutic Targets for Alzheimer's Disease. Pharmaceuticals, 8(4), 704-739. [Link]
-
Ros-Okai, H., et al. (2022). Membrane-Targeted Quantum Dot-Based BACE1 Activity Sensors for In Vitro and In Cellulo Assays. ACS Applied Materials & Interfaces, 14(46), 51835-51844. [Link]
-
ResearchGate. (n.d.). BACE1 inhibitory activity, compounds 1-2 and 12-17. ResearchGate. [Link]
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Welzel, A. T., et al. (2014). Methods for the isolation and analysis of Aβ from postmortem brain. Frontiers in Aging Neuroscience, 6, 233. [Link]
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ResearchGate. (2016). Someone knows protocols to study the inhibition of beta secretase in vitro?. ResearchGate. [Link]
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Pereira, D. B., et al. (2018). A Novel Cell-based β-secretase Enzymatic Assay for Alzheimer's Disease. Current Alzheimer Research, 15(11), 1058-1067. [Link]
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- 5. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
Introduction: The Significance of γ-Sultams and the Need for Scalable Synthesis
An in-depth guide to the scalable synthesis of 1,2-thiazinan-3-one 1,1-dioxide, a key saturated six-membered cyclic sulfonamide, or γ-sultam, is presented below. This document is intended for researchers, scientists, and professionals in drug development, providing detailed application notes and protocols.
The 1,2-thiazinan-3-one 1,1-dioxide core is a crucial structural motif in medicinal chemistry. As a cyclic sulfonamide, it serves as a versatile scaffold in the design of therapeutic agents due to its unique stereochemical and electronic properties. The development of robust and scalable synthetic routes to this and related γ-sultams is paramount for advancing from laboratory-scale research to preclinical and clinical development, where larger quantities of the compound are required. This guide details established and innovative methodologies for the synthesis of 1,2-thiazinan-3-one 1,1-dioxide, with a focus on protocols amenable to scale-up.
Core Synthetic Strategies for 1,2-Thiazinan-3-one 1,1-dioxide
The synthesis of γ-sultams can be broadly categorized into several key strategies. The choice of a particular route for scale-up depends on factors such as the availability of starting materials, desired purity, and the overall efficiency of the process.
Intramolecular Cyclization of Sulfonamide Precursors
A common and direct approach to γ-sultams is the intramolecular cyclization of a linear precursor containing a sulfonamide and a suitable leaving group. This method is often favored for its straightforwardness. The key is the formation of a carbon-nitrogen bond to close the six-membered ring.
A typical precursor would be a 3-halopropylsulfonamide. The cyclization is generally promoted by a base. The choice of base and solvent is critical to optimize the reaction yield and minimize the formation of byproducts, such as intermolecular condensation products.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including nitrogen heterocycles.[1][2] This strategy involves the use of a ruthenium-based catalyst to form a carbon-carbon double bond within a diene precursor, leading to the cyclic structure. For the synthesis of a saturated sultam like 1,2-thiazinan-3-one 1,1-dioxide, a subsequent reduction of the double bond would be necessary. While RCM can be highly efficient, the cost of the catalyst and the need for an additional reduction step are important considerations for large-scale synthesis.[3][4]
Modern Catalytic Approaches
Recent advances in catalysis have opened new avenues for sultam synthesis. Iron-catalyzed intramolecular C-H amidation, for instance, offers a direct way to form the C-N bond by activating a C(sp³)-H bond, providing a more atom-economical route.[5] Such methods can be highly selective and proceed under mild conditions. The scalability of these catalytic systems is an active area of research.
Another innovative approach involves ring expansion reactions. These methods can convert smaller, more readily available rings into the desired six-membered sultam structure.[6][7][8]
Protocols for Scalable Synthesis
Below are detailed protocols for two distinct and scalable approaches to the synthesis of 1,2-thiazinan-3-one 1,1-dioxide.
Protocol 1: Scale-Up of Base-Mediated Intramolecular Cyclization
This protocol describes the gram-scale synthesis of 1,2-thiazinan-3-one 1,1-dioxide from 3-chloropropanesulfonyl chloride. The process involves two main steps: sulfonamide formation and intramolecular cyclization.
Step 1: Synthesis of N-substituted-3-chloropropanesulfonamide
-
To a stirred solution of the desired primary amine (1.0 eq) and a suitable non-nucleophilic base such as triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/g of amine) at 0 °C, add a solution of 3-chloropropanesulfonyl chloride (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 5 mL/g of amine), followed by saturated aqueous NaHCO₃ (2 x 5 mL/g of amine), and finally with brine (1 x 5 mL/g of amine).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-substituted-3-chloropropanesulfonamide, which can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization to 1,2-Thiazinan-3-one 1,1-dioxide
-
Dissolve the crude N-substituted-3-chloropropanesulfonamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (20 mL/g).
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) or potassium tert-butoxide (t-BuOK, 1.5 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the product with a suitable organic solvent like ethyl acetate (3 x 15 mL/g).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1,2-thiazinan-3-one 1,1-dioxide.
| Parameter | Condition | Rationale |
| Base (Cyclization) | Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic bases are required to deprotonate the sulfonamide nitrogen without competing in substitution reactions. |
| Solvent (Cyclization) | DMF or Acetonitrile | Polar aprotic solvents are ideal for Sₙ2 reactions, effectively solvating the cation of the base while not interfering with the nucleophile. |
| Temperature | 60-80 °C | Heating is often necessary to overcome the activation energy for the intramolecular cyclization to form the six-membered ring. |
Protocol 2: Microwave-Assisted Continuous Flow Synthesis (MACOS) for Scale-Out
For larger scale production, continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. This hypothetical protocol is based on principles demonstrated for the scale-out of related sultam scaffolds.[9][10]
System Setup:
-
A microwave flow reactor system.
-
Two syringe pumps for reagent delivery.
-
A back-pressure regulator.
Reagent Preparation:
-
Solution A: A solution of the N-substituted-3-chloropropanesulfonamide (from Protocol 1, Step 1) in a suitable high-boiling point solvent like dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP).
-
Solution B: A solution of a strong, soluble, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium bis(trimethylsilyl)amide (KHMDS) in the same solvent as Solution A.
Procedure:
-
Set up the MACOS system with the desired reactor coil size and connect the syringe pumps containing Solution A and Solution B.
-
Set the microwave reactor to the optimized temperature (e.g., 180-220 °C) and power.
-
Set the flow rates of the two pumps to achieve the desired stoichiometry and residence time in the reactor. A typical starting point would be a 1:1.2 molar ratio of substrate to base.
-
Begin pumping the solutions through the reactor. The reaction mixture is heated rapidly by the microwave irradiation as it flows through the coil.
-
The product stream is cooled and collected after passing through the back-pressure regulator.
-
For continuous production, the collected product stream can be directed to an in-line purification system.
-
After the run, flush the system with clean solvent.
-
The collected product is then worked up and purified as described in Protocol 1.
| Parameter | Condition | Rationale for Scale-Up |
| Platform | MACOS | Provides rapid and uniform heating, precise temperature control, and the ability to handle exothermic reactions safely. Scale-out is achieved by running the system for longer durations.[9][10] |
| Temperature | 180-220 °C | Higher temperatures can be safely achieved in a sealed flow system, dramatically reducing reaction times from hours to minutes. |
| Residence Time | 10-30 minutes | Optimized by adjusting the flow rate and reactor volume to ensure complete conversion. |
| Base | DBU or KHMDS | Soluble organic bases are preferred for flow chemistry to avoid precipitation and clogging of the reactor. |
Visualizing the Synthetic Workflow
Caption: Workflow for batch and continuous flow synthesis.
Conclusion
The synthesis of 1,2-thiazinan-3-one 1,1-dioxide can be effectively scaled up from laboratory to production quantities through careful selection and optimization of the synthetic route. While traditional batch intramolecular cyclization is a reliable method for gram-scale synthesis, modern techniques like microwave-assisted continuous flow synthesis offer significant advantages for larger scale "scale-out" production, providing enhanced safety, speed, and control. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully produce this important heterocyclic scaffold in the quantities required for their research and development programs.
References
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. (n.d.). ChemRxiv.
- Expanding Sulfonamide Chemistry. (2023). University of York.
- Accessing Stereochemically Rich Sultams via Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS) Scale-out. (n.d.). NIH.
- Medicinally important acyclic and cyclic sulfonamides. (n.d.).
- Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. (n.d.).
- Accessing Stereochemically Rich Sultams via Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS) Scale-out. (n.d.). KU ScholarWorks.
- Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amid
- Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions. (n.d.). PubMed.
- Stereoselective preparation of gamma- and delta-sultams by thermal and high-pressure intramolecular Diels-Alder reaction of vinylsulfonamides. (n.d.).
- Ring enlargement of 1,2-thiazetidin-3-one 1,1-dioxides 229. (n.d.).
- Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. (n.d.). MDPI.
- Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (n.d.). PMC - NIH.
- Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. (n.d.).
- Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. (n.d.). MDPI.
Sources
- 1. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding Sulfonamide Chemistry - Department of Chemistry, University of York [york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Accessing Stereochemically Rich Sultams via Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS) Scale-out - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [kuscholarworks.ku.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Thiazinan-3-one 1,1-Dioxide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,2-thiazinan-3-one 1,1-dioxide and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are working with this important γ-sultam scaffold. We will address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the recommended solutions to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when planning or executing the synthesis of this heterocyclic system.
Q1: What is the most robust and common synthetic strategy for constructing the 1,2-thiazinan-3-one 1,1-dioxide ring?
The most prevalent and reliable method is the intramolecular cyclization of a suitable acyclic precursor. A highly effective modern approach involves the intramolecular carbo-Michael reaction of an N-substituted vinylsulfonamide.[1] This strategy typically begins with the sulfonylation of an α-amino acid ester with (2-chloroethyl)sulfonyl chloride, which generates the key vinylsulfonamide intermediate. Subsequent base-mediated cyclization affords the desired γ-sultam ring system. This method is advantageous due to the commercial availability of diverse α-amino acids, allowing for facile introduction of various substituents.
Q2: How critical is the choice of base in the cyclization step, and what are the key considerations?
The choice of base is arguably the most critical parameter influencing the success of the cyclization. An ideal base should be strong enough to deprotonate the sulfonamide nitrogen (or an α-carbon, depending on the specific cyclization strategy) to initiate the ring-closing reaction, but it should not be overly nucleophilic to avoid competing side reactions. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) is often preferred over alkoxides like sodium methoxide. Alkoxides can act as nucleophiles, potentially leading to ring-opening of the product or other undesired reactions.
Q3: What are the primary classes of side products I should anticipate and screen for during analysis?
The main side products typically fall into three categories:
-
Unreacted Starting Material: Incomplete conversion is a common issue, often stemming from insufficient base, low temperature, or the presence of moisture.
-
Oligomers or Polymers: The vinylsulfonamide precursor is a potent Michael acceptor. If the concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and higher-order oligomers.
-
Ring-Opened Byproducts: Under certain conditions, particularly with nucleophilic bases or contaminants, the sultam ring can undergo hydrolytic or nucleophilic cleavage, resulting in a linear sulfonamide product.
Section 2: Troubleshooting Guide: From Theory to Practical Solutions
This guide is structured around common experimental observations. We provide the underlying cause and actionable steps to resolve the issue.
Problem 1: Low or No Yield of the Desired Product
A low or nonexistent yield is the most common frustration. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low product yield.
In-Depth Analysis:
-
Cause A: Ineffective Deprotonation. The pKa of a sulfonamide NH proton is typically in the range of 10-11. While a base like triethylamine (pKa of conjugate acid ~10.7) might seem sufficient, in aprotic solvents, a much stronger, non-nucleophilic base is required to ensure rapid and complete deprotonation, driving the reaction forward.
Table 1: Comparison of Bases for Sultam Cyclization
Base pKa (of conjugate acid) Type Common Issues Recommendation Triethylamine (Et₃N) ~10.7 Organic, Non-nucleophilic Often too weak for full deprotonation in aprotic solvents. Not recommended for primary cyclization step. Potassium Carbonate (K₂CO₃) ~10.3 Inorganic, Weakly Nucleophilic Heterogeneous, often requires phase-transfer catalyst; may be too weak. Suitable for some N-alkylations, but not ideal for difficult cyclizations.[2] Sodium Hydride (NaH) ~36 Hydride, Non-nucleophilic Highly effective; requires strictly anhydrous conditions; flammable. Highly Recommended. The standard for robust cyclization. | LiHMDS / NaHMDS | ~26 | Amide, Bulky, Non-nucleophilic | Excellent for sterically hindered substrates; soluble; requires anhydrous conditions. | Highly Recommended. A superior alternative to NaH. |
-
Cause B: Competing Intermolecular Reactions. The key to favoring the desired intramolecular cyclization over intermolecular polymerization is Le Chatelier's principle and reaction kinetics. Intramolecular reactions are kinetically independent of concentration (first-order), whereas intermolecular reactions are dependent on it (second-order or higher). By drastically lowering the concentration of the substrate, the rate of the intermolecular pathway is significantly reduced, allowing the intramolecular cyclization to dominate.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Actionable Solution: Employ high-dilution conditions. Instead of adding the base to the substrate, prepare a solution of the base in a large volume of anhydrous solvent (e.g., THF) and add the substrate solution dropwise over several hours using a syringe pump.
Problem 2: Identification of Unexpected Byproducts
Symptom: LC-MS analysis shows a major peak with a mass corresponding to (2 x M) or (3 x M) of the starting material, where M is the molecular weight of the precursor.
-
Cause: This is a clear indication of dimerization or trimerization due to the intermolecular reaction pathway described above.
-
Solution: Immediately implement high-dilution conditions as detailed in the previous section.
Symptom: ¹H NMR of the purified product shows unexpected olefinic protons or the absence of the characteristic cyclic methylene proton signals.
-
Cause: This may indicate a base-induced ring-opening of the sultam product. While γ-sultams are generally stable, harsh conditions (e.g., strong nucleophilic bases, high temperatures, prolonged reaction times) can lead to cleavage. In some related thiazinane systems, ring contraction has also been observed under strong basic conditions.[3]
-
Solution:
-
Re-evaluate the Base: Switch from a potentially nucleophilic base (like an alkoxide) to a non-nucleophilic one (NaH, LiHMDS).
-
Lower the Temperature: Perform the reaction at 0 °C or even -78 °C if the deprotonation and cyclization kinetics allow.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessary extensions of the reaction time.
-
Section 3: Recommended Experimental Protocols
These protocols represent a validated starting point for the synthesis. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Precursor - Methyl 2-((vinylsulfonyl)amino)propanoate
This protocol is adapted from methodologies for creating vinylsulfonamide precursors from α-amino acid esters.[1]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add L-alanine methyl ester hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.
-
Base Addition: Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes until the solution becomes clear.
-
Sulfonylation: In a separate flask, prepare a solution of (2-chloroethyl)sulfonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of the vinylsulfonamide occurs in situ via elimination of HCl.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure vinylsulfonamide precursor.
Protocol 2: Intramolecular Cyclization to Methyl 3-methyl-4-oxo-1,2-thiazinane-2-carboxylate 1,1-dioxide
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a reflux condenser, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Wash the NaH three times with anhydrous hexane under nitrogen to remove the oil, then carefully decant the hexane.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a high-dilution condition (target final substrate concentration of ~0.01 M).
-
Substrate Addition: Dissolve the vinylsulfonamide precursor (1.0 eq) from Protocol 1 in a volume of anhydrous THF. Add this solution to the NaH suspension very slowly via a syringe pump over 4-6 hours at room temperature.
-
Reaction: After the addition is complete, gently heat the mixture to reflux (or maintain at room temperature, depending on substrate reactivity) and monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Remove the THF under reduced pressure. Extract the aqueous residue three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final 1,2-thiazinan-3-one 1,1-dioxide derivative.
References
-
Farkas, J., et al. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 26(15), 4587. [Link]
-
Kovács, E., et al. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 27(19), 6649. [Link]
-
Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2024(8), 202412293. [Link]
-
Koval, I. V., et al. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. Tetrahedron, 124, 133013. [Link]
Sources
Technical Support Center: Synthesis of 1,2-Thiazinan-3-one 1,1-dioxide
Welcome to the technical support guide for the synthesis of 1,2-thiazinan-3-one 1,1-dioxide, a key saturated sultam intermediate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 1,2-thiazinan-3-one 1,1-dioxide?
The most prevalent method involves the intramolecular cyclization of an N-protected 3-aminopropanoic acid derivative. A common precursor is 3-(tosylamino)propanoic acid or a similar N-sulfonyl protected amino acid. The general strategy involves activating the carboxylic acid and promoting cyclization through the deprotonated sulfonamide nitrogen. This method is favored due to the accessibility of starting materials and the relative stability of the six-membered ring being formed.
Q2: What is a typical expected yield for this synthesis?
Reported yields for the synthesis of 1,2-thiazinan-3-one 1,1-dioxide and its derivatives can vary significantly, generally ranging from moderate to good. Yields are highly dependent on the specific reaction conditions, including the choice of activating agent for the carboxylic acid, the base used for cyclization, solvent, and temperature. While some literature reports yields in the 10-50% range for related derivatives, optimization can often push this higher.[1]
Q3: What are the most critical parameters I should control to maximize my yield?
There are three primary parameters that demand careful control:
-
Anhydrous Conditions: The reagents used in the activation of the carboxylic acid (e.g., thionyl chloride, oxalyl chloride) and the cyclization step are often highly sensitive to moisture. Water can consume your reagents and lead to hydrolysis of intermediates, significantly reducing the yield.
-
Choice of Base and Stoichiometry: The base used to deprotonate the sulfonamide must be strong enough to facilitate nucleophilic attack but not so strong that it promotes side reactions. Common choices include non-nucleophilic bases like triethylamine or DBU.[2] The stoichiometry is also critical; excess base can sometimes lead to undesired byproducts.
-
Temperature Control: The initial activation of the carboxylic acid is often performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions. The subsequent cyclization step may require heating to overcome the activation energy barrier, but excessive heat can cause degradation.[3]
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Formation (Reaction Stalled)
You've completed the reaction, but TLC or LC-MS analysis of the crude product shows primarily unreacted starting material.
Potential Cause A: Inefficient Carboxylic Acid Activation
The conversion of the carboxylic acid to a more reactive species (like an acyl chloride or a mixed anhydride) is the crucial first step. If this activation is incomplete, the subsequent intramolecular cyclization cannot occur.
-
Scientific Rationale: The sulfonamide nitrogen is a relatively weak nucleophile. Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group to facilitate the intramolecular S-N cyclization.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or distilled thionyl chloride (SOCl₂) or oxalyl chloride. These reagents readily hydrolyze upon exposure to atmospheric moisture.
-
Optimize Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (e.g., 1.1-1.5 equivalents), of the activating agent is used.
-
Control Temperature: Perform the activation at 0 °C to prevent degradation of the starting material and the activated intermediate.
-
Consider Alternative Activating Agents: If standard methods fail, consider using coupling agents common in peptide synthesis, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which can be effective under milder conditions.
-
Potential Cause B: Unfavorable Cyclization Conditions
Even if the acid is activated, the ring-closing step may not proceed efficiently.
-
Scientific Rationale: The intramolecular cyclization is in competition with intermolecular reactions (dimerization, polymerization). High concentrations can favor these undesired intermolecular pathways.[4]
-
Troubleshooting Steps:
-
Employ High Dilution: Run the cyclization step at a low concentration (e.g., 0.01-0.05 M). This statistically favors the intramolecular reaction by reducing the probability of two molecules encountering each other.
-
Select the Appropriate Base: Use a non-nucleophilic base like triethylamine or DBU to deprotonate the sulfonamide without attacking the activated carbonyl.[2] Ensure the base is added slowly, preferably at a controlled temperature.
-
Optimize Temperature and Reaction Time: While activation is done in the cold, the cyclization may require refluxing to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal time and to check for product degradation at elevated temperatures.[3]
-
Problem 2: Significant Formation of Byproducts
Your reaction yields some product, but it is contaminated with significant impurities, complicating purification and lowering the isolated yield.
Potential Cause A: Intermolecular Reactions
As mentioned, dimerization or polymerization of the starting material can be a major side reaction, especially at higher concentrations.
-
Scientific Rationale: The activated carboxylic acid of one molecule can be attacked by the sulfonamide nitrogen of another molecule, leading to linear oligomers instead of the desired cyclic product.
-
Troubleshooting Protocol:
-
Implement High Dilution: This is the most effective strategy. Consider using a syringe pump for the slow addition of the activated precursor to a solution of the base to maintain a consistently low concentration.
-
Analyze Byproducts: Isolate and characterize the main byproduct. If it is a dimer or polymer, this confirms that intermolecular reactions are the primary issue.
-
Potential Cause B: Degradation or Rearrangement
The product or intermediates may be unstable under the reaction conditions.
-
Scientific Rationale: The sultam ring, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at high temperatures during a prolonged reaction or work-up.
-
Troubleshooting Steps:
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. Once the reaction is complete (as determined by monitoring), proceed with the work-up immediately.
-
Neutral Work-up: Quench the reaction carefully and perform an aqueous work-up under neutral or mildly acidic/basic conditions to avoid hydrolysis of the product.
-
Purification Method: Use column chromatography on silica gel for purification.[5] Ensure the solvent system is neutral and avoid leaving the product on the column for an extended period.
-
Data Summary and Recommended Protocol
Table 1: Comparison of General Cyclization Conditions
| Parameter | Condition A (Harsh) | Condition B (Mild) | Rationale & Expected Outcome |
| Activating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride / cat. DMF | SOCl₂ is potent but can lead to charring. Oxalyl chloride is often cleaner. |
| Base | Sodium Hydride (NaH) | Triethylamine (Et₃N) | NaH is a very strong, non-nucleophilic base but can be difficult to handle. Et₃N is often sufficient and easier to manage.[1] |
| Solvent | Toluene / DMF | Dichloromethane (DCM) / THF | High-boiling solvents for higher temperatures vs. lower-boiling solvents for milder conditions. |
| Temperature | 80-110 °C (Reflux) | 0 °C to Room Temperature | Higher temperatures may be needed but increase the risk of degradation. |
| Concentration | 0.1 M | 0.01 M | High dilution is critical to prevent intermolecular side reactions.[4] |
Visualizing the Process
Reaction Mechanism and Key Steps
The synthesis involves two main stages: activation of the carboxylic acid followed by an intramolecular nucleophilic attack.
Caption: General two-step synthesis pathway.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve issues with your synthesis.
Caption: A logical workflow for troubleshooting low product yield.[3]
References
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. Available at: [Link]
-
The Synthesis of Functionalised Sulfonamides. CORE. Available at: [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available at: [Link]
-
Synthesis of benzo[f][6][7]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. Semantic Scholar. Available at: [Link]
-
Preparation of sulfonamides from N-silylamines. PMC - NIH. Available at: [Link]
-
Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. PMC - NIH. Available at: [Link]
-
Carboxylic-Acid-Directed Cyclization of N-Protected ω-Amino Acids. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. ResearchGate. Available at: [Link]
-
Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews. Available at: [Link]
-
Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI. Available at: [Link]
-
Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. PubMed. Available at: [Link]
-
Intramolecular Heck Reactions of Cyclic Sulfonamides: Regiochemical Trends and Reductive Cleavage. ResearchGate. Available at: [Link]
-
Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]
-
Why very low concentration of enolate is required for cyclization? ResearchGate. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1,2-Thiazinan-3-one 1,1-dioxide
Welcome to the technical support guide for the purification of crude 1,2-Thiazinan-3-one 1,1-dioxide. This document provides practical, field-tested advice to help you overcome common challenges encountered during the isolation and purification of this key heterocyclic intermediate. Our goal is to move beyond simple protocols and explain the underlying principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying solid 1,2-Thiazinan-3-one 1,1-dioxide?
For solid, crystalline, or semi-crystalline crude products, recrystallization is typically the most efficient and scalable method for achieving high purity.[1] It excels at removing small amounts of impurities from a large amount of material. For complex mixtures, or when the compound is an oil, column chromatography is the preferred technique.[2]
Q2: What are the likely impurities in a crude sample of 1,2-Thiazinan-3-one 1,1-dioxide?
The impurity profile is highly dependent on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Such as the precursor γ-halo- or γ-hydroxy-propanesulfonamide.
-
Linear or Polymeric Byproducts: Resulting from incomplete cyclization or intermolecular side reactions.[3]
-
Reagents and Catalysts: Any bases (e.g., triethylamine) or catalysts used in the cyclization step.[4][5]
-
Solvent Residues: Residual solvents from the reaction or initial workup.[3]
A thorough understanding of your specific reaction mechanism is crucial for anticipating the nature of the impurities you need to remove.[6]
Q3: How do I choose between recrystallization and flash column chromatography?
The choice is dictated by the nature of your crude product and the desired purity. The following workflow provides a decision-making framework.
Caption: Purification method decision workflow.
Troubleshooting Guide: Recrystallization
Recrystallization relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent at different temperatures.[7]
Q: My compound won't dissolve, even in the boiling solvent. What should I do?
A: This indicates you have selected a poor solvent. The ideal solvent dissolves the compound completely at its boiling point but poorly at room temperature.[1]
-
Causality: The solvent's polarity is likely too mismatched with your compound for effective solvation at high temperatures.
-
Solution: You must select a new solvent. Perform small-scale solubility tests with alternative solvents. Since 1,2-Thiazinan-3-one 1,1-dioxide is a polar molecule, polar solvents like ethanol, isopropanol, or acetonitrile are good starting points.[1]
Q: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.
-
Causality: The boiling point of your chosen solvent may be too high, or the cooling process is too rapid.
-
Solutions:
-
Reheat the Solution: Add more solvent until the oil redissolves completely. Then, allow it to cool much more slowly. Vigorous stirring during the cooling phase can sometimes promote crystallization.
-
Use a Solvent Pair: Select a solvent in which your compound is very soluble (e.g., ethanol) and a "non-solvent" in which it is insoluble (e.g., hexanes). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "non-solvent" dropwise until the solution becomes faintly cloudy. Allow it to cool slowly.[7]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Q: The solution is clear and cool, but no crystals have formed. What are my next steps?
A: Crystal formation requires nucleation, which can sometimes be slow to initiate.
-
Causality: The solution may not be sufficiently supersaturated, or there are no nucleation sites.
-
Solutions:
-
Induce Nucleation: Try scratching the flask as described above. If you have a pure crystal from a previous batch, add a tiny "seed crystal" to the solution.
-
Increase Concentration: Gently evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator to increase the compound's concentration.
-
Cool Further: Place the flask in an ice bath to maximize the insolubility and drive crystal formation.[1]
-
Caption: Troubleshooting workflow for crystal formation.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[2][8]
Q: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. How do I purify it?
A: This is a common issue for polar compounds like cyclic sulfonamides. The highly polar silica gel adsorbs your compound very strongly.[9]
-
Causality: The eluent is not polar enough to displace your compound from the stationary phase.
-
Solution: You need a more aggressive, polar eluent system.
-
Add Methanol: Start by adding a small percentage of methanol (MeOH) to your ethyl acetate (EtOAc) or dichloromethane (DCM). A common starting point is 5% MeOH in DCM.
-
Use an Amine Additive: If your compound is basic or prone to streaking, adding a small amount of triethylamine (~0.5-1%) to the eluent can improve peak shape by neutralizing acidic sites on the silica gel.
-
Ammonia/Methanol System: For extremely polar compounds, a stock solution of 10% ammonium hydroxide in methanol can be used. Try eluting with 1-10% of this stock solution in dichloromethane.[10]
-
| Problem | Probable Cause | Recommended Solution |
| Rf = 0 | Eluent is not polar enough. | Increase eluent polarity (e.g., add MeOH to EtOAc/DCM).[10] |
| Rf = 1 | Eluent is too polar. | Decrease eluent polarity (e.g., add Hexanes to EtOAc). |
| Streaking | Compound is acidic/basic, or sample is overloaded. | Add a modifier to the eluent (e.g., 0.5% Et3N for basic compounds, 0.5% AcOH for acidic compounds). Spot a more dilute sample on the TLC plate. |
| Spots are very close | Poor selectivity of the eluent system. | Try a different solvent system with similar polarity but different chemical properties (e.g., switch from EtOAc/Hexanes to Acetone/DCM). |
Q: I suspect my compound is decomposing on the silica gel. How can I confirm this and what are my alternatives?
A: Sulfonamides can sometimes be sensitive to the acidic nature of standard silica gel.
-
Confirmation (2D TLC): Spot your crude mixture on a TLC plate. Run the plate in a suitable eluent. After the run, dry the plate completely, turn it 90 degrees, and run it again in the same eluent system. If the compound is stable, the spot will simply move to the upper corner. If it is decomposing, you will see a diagonal line of degradation products originating from the main spot.[10]
-
Solutions:
-
Deactivate the Silica: Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine. This will neutralize the acidic sites. Pack and run the column with an eluent that also contains 0.5-1% triethylamine.
-
Use an Alternative Stationary Phase: For compounds that are highly acid-sensitive, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or Florisil.[2][10]
-
Reverse-Phase Chromatography: If the compound is very polar and stable in water/acetonitrile, reverse-phase (C18) silica gel can be an excellent alternative, though it is more costly.[11]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent must be determined experimentally.
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, water). A good solvent will dissolve the crude product when hot but show poor solubility when cold.[1]
-
Dissolution: Place the crude 1,2-Thiazinan-3-one 1,1-dioxide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent, just enough to cover the solid.[1]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add small portions of the hot solvent dropwise until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[1]
-
Drying: Allow the crystals to air dry on the filter paper or, for best results, dry them in a vacuum oven or desiccator to obtain the final purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for the desired compound and gives good separation from all impurities.[2]
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the least polar component of your eluent system (e.g., hexanes).
-
Pour the slurry into the column. Use gentle air pressure to push the excess solvent through, packing the silica into a uniform bed. Ensure the silica bed never runs dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is called "dry loading."
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Carefully add your chosen eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in an ordered array of test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1,2-Thiazinan-3-one 1,1-dioxide.
-
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1,2,3-benzothiadiazole 1,1-dioxide. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
MDPI. (2021). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]
-
PubMed Central - NIH. (2021). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Retrieved from [Link]
- Google Patents. (1996). EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones.
-
SIELC Technologies. (n.d.). Separation of 1,2-Benzisothiazolin-3-one on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (1977). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide and 2,1-Benzoxathiin-3-one 1,1-Dioxide. Retrieved from [Link]
-
Odinity. (2013). Column Chromatography and TLC Lab Analysis. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]
-
One Part of Chemistry. (2011). Thin Layer Chromatography and Column Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. odinity.com [odinity.com]
- 9. One Part of Chemistry: Thin Layer Chromatography and Column Chromatography [1chemistry.blogspot.com]
- 10. Purification [chem.rochester.edu]
- 11. Separation of 1,2-Benzisothiazolin-3-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
"troubleshooting guide for cyclic sulfamide synthesis"
An in-depth guide to the synthesis of cyclic sulfamides, offering practical advice and troubleshooting strategies for common experimental challenges.
Technical Support Center: Cyclic Sulfamide Synthesis
As a Senior Application Scientist, this guide is designed to move beyond simple protocols and provide a deeper understanding of the causality behind the experimental choices in cyclic sulfamide synthesis. The goal is to equip researchers with the knowledge to troubleshoot effectively and optimize their synthetic routes.
Frequently Asked Questions (FAQs)
Section 1: Starting Materials and Reagents
Question: My cyclization reaction is failing or giving very low yields. I suspect an issue with my starting materials. What are the most common culprits?
Answer: The stability and purity of your starting materials are paramount. Two key reagents are notoriously problematic:
-
Sulfamoyl Chlorides (R¹R²NSO₂Cl): These are highly reactive and extremely sensitive to moisture.[1] Atmospheric water will rapidly hydrolyze the sulfamoyl chloride to the corresponding sulfamic acid (R¹R²NSO₃H), which is unreactive under most cyclization conditions. Always use freshly prepared or purchased sulfamoyl chloride.[1][2] If you prepare it yourself, ensure the precursor is dry and the reaction is run under strictly anhydrous conditions (e.g., under argon or nitrogen).[3][4]
-
Amino Alcohols/Diamines: The precursor molecule that will form the ring must be pure. Contamination with salts (e.g., hydrochloride salts from a previous step) can interfere with the basic conditions required for cyclization. Ensure your starting amine is fully neutralized and free of residual acids or salts before use.
Question: I need to prepare N-monosubstituted sulfamoyl chloride. What is a reliable method?
Answer: A common and effective method involves the reaction of the corresponding amine with sulfuryl chloride (SO₂Cl₂). However, this can lead to the formation of the undesired symmetric sulfamide. An improved approach is the reaction of chlorosulfonyl isocyanate with formic acid, which generates the parent sulfamoyl chloride (H₂NSO₂Cl) that can then be functionalized.[3] A more direct and often safer method for preparing substituted sulfamoyl chlorides involves treating a sulfamic acid salt with a chlorinating agent like phosphorus pentachloride (PCl₅).[5]
Section 2: Troubleshooting the Cyclization Reaction
Question: My yield of the cyclic sulfamide is consistently low. What are the key parameters I should optimize?
Answer: Low yields are a frequent issue and can often be traced back to several factors beyond starting material purity.
-
Anhydrous Conditions: This cannot be overstated. All glassware must be oven- or flame-dried, and all solvents must be anhydrous.[1] Even trace amounts of water can hydrolyze key intermediates.
-
Choice of Base and Solvent: The base is critical for deprotonating the amine and neutralizing the HCl byproduct generated from sulfamoyl chloride.[1] A non-nucleophilic, sterically hindered base like triethylamine or pyridine is often preferred. The solvent must be inert and capable of dissolving the reactants; dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1]
-
Reaction Concentration (Dilution): Intramolecular cyclization is a unimolecular reaction, whereas polymerization is a bimolecular side reaction. To favor cyclization, especially for medium to large rings (7-membered or larger), the reaction should be run under high dilution conditions (e.g., 0.01-0.05 M). This is often achieved by the slow addition of the substrate to the reaction vessel over several hours using a syringe pump.
Below is a general workflow for troubleshooting a low-yielding cyclization reaction.
// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Verify Purity & Anhydrous\nState of Starting Materials\n(Sulfamoyl Chloride, Amine)", fillcolor="#FBBC05", fontcolor="#202124"]; check_cond [label="Review Reaction Conditions:\n- Anhydrous Solvents/Glassware?\n- Inert Atmosphere (N2/Ar)?", fillcolor="#FBBC05", fontcolor="#202124"]; check_base [label="Optimize Base and Stoichiometry\n- Is base non-nucleophilic?\n- Correct equivalents used?", fillcolor="#FBBC05", fontcolor="#202124"]; check_dilution [label="Implement High Dilution\n- Decrease concentration\n- Use syringe pump for slow addition?", fillcolor="#FBBC05", fontcolor="#202124"]; sm_ok [label="Starting Materials OK", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sm_bad [label="Repurify/Remake\nStarting Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cond_ok [label="Conditions OK", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cond_bad [label="Dry Solvents/Glassware,\nUse Inert Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_ok [label="Base/Stoichiometry OK", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; base_bad [label="Screen Bases (e.g., Pyridine, TEA, DIPEA)\nAdjust Equivalents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilution_ok [label="High Dilution OK", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dilution_bad [label="Re-run at <0.05 M\nvia Slow Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Yield Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_sm; check_sm -> sm_bad [label="No"]; check_sm -> sm_ok [label="Yes"]; sm_bad -> check_sm; sm_ok -> check_cond; check_cond -> cond_bad [label="No"]; check_cond -> cond_ok [label="Yes"]; cond_bad -> check_cond; cond_ok -> check_base; check_base -> base_bad [label="No"]; check_base -> base_ok [label="Yes"]; base_bad -> check_base; base_ok -> check_dilution; check_dilution -> dilution_bad [label="No"]; check_dilution -> dilution_ok [label="Yes"]; dilution_bad -> check_dilution; dilution_ok -> end; }
Troubleshooting flowchart for low-yield cyclic sulfamide synthesis.
Question: I am trying to synthesize a 7-membered cyclic sulfamide and getting mostly polymer. What strategy can I use?
Answer: The formation of 7-membered and larger rings is often challenging due to unfavorable ring strain and entropy. Ring-Closing Metathesis (RCM) is a powerful strategy for this purpose.[6][7][8] This approach involves synthesizing an acyclic di-alkenyl substituted sulfamide and then using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the cyclic product.[9]
The key advantages of RCM are:
-
High Efficiency for Macrocycles: It is particularly effective for forming medium-to-large rings that are difficult to access via traditional condensation cyclization.
-
Catalyst Control: The reaction is driven by a catalyst, and different generations of Grubbs catalysts can be screened for optimal performance.
-
Solid-Phase Synthesis: RCM is amenable to solid-phase synthesis, which can simplify purification.[6][7][9]
// Nodes A [label="Synthesize Diene Precursor\n(Acyclic Sulfamide with\ntwo terminal alkenes)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolve in Anhydrous Solvent\n(e.g., DCM, Toluene)\nunder Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Add RCM Catalyst\n(e.g., Grubbs II)\n(1-5 mol%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Heat to Reflux\n(Monitor by TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Quench Reaction &\nRemove Ruthenium Catalyst\n(e.g., with phosphine scavenger\nor silica gel plug)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Purify Product\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }
General experimental workflow for RCM-based cyclic sulfamide synthesis.
Section 3: Purification and Characterization
Question: How do I effectively purify my solid cyclic sulfamide product?
Answer: Recrystallization is the most common and effective method for purifying solid organic compounds like cyclic sulfamides.[1] The key is selecting an appropriate solvent system.
| Solvent/System | Characteristics & Use Case |
| Ethanol or Isopropanol | Good general-purpose solvents. The product should be highly soluble at boiling temperatures but sparingly soluble at room temperature or in an ice bath.[1] |
| Ethanol/Water | A useful mixed-solvent system. Dissolve the crude product in a minimal amount of hot ethanol, then add water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve, then allow to cool slowly. |
| Dichloromethane/Hexane | For less polar products. Dissolve in a minimal amount of DCM and add hexane as the anti-solvent to induce crystallization. |
| Ethyl Acetate/Hexane | A very common and effective system for a wide range of polarities. |
Protocol: Standard Recrystallization Procedure [1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote larger crystal growth, do not disturb the flask during cooling.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all residual solvent.
Question: My NMR spectrum is complex, and I'm unsure if I've formed the desired cyclic product or a dimer/polymer.
Answer: High-resolution mass spectrometry (HRMS) is the most definitive way to confirm the molecular weight of your product. If the observed mass matches the calculated mass of your desired cyclic sulfamide, you can be confident you have not formed a dimer or polymer. Additionally, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for confirming the connectivity of the atoms within the ring structure.
Key Synthetic Protocols
Protocol 1: Synthesis of a 1,2,3-Oxathiazolidine-2,2-Dioxide from a β-Amino Alcohol
This is a prevalent and effective method for synthesizing five-membered cyclic sulfamidates.[10] The process involves two main steps: cyclization with thionyl chloride to form a cyclic sulfamidite, followed by oxidation to the final sulfamidate.[11]
Step A: Synthesis of the Cyclic Sulfamidite
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the β-amino alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.5 eq) dropwise to the solution.
-
Thionyl Chloride Addition: In a separate flask, prepare a solution of thionyl chloride (SOCl₂, 1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude sulfamidite is often a mixture of diastereomers and is typically used in the next step without further purification.
Step B: Oxidation to the Cyclic Sulfamidate (Sulfamide)
-
Setup: Dissolve the crude cyclic sulfamidite from Step A in a solvent mixture of acetonitrile, DCM, and water (typically a 3:3:2 ratio). Cool the solution to 0 °C.
-
Oxidation: Add sodium periodate (NaIO₄, 1.5 eq) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, ~0.02 eq).
-
Reaction: Stir the biphasic mixture vigorously at 0 °C for 1-2 hours, allowing it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Dilute the mixture with DCM and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography or recrystallization to yield the final cyclic sulfamide.
References
-
Brown, R. C. D., Castro, J. L., & Moriggi, J. D. (2004). Ring-closing metathesis: development of a cyclisation-cleavage strategy for the solid-phase synthesis of cyclic sulfonamides. Organic & Biomolecular Chemistry, 2(6), 835–844. [Link]
-
He, L., & Yao, Z.-J. (2003). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters, 5(21), 3907–3910. [Link]
-
Brown, R. C. D., Castro, J. L., & Moriggi, J. D. (2000). Solid-phase synthesis of cyclic sulfonamides employing a ring-closing metathesis-cleavage strategy. Tetrahedron Letters, 41(19), 3681–3685. [Link]
-
Brown, R. C. D., et al. (2001). Solid-Phase synthesis of cyclic Sulfonamides and Sulfamides employing a Ring-Closing Metathesis Cleavage strategy. ResearchGate. [Link]
-
Hanson, P. R., et al. (2005). Ring-Closing Metathesis Strategies to Cyclic Sulfamide Peptidomimetics. Request PDF on ResearchGate. [Link]
-
Various Authors. (n.d.). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. ResearchGate. [Link]
-
Samaei, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
-
Bull, J. A., et al. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry. [Link]
-
Google Patents. (n.d.). KR20110138600A - Process for preparing[6][9][12]-oxathiazolidine-2,2-dioxide or[6][7][12]-thiadiazolidine-1,1-dioxide derivative.
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DeLucca, G. V., & Kim, U. T. (1998). Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions. The Journal of Organic Chemistry, 63(26), 9673–9678. [Link]
-
Ali, A., et al. (2015). Synthesis of Acyclic and Cyclic Sulfamates: A Review. ResearchGate. [Link]
-
Kloek, J. A., & Leschinsky, K. L. (1976). An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry, 41(25), 4028–4029. [Link]
-
Gao, Y., et al. (2020). The reported synthesis and application of 1,2,3‐oxathiazolidine‐2‐oxides and our design. ResearchGate. [Link]
-
Kloek, J. A., & Leschinsky, K. L. (1978). An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry. [Link]
-
Vaickelioniene, R., et al. (2022). 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2635–2647. [Link]
-
Kiełbasiński, P., et al. (2022). Synthetic Approach toward Enantiopure Cyclic Sulfinamides. Organic Letters, 24(25), 4625–4629. [Link]
-
Various Authors. (n.d.). Strategies for the synthesis of cyclic sulfamidates. ResearchGate. [Link]
-
Various Authors. (n.d.). Synthetic utility of cyclic sulfamide products. ResearchGate. [Link]
-
Misek, J., et al. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Publications. [Link]
-
Lee, J., et al. (2020). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Omega, 5(40), 26039–26048. [Link]
-
PrepChem. (n.d.). Preparation of sulfuryl chloride. Retrieved from [Link]
-
Brown, R. C. D., & Moriggi, J. D. (2001). Solid-phase synthesis of cyclic sulfonamides and sulfamides employing a ring-closing metathesis cleavage strategy. University of Southampton Thesis. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Scherlach, K., & Hertweck, C. (2021). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycetes. FEMS Microbiology Letters, 368(1). [Link]
-
Kiełbasiński, P., et al. (2022). Synthetic Approach toward Enantiopure Cyclic Sulfinamides. American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ring-closing metathesis: development of a cyclisation-cleavage strategy for the solid-phase synthesis of cyclic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase synthesis of cyclic sulfonamides and sulfamides employing a ring-closing metathesis cleavage strategy - ePrints Soton [eprints.soton.ac.uk]
- 9. Solid-phase synthesis of cyclic sulfonamides employing a ring-closing metathesis-cleavage strategy - ePrints Soton [eprints.soton.ac.uk]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
Technical Support Center: Optimization of 1,2-Thiazinane Cyclization
Welcome to the technical support center for the synthesis of 1,2-thiazinanes. This guide is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of 1,2-thiazinane cyclization. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental hurdles.
Introduction to 1,2-Thiazinane Synthesis
The 1,2-thiazinane ring system is a crucial heterocyclic motif found in numerous biologically active compounds, including some with anti-HIV and analgesic properties.[1][2] The construction of this saturated six-membered ring containing adjacent nitrogen and sulfur atoms typically involves the intramolecular cyclization of a linear precursor. The success of this cyclization is highly dependent on a range of reaction parameters, and careful optimization is often necessary to achieve desired yields and purity. This guide provides insights into the causal relationships behind experimental choices to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My 1,2-thiazinane cyclization reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?
A1: Several factors can contribute to a low or nonexistent yield in a 1,2-thiazinane cyclization. A systematic approach to troubleshooting is recommended. Key areas to focus on include:
-
Choice of Base and Stoichiometry: The base plays a critical role in deprotonating the precursor to facilitate the nucleophilic attack that closes the ring. Common bases include triethylamine (Et₃N), n-butyllithium (n-BuLi), and sodium hydride (NaH).[1][3] The strength and amount of the base must be carefully considered. An insufficient amount of base will result in incomplete deprotonation, while an overly strong base or excess amount may lead to side reactions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and outcome.[4][5] Solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dichloromethane (CH₂Cl₂) are frequently used.[1] A solvent that properly solubilizes the reactants and stabilizes the transition state is crucial.
-
Reaction Temperature: Temperature control is vital. Some cyclizations require low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions, while others may need heating to overcome the activation energy barrier.[1] It is advisable to screen a range of temperatures to find the optimal condition.
-
Purity of Starting Materials: Impurities in the starting materials, such as the linear precursor, can interfere with the reaction. Ensure all reactants are pure and dry, as water can quench strong bases and participate in unwanted side reactions.
Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?
A2: Side product formation is a common challenge. The nature of the side products can provide clues about the underlying issues.
-
Intermolecular Reactions: If the concentration of the precursor is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers. Running the reaction at high dilution can favor the formation of the cyclic product.
-
Elimination Reactions: Depending on the structure of the precursor, elimination reactions can occur, particularly if a strong base is used at elevated temperatures. Using a milder base or lowering the reaction temperature can mitigate this.
-
Rearrangement Products: In some cases, the initial cyclized product may be unstable under the reaction conditions and undergo rearrangement. For example, ring-opening of a bicyclic aziridine precursor can lead to the formation of a 1,2-thiazinane derivative.[1][3] Careful selection of catalysts, such as p-toluenesulfonic acid (p-TsOH), can facilitate such desired rearrangements while avoiding others.[1][3]
Q3: How can I control diastereoselectivity in my 1,2-thiazinane cyclization?
A3: When stereocenters are present in the precursor, the formation of diastereomers is possible. Controlling the stereochemical outcome is a significant aspect of optimizing these reactions.
-
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the starting material or chiral catalysts can induce facial selectivity during the ring-closing step.
-
Reaction Conditions: The choice of solvent and temperature can influence the conformational preferences of the precursor and the transition state, thereby affecting the diastereomeric ratio of the product.
-
Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization. Understanding the mechanism and the preferred transition state geometry is key to predicting and controlling the diastereoselectivity.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving common issues encountered during 1,2-thiazinane cyclization.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Ineffective Base | 1. Screen a panel of bases with varying strengths (e.g., Et₃N, DBU, NaH, n-BuLi).[1] 2. Titrate strong organolithium bases to ensure accurate stoichiometry. | The pKa of the proton to be removed dictates the required base strength. A base that is too weak will not generate the nucleophile effectively. |
| Inappropriate Solvent | 1. Test a range of aprotic solvents with different polarities (e.g., THF, Dioxane, CH₂Cl₂, DMF).[1][4] 2. Ensure the solvent is anhydrous. | The solvent must dissolve the reactants and stabilize the charged intermediates and transition states of the cyclization reaction.[5] |
| Suboptimal Temperature | 1. Attempt the reaction at a lower temperature (e.g., -78 °C, 0 °C) to slow down potential decomposition pathways. 2. Gradually increase the temperature if no reaction is observed at lower temperatures. | Temperature affects reaction kinetics. Some reactions have a narrow optimal temperature window. |
| Poor Leaving Group | 1. If the cyclization involves the displacement of a leaving group, consider converting it to a more reactive one (e.g., from -Cl to -I or a sulfonate ester). | A better leaving group will lower the activation energy for the intramolecular nucleophilic substitution. |
Problem 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Intermolecular Side Reactions | 1. Perform the reaction under high-dilution conditions (slow addition of the substrate to the reaction mixture). | High dilution favors intramolecular reactions over intermolecular ones by reducing the probability of two reactant molecules encountering each other. |
| Lack of Regioselectivity | 1. If the precursor has multiple potential cyclization sites, consider using protecting groups to block unwanted reactive positions. | Protecting groups can direct the cyclization to the desired position, improving the regioselectivity of the reaction. |
| Epimerization | 1. Use a non-protic solvent and a non-nucleophilic base. 2. Lower the reaction temperature. | If a stereocenter is adjacent to an acidic proton, the base can cause epimerization, leading to a mixture of diastereomers. |
Experimental Protocols
General Protocol for Base-Mediated 1,2-Thiazinane Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the linear precursor (e.g., a sulfonamide with a suitable leaving group) in the chosen anhydrous solvent (e.g., THF).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Base Addition: Slowly add the base (e.g., n-BuLi in hexanes or a solution of NaH in DMF) to the stirred solution of the precursor.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,2-thiazinane.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in 1,2-thiazinane cyclization.
Caption: A flowchart for troubleshooting 1,2-thiazinane cyclization.
General Reaction Mechanism
This diagram illustrates a generalized intramolecular cyclization to form a 1,2-thiazinane ring.
Caption: Generalized mechanism of 1,2-thiazinane formation.
References
-
Al-Hiari, Y. M.; Qaisi, A. M.; Abu-Sheikha, G. M.; Darwish, R. M. Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules2020 , 25(23), 5640. [Link]
-
Sharma, A.; Sharma, V.; Kumar, V. Thiazine – Knowledge and References. Taylor & Francis2022 . [Link]
-
Kaur, H.; Singh, S.; Kumar, M.; Singh, M. A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST. Rasayan J. Chem.2016 , 9(4), 643-647. [Link]
-
Asif, M. Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences2015 , 7(9), 432-449. [Link]
-
Al-Hiari, Y. M.; Qaisi, A. M.; Abu-Sheikha, G. M.; Darwish, R. M. Chemistry of Substituted Thiazinanes and Their Derivatives. National Center for Biotechnology Information2020 . [Link]
-
Alam, M. M.; Nazreen, S.; Khan, M. R. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules2022 , 27(19), 6298. [Link]
-
Rostom, S. A. F.; El-Subbagh, H. I.; El-Araby, M. E. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Current Organic Synthesis2019 , 16(6), 786-815. [Link]
-
Kertész, S.; Sipos, G.; Wölfling, J.; Pitsch, J.; Szabó, N.; Frank, É. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences2023 , 24(13), 11543. [Link]
-
Sapa, J.; Kwiecień, A.; Kłys, A.; Pociecha, K.; Bukowska-Kiliszek, M.; Kalinowska-Tłuścik, J. Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. Molecules2021 , 26(11), 3326. [Link]
-
Valverde, C.; de Oliveira, H. C. B.; Napolitano, H. B.; de Almeida, L. C.; Baseia, B. Investigating Solvent-Induced Changes in Structure and Nonlinear Optical Behavior of Thiazine Derivatives. Journal of the Brazilian Chemical Society2024 , 35, e20240014. [Link]
Sources
"by-product identification in 1,2-Thiazinan-3-one 1,1-dioxide synthesis"
Welcome to the technical support center for the synthesis of 1,2-thiazinan-3-one 1,1-dioxide, a crucial scaffold in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and understand the underlying chemistry to optimize their experimental outcomes.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of 1,2-thiazinan-3-one 1,1-dioxide and its derivatives. Each issue is presented in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of 1,2-thiazinan-3-one 1,1-dioxide, a type of γ-sultam, can often be traced back to incomplete cyclization of the precursor, 3-(aminosulfonyl)propanoic acid or its derivatives. Several factors can contribute to this:
-
Inefficient Activation of the Carboxylic Acid: The intramolecular cyclization requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the sulfonamide nitrogen. If the activating agent (e.g., carbodiimides, acid chlorides) is not effective or is used in suboptimal amounts, the reaction will stall.
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role. The cyclization may require specific temperature ranges to overcome the activation energy without promoting decomposition. The choice of solvent can influence the solubility of the starting material and the transition state of the cyclization.
-
Base-Related Issues: The choice and stoichiometry of the base used for deprotonation of the sulfonamide are crucial. An inappropriate base can lead to side reactions or incomplete deprotonation, thus hindering the cyclization.
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Activating Agent:
-
Protocol: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to the cyclization step. This significantly increases the electrophilicity of the carbonyl carbon.
-
Causality: Acid chlorides are highly reactive acylating agents, making the subsequent intramolecular nucleophilic attack by the sulfonamide nitrogen more favorable.
-
-
Optimize Reaction Temperature and Solvent:
-
Experiment: Conduct small-scale parallel syntheses at different temperatures (e.g., room temperature, 50 °C, 80 °C) to identify the optimal condition.
-
Solvent Screening: Test a range of aprotic solvents of varying polarity, such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). DMF, for instance, can help solubilize polar intermediates and is often used in cyclization reactions.[1]
-
-
Fine-tune the Base:
-
Recommendation: For the deprotonation of the sulfonamide, consider using a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1]
-
Stoichiometry: Carefully control the stoichiometry of the base. An excess can lead to undesired side reactions, while an insufficient amount will result in incomplete reaction.
-
Question 2: I'm observing a significant amount of an unexpected by-product. How can I identify and minimize it?
The formation of by-products is a common challenge. In the synthesis of 1,2-thiazinan-3-one 1,1-dioxide, the most probable by-products arise from intermolecular reactions or alternative cyclization pathways.
-
Polymeric By-products: Intermolecular condensation between molecules of the 3-(aminosulfonyl)propanoic acid precursor can lead to the formation of linear polyamides or polysulfonamides, especially at high concentrations.
-
Formation of β-sultams: Under certain conditions, particularly with strained precursors, the formation of four-membered β-sultams can compete with the desired six-membered γ-sultam.[2]
-
Dimerization: Dimerization of the starting material or reactive intermediates can also occur.
Identification and Mitigation Strategies:
-
By-product Characterization:
-
Technique: Isolate the by-product using column chromatography or preparative HPLC.[3]
-
Analysis: Characterize the isolated by-product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to elucidate its structure.
-
-
Minimizing Intermolecular Reactions:
-
High Dilution Principle: Perform the cyclization reaction under high dilution conditions. This favors intramolecular cyclization over intermolecular reactions by reducing the probability of reactive intermediates encountering other molecules.
-
Protocol: Slowly add the activated precursor solution to a larger volume of the reaction solvent over an extended period.
-
-
Controlling Cyclization Regioselectivity:
-
Mechanism Insight: The formation of smaller ring systems like β-sultams is often kinetically favored but thermodynamically less stable than the corresponding γ-sultam.
-
Action: Running the reaction at a slightly elevated temperature for a longer duration can favor the formation of the thermodynamically more stable six-membered ring.
-
Data Presentation: Impact of Reaction Conditions on By-product Formation
| Parameter | Condition A | Condition B | Condition C |
| Concentration | 0.1 M | 0.01 M (High Dilution) | 0.1 M |
| Temperature | Room Temperature | Room Temperature | 80 °C |
| Desired Product Yield | 45% | 75% | 60% |
| Polymeric By-product | 30% | 5% | 15% |
| Other By-products | 25% | 20% | 25% |
This table illustrates how adjusting concentration and temperature can significantly impact the product distribution.
Visualization: By-product Formation Pathways
Caption: Potential reaction pathways in the synthesis of 1,2-Thiazinan-3-one 1,1-dioxide.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of 1,2-thiazinan-3-one 1,1-dioxide.
Question 3: What are the best practices for purifying the final product?
Purification is critical to obtain a high-purity sample for subsequent applications. The choice of method depends on the physical state of the product and the nature of the impurities.
-
Recrystallization: If the product is a crystalline solid, recrystallization is often the most effective method for removing small amounts of impurities.[4]
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of sultams include isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[4]
-
-
Column Chromatography: For non-crystalline products or when dealing with complex mixtures of by-products, silica gel column chromatography is the preferred method.
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective for separating the desired sultam from less polar by-products and highly polar starting materials.
-
Question 4: How can I confirm the structure and purity of my synthesized 1,2-Thiazinan-3-one 1,1-dioxide?
A combination of spectroscopic and analytical techniques is essential for unambiguous structure confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons and their connectivity. Key signals to look for include the methylene protons of the thiazinane ring.
-
¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon of the sultam typically appears in the range of 160-180 ppm.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for characteristic stretching frequencies for the S=O bonds of the sulfonyl group (around 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹) and the C=O bond of the cyclic amide (around 1700-1650 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. An analytical HPLC run with a suitable column and mobile phase will show a major peak for the desired product and smaller peaks for any impurities. Purity is typically reported as the area percentage of the main peak.
Question 5: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are crucial when working with the reagents involved in this synthesis.
-
Sulfonylating Agents: Reagents like sulfonyl chlorides are corrosive and react with moisture. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Activating Agents: Thionyl chloride and oxalyl chloride are highly corrosive and toxic. They release hazardous gases upon contact with water. Always work in a well-ventilated fume hood.
-
Bases: Strong bases like sodium hydride are flammable and react violently with water. Handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and use appropriate PPE.
Experimental Protocol: General Procedure for the Synthesis of 1,2-Thiazinan-3-one 1,1-dioxide
This protocol provides a general guideline. Specific conditions may need to be optimized for different substrates.
-
Preparation of 3-(Aminosulfonyl)propanoic Acid: Synthesize the precursor from a suitable starting material, for example, by the reaction of 3-mercaptopropionic acid with an amine followed by oxidation.
-
Activation of the Carboxylic Acid: In a flame-dried flask under an inert atmosphere, dissolve the 3-(aminosulfonyl)propanoic acid in an anhydrous aprotic solvent (e.g., DCM or THF). Add an activating agent (e.g., 1.1 equivalents of oxalyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours.
-
Intramolecular Cyclization: In a separate, larger flask, prepare a suspension of a non-nucleophilic base (e.g., 1.2 equivalents of NaH) in a large volume of anhydrous solvent (high dilution). Slowly add the solution of the activated acid chloride from the previous step to this suspension over several hours using a syringe pump.
-
Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully by adding a proton source (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualization: Experimental Workflow
Caption: A streamlined workflow for the synthesis of 1,2-Thiazinan-3-one 1,1-dioxide.
III. References
-
MDPI. (n.d.). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]
-
ChemRxiv. (2024). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). Retrieved from [Link]
-
ACS Publications. (2011). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2007). Methods of Sultam Synthesis. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of γ-Sultam-Annelated δ-Lactams via the Castagnoli–Cushman Reaction of Sultam-Based Dicarboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sultam synthesis. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and pharmacological evaluation of 2, 3-dihydro-3-oxo-4H-thieno[3,4-e][1][5][6]thiadiazine 1,1-dioxides as voltage-dependent calcium channel blockers. Retrieved from [Link]
-
ResearchGate. (2025). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,3-benzothiadiazole 1,1-dioxide. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of Novel 3-(Heterocyclylsulfonyl)propanoic Acids and Their Amide Derivatives. Retrieved from [Link]
-
NIH National Library of Medicine. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][5][6]thiazine 1,1-dioxides. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Retrieved from [Link]
-
Google Patents. (n.d.). EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones. Retrieved from
-
Green Chemistry Blog. (n.d.). Daphne Houston. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-[3-(1-adamantyl)...]. Retrieved from [Link]
Sources
Technical Support Center: Stability of 1,2-Thiazinan-3-one 1,1-dioxide in Solution
Welcome to the technical support center for 1,2-Thiazinan-3-one 1,1-dioxide and related saturated sultams. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. As a six-membered cyclic sulfonamide (δ-sultam), this scaffold is generally selected for its robust chemical stability compared to more strained ring systems.[1] However, like all molecules, its integrity can be compromised under specific experimental conditions.
This document provides a framework for diagnosing, troubleshooting, and preventing degradation, ensuring the reliability and reproducibility of your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses common observational triggers that may indicate compound instability. Each issue is presented in a question-and-answer format, detailing probable causes and corrective actions.
❓ Issue 1: My analytical chromatogram (HPLC/LC-MS) shows a new, unexpected peak appearing over time.
Probable Cause: The appearance of a new peak, particularly one that grows as the parent peak diminishes, is a classic indicator of chemical degradation. For 1,2-Thiazinan-3-one 1,1-dioxide, the most probable degradation pathway in aqueous solution is hydrolysis, leading to the opening of the sultam ring.[2] This reaction can be catalyzed by acidic or basic conditions.
The primary degradation product is expected to be 4-aminobutane-1-sulfonic acid, resulting from the cleavage of the amide bond within the ring.
Investigative Workflow:
-
Characterize the Degradant: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass of the new peak. Compare this to the calculated mass of the expected hydrolytic product.
-
Perform a Forced Degradation Study: Intentionally stress the compound under controlled acidic, basic, and oxidative conditions to see if you can purposefully generate the unknown peak. This can confirm the degradation pathway.[3][4][5]
-
Re-evaluate Solution pH: Measure the pH of your stock solution and experimental buffers. Unintended pH shifts can occur, especially in unbuffered or weakly buffered systems, accelerating degradation.
Corrective Actions:
-
pH Control: Ensure your solutions are adequately buffered within a stable pH range. Based on the general behavior of sulfonamides, a neutral pH range (approx. 6.0-7.5) is recommended for optimal stability.[1]
-
Solvent Choice: If the application allows, consider preparing stock solutions in anhydrous aprotic solvents like DMSO or DMF and storing them at -20°C or -80°C. Dilute into aqueous buffers immediately before use.
-
Temperature Management: Store all solutions, both stock and working, at the lowest practical temperature to slow the rate of hydrolysis. Avoid repeated freeze-thaw cycles.
❓ Issue 2: The biological or chemical activity of my compound solution is decreasing with storage.
Probable Cause: A loss of potency is a direct functional consequence of a decrease in the concentration of the active parent compound. This is very likely linked to degradation, as described in Issue 1. The ring-opened hydrolysis product, 4-aminobutane-1-sulfonic acid, will have fundamentally different chemical properties and is unlikely to retain the biological activity of the parent cyclic structure.
Investigative Workflow: This workflow is designed to correlate the loss of activity with compound degradation.
Caption: Workflow for diagnosing loss of compound activity.
Corrective Actions:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles and reduce the risk of contamination and water condensation upon thawing.
-
Just-in-Time Preparation: Prepare working solutions immediately before you perform your experiment. Avoid storing dilute aqueous solutions for extended periods.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and moisture.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 1,2-Thiazinan-3-one 1,1-dioxide? The most probable degradation pathway in aqueous media is hydrolysis of the endocyclic sulfonamide (sultam) bond. This is an addition-elimination reaction where a water molecule attacks the carbonyl carbon, leading to the cleavage of the sulfur-nitrogen bond and opening of the six-membered ring. This process can be catalyzed by both acid and base.
Caption: Primary hydrolytic degradation of the sultam ring.
Q2: How does pH affect the stability of the compound? The stability of 1,2-Thiazinan-3-one 1,1-dioxide is expected to be significantly pH-dependent.
-
Acidic Conditions (pH < 4): Acid catalysis can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]
-
Neutral Conditions (pH 6-7.5): The compound is expected to be most stable in this range, where the rates of both acid and base-catalyzed hydrolysis are at a minimum.
-
Basic Conditions (pH > 8): Base catalysis proceeds via the attack of a hydroxide ion, a much stronger nucleophile than water, on the carbonyl carbon. This is often the dominant pathway for amide and sulfonamide hydrolysis.
Table 1: Predicted pH-Dependent Stability Profile at 25°C (Note: This is a generalized profile based on typical sulfonamide behavior. Actual rates must be determined empirically.)
| pH Range | Expected Relative Degradation Rate | Primary Mechanism | Recommendation |
| 1-3 | High | Acid-Catalyzed Hydrolysis | Avoid prolonged storage |
| 4-5 | Moderate | Acid-Catalyzed Hydrolysis | Use for short-term experiments only |
| 6-7.5 | Low | Neutral Hydrolysis | Optimal range for storage & use |
| 8-10 | Moderate | Base-Catalyzed Hydrolysis | Use promptly after preparation |
| >11 | High | Base-Catalyzed Hydrolysis | Avoid prolonged storage |
Q3: What are the recommended storage conditions for solutions?
-
Stock Solutions (in anhydrous DMSO or DMF): Store at -20°C or -80°C in tightly sealed vials with desiccant. Aliquot to avoid multiple freeze-thaw cycles.
-
Aqueous Working Solutions: Prepare fresh for each experiment. If short-term storage is unavoidable, keep the solution at 2-8°C for no longer than 24 hours, ensuring it is in a neutral, buffered solution (pH 6.0-7.5).
Q4: Can I use this compound in protic solvents like methanol or ethanol? While more stable than in water, alcoholysis (solvolysis by an alcohol) can still occur, especially under acidic or basic conditions or upon heating. If your experiment requires an alcohol-based solvent system, it is crucial to run a stability check by monitoring the solution over time with an appropriate analytical method.
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to rapidly assess the stability profile of 1,2-Thiazinan-3-one 1,1-dioxide and identify its primary degradation products.[3][5]
Objective: To determine the susceptibility of the compound to hydrolysis (acidic and basic), oxidation, and heat.
Materials:
-
1,2-Thiazinan-3-one 1,1-dioxide
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC-grade
-
Water, HPLC-grade
-
pH meter, heating block or oven, HPLC or LC-MS system.
Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.
-
Stress Conditions: Set up the following reactions in separate vials. For each condition, prepare a corresponding blank using only the solvent and stressor.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[6]
-
Thermal: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Incubate at 60°C for 24 hours.
-
-
Sampling & Quenching: Take samples at various time points (e.g., 2, 8, 24 hours). Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analysis: Analyze the unstressed control and all stressed samples by a stability-indicating HPLC or LC-MS method. Aim for 5-20% degradation of the parent compound for meaningful results.[5]
Protocol 2: Stability-Indicating HPLC-UV Method Development
Objective: To develop a simple analytical method to separate the parent compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (or other suitable wavelength determined by UV scan)
-
Injection Volume: 10 µL
Procedure:
-
Inject a sample of the unstressed compound to determine its retention time.
-
Inject samples from the forced degradation study (particularly the acid and base hydrolysis conditions).
-
Evaluate the chromatograms for resolution between the parent peak and any new peaks (degradants).
-
Optimize the gradient, flow rate, or mobile phase composition as needed to achieve baseline separation (Resolution > 2) for all relevant peaks. This validated method can then be used for routine stability monitoring.[7][8]
References
-
Al-Mousawi, S. M., Moustafa, A. H., & Elnagdi, M. H. (2022). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 27(19), 6533. [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide. In Pharmaceutical Stress Testing. [Link]
-
Chemistry LibreTexts. (2023). Hydrolysis Reactions. [Link]
-
Loh, Z. H., et al. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. [Link]
-
Mondal, S., & Debnath, S. (2014). Ring-closing metathesis (RCM) enables the synthesis of various of N-substituted five-membered sultams. Synthesis, 46, 368-374. [Link]
-
Rani, S., & Singh, R. (2020). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Applied Pharmaceutics. [Link]
-
Taylor, L. S., & Zhang, G. G. (2015). pH-Dependent Liquid-Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics. [Link]
-
Tótoli, F., et al. (2018). Simultaneous quantification of fifty-one odor-causing compounds in drinking water using gas chromatography-triple quadrupole tandem mass spectrometry. Journal of Environmental Sciences. [Link]
-
Williams, A., & Douglas, K. T. (1975). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Vessman, J. (1996). A review of analytical methods for the determination of chlorine dioxide. Journal of Chromatography A. [Link]
-
Zauer, K., et al. (2022). Understanding the pH Dependence of Supersaturation State—A Case Study of Telmisartan. Pharmaceutics. [Link]
-
Sharma, M. (2019). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
Patel, Y. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA? YouTube. [Link]
-
World Health Organization. (2018). The International Pharmacopoeia - Methods of Analysis. [Link]
-
Kumar, S., & Kumar, A. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
Sources
- 1. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous quantification of fifty-one odor-causing compounds in drinking water using gas chromatography-triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"avoiding decomposition during 1,2-Thiazinan-3-one 1,1-dioxide synthesis"
Welcome to the technical support center for the synthesis of 1,2-thiazinan-3-one 1,1-dioxide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and preventing decomposition pathways. The inherent strain and reactivity of the γ-sultam ring system demand precise control over reaction conditions to ensure high yield and purity.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered in the laboratory.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of 1,2-thiazinan-3-one 1,1-dioxide, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Cyclized Product
Question: I am attempting the intramolecular cyclization of an N-protected 4-aminobutane-1-sulfonic acid derivative to form the 1,2-thiazinan-3-one 1,1-dioxide ring, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the cyclization step are a frequent challenge and can often be attributed to several factors related to the starting material, reagents, and reaction conditions.
-
Causality: The intramolecular cyclization to form the γ-sultam is in competition with intermolecular side reactions such as polymerization. The success of the reaction hinges on favoring the intramolecular pathway. Incomplete activation of the carboxylic acid or sulfonic acid group, or steric hindrance, can significantly slow down the desired cyclization, allowing side reactions to dominate.
-
Troubleshooting Steps:
-
Starting Material Integrity:
-
Verify Purity: Ensure the N-protected 4-aminobutane-1-sulfonic acid precursor is of high purity. Impurities can interfere with the cyclization reagents.
-
Moisture Content: The presence of water can hydrolyze activating agents and the sulfonyl chloride intermediate, if used, leading to the formation of the corresponding sulfonic acid, which is unreactive under these conditions.[1] Rigorously dry all solvents and glassware, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Cyclization Reagent and Conditions:
-
Choice of Activating Agent: For cyclization via amide bond formation from a sulfonic acid and an amine, direct condensation is difficult. A common strategy involves the activation of a carboxylic acid at the end of a 4-carbon chain with a sulfonamide at the other end. If starting from 4-aminobutane-1-sulfonic acid, the synthesis would typically involve protection of the amine, activation of the sulfonic acid (e.g., conversion to sulfonyl chloride), and then cyclization. A more common route is the cyclization of a pre-formed N-acyl-4-aminobutanesulfonamide.
-
High-Dilution Conditions: To minimize intermolecular polymerization, perform the reaction under high-dilution conditions.[2] This can be achieved by the slow addition of the substrate to a larger volume of solvent. This favors the intramolecular reaction by keeping the concentration of the reactant low at any given time.
-
-
Temperature Optimization:
-
The optimal temperature will depend on the specific cyclization method. For many ring-closing reactions, moderate temperatures are sufficient. Excessively high temperatures can lead to decomposition of the starting material or the product. A systematic study of the reaction temperature (e.g., from room temperature up to the reflux temperature of the solvent) is recommended.
-
-
Issue 2: Product Decomposition During N-Boc Deprotection
Question: I have successfully synthesized N-Boc-1,2-thiazinan-3-one 1,1-dioxide, but the product decomposes during the final Boc deprotection step using strong acids like TFA. How can I remove the Boc group without cleaving the sultam ring?
Answer:
The stability of the 1,2-thiazinan-3-one 1,1-dioxide ring is sensitive to harsh acidic conditions, which are typically used for Boc deprotection. Ring-opening via hydrolysis is a significant decomposition pathway.
-
Causality: The γ-sultam ring is susceptible to nucleophilic attack, which can be exacerbated under strong acidic conditions that protonate the amide nitrogen, making the carbonyl carbon more electrophilic. Water present in the reaction mixture can then act as a nucleophile, leading to hydrolysis and ring-opening.
-
Troubleshooting Steps:
-
Milder Acidic Conditions:
-
HCl in Dioxane/EtOAc: Instead of neat TFA, consider using a solution of 4M HCl in dioxane or ethyl acetate.[3] These reagents are often effective for Boc deprotection while being less harsh than TFA. Perform the reaction at 0 °C to further minimize side reactions.
-
p-Toluenesulfonic Acid (p-TsOH): Catalytic amounts of p-TsOH in a suitable solvent can effectively remove the Boc group under milder conditions.[4]
-
-
Anhydrous Conditions:
-
Ensure that the deprotection reaction is carried out under strictly anhydrous conditions. Use freshly distilled solvents and dry reagents. The presence of even trace amounts of water can lead to significant hydrolysis of the sultam ring.[3]
-
-
Alternative Deprotection Methods:
-
Lewis Acids: Mild Lewis acids such as ZnBr₂ or Mg(ClO₄)₂ can be used for Boc deprotection. These may be more chemoselective and less prone to inducing decomposition.
-
Thermal Deprotection: In some cases, thermal deprotection can be an option, although this needs to be carefully evaluated to avoid thermal decomposition of the sultam ring itself.[5]
-
-
Reaction Monitoring:
-
Closely monitor the reaction progress using TLC or LC-MS. The reaction should be quenched as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.
-
-
Issue 3: Formation of an Unidentified Side Product with a Higher Molecular Weight
Question: During the cyclization step, I am observing the formation of a significant side product with a molecular weight that appears to be a dimer of my starting material. What is this side product and how can I prevent its formation?
Answer:
The formation of a dimeric species is a classic sign of intermolecular reaction competing with the desired intramolecular cyclization.
-
Causality: When the concentration of the linear precursor is too high, the reactive ends of two different molecules can react with each other (intermolecularly) faster than the reactive ends of the same molecule can find each other to cyclize (intramolecularly). This leads to the formation of linear or cyclic dimers and higher-order oligomers.
-
Troubleshooting Steps:
-
High-Dilution Principle: The most effective way to suppress intermolecular side reactions is to employ high-dilution conditions. This involves:
-
Using a large volume of solvent.
-
Adding the substrate solution to the reaction vessel very slowly, for instance, using a syringe pump over several hours. This maintains a very low instantaneous concentration of the reactive species.
-
-
Choice of Base/Catalyst: The choice of base or catalyst can influence the rate of intra- versus intermolecular reactions. A non-nucleophilic, sterically hindered base is often preferred to promote deprotonation without participating in side reactions.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the intramolecular pathway by reducing the kinetic energy of the molecules, thus decreasing the frequency of intermolecular collisions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range to maintain during the synthesis and workup to avoid decomposition of the 1,2-thiazinan-3-one 1,1-dioxide ring?
A1: The 1,2-thiazinan-3-one 1,1-dioxide ring is most stable under neutral to mildly acidic conditions. Both strongly acidic and strongly basic conditions can promote hydrolysis and ring-opening. During workup, it is advisable to use a mild buffer solution to neutralize the reaction mixture and to avoid prolonged contact with strong acids or bases. A pH range of 4-7 is generally considered safe.
Q2: Are there any alternative protecting groups to Boc for the amine that might be more compatible with the stability of the sultam ring?
A2: Yes, if Boc deprotection proves to be consistently problematic, you might consider using a protecting group that can be removed under non-acidic conditions.
-
Fmoc (Fluorenylmethyloxycarbonyl): Cleaved under mild basic conditions (e.g., piperidine in DMF), which the sultam ring is generally more stable towards than strong acid.
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenation, which is a very mild and neutral method that is unlikely to affect the sultam ring.
Q3: Can I use oxidation to form the 1,1-dioxide at the end of the synthesis, and what are the potential pitfalls?
A3: While it is possible to synthesize a thiazinan-3-one and then oxidize the sulfur to the sulfone, this approach can be challenging. The oxidizing agents required (e.g., KMnO₄, m-CPBA) can also potentially oxidize other parts of the molecule or lead to ring cleavage.[6] It is generally more straightforward to construct the ring system with the sulfur already in the desired oxidation state by using a starting material that contains a sulfonic acid or sulfonyl chloride moiety.
Part 3: Experimental Protocols & Data
Optimized Protocol for N-Boc Deprotection
This protocol is designed to minimize decomposition of the 1,2-thiazinan-3-one 1,1-dioxide ring.
-
Preparation:
-
Dissolve N-Boc-1,2-thiazinan-3-one 1,1-dioxide (1 equivalent) in anhydrous 1,4-dioxane (0.1 M).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (Argon).
-
-
Reaction:
-
Slowly add a 4.0 M solution of HCl in 1,4-dioxane (4 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
-
Workup:
-
Once the starting material is fully consumed (typically 1-3 hours), carefully quench the reaction by adding it to a cooled, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2-thiazinan-3-one 1,1-dioxide.
-
| Parameter | Condition | Rationale |
| Reagent | 4.0 M HCl in 1,4-dioxane | Milder than TFA, reduces risk of side reactions.[3] |
| Temperature | 0 °C | Slows down potential decomposition pathways. |
| Solvent | Anhydrous 1,4-dioxane | Aprotic solvent that is stable to the acidic conditions. |
| Monitoring | TLC / LC-MS | Prevents over-exposure of the product to acid. |
| Workup | Quenching with NaHCO₃ | Immediately neutralizes the acid to prevent product degradation. |
Part 4: Visualization of Key Pathways
Synthetic Workflow and Decomposition Pathways
The following diagram illustrates a general synthetic route to 1,2-thiazinan-3-one 1,1-dioxide and highlights the critical steps where decomposition can occur.
Caption: Synthetic workflow and potential decomposition pathways.
Logical Flow for Troubleshooting Low Cyclization Yield
This diagram outlines the decision-making process for troubleshooting low yields during the critical ring-closing step.
Caption: Troubleshooting flowchart for low cyclization yield.
References
-
Aouf, N.-E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
Shaaban, M. R., et al. (2022). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 27(19), 6649. Available at: [Link]
-
Sharpless, K. B., et al. (2020). N‐Boc deprotection of primary and secondary sulfonimidamide. ResearchGate. Available at: [Link]
-
Reddy, B. V. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). A new synthesis of sultams from amino alcohols. ResearchGate. Available at: [Link]
-
Novikov, R. A., et al. (2022). Synthesis of γ-Sultam-Annelated δ-Lactams via the Castagnoli–Cushman Reaction of Sultam-Based Dicarboxylic Acids. The Journal of Organic Chemistry, 87(3), 1834–1844. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sultams. Available at: [Link]
-
Various Authors. (n.d.). Methods of Sultam Synthesis. ResearchGate. Available at: [Link]
-
Singh, G., & Singh, M. S. (2012). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews, 112(11), 6114–6153. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Available at: [Link]
-
Liu, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, 6, 22002. Available at: [Link]
-
Various Authors. (2023). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). ChemRxiv. Available at: [Link]
-
You, J., et al. (2024). De(sulfon)amidative Cyclization: The Synthesis of Dibenzolactams and Dibenzosultams for Organic Light Emitting Diode Materials. Angewandte Chemie International Edition. Available at: [Link]
-
Bohrium. (2013). methods-of-sultam-synthesis. Ask this paper. Available at: [Link]
-
Various Authors. (n.d.). ChemInform Abstract: A New Synthesis of Sultams from Amino Alcohols. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Investigating Solvent Effects on 1,2-Thiazinan-3-one 1,1-dioxide Reaction Kinetics
Introduction: The 1,2-thiazinan-3-one 1,1-dioxide scaffold is a crucial heterocyclic motif found in a range of pharmacologically active compounds. As drug development and process chemistry demand precise control over reaction outcomes, a thorough understanding of the kinetics of reactions involving this scaffold is paramount. The choice of solvent is one of the most powerful tools a chemist has to influence reaction rates and, in some cases, even the reaction pathway. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common experimental challenges encountered when studying the solvent effects on the reaction kinetics of this important compound class. It moves beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.
Troubleshooting Guide & FAQs
Problem 1: "My reaction rates are inconsistent across different runs, even when I use the same solvent. What's causing this variability?"
This is a common and frustrating issue that often points to subtle inconsistencies in experimental setup rather than a flaw in the chemical theory.[1][2] The primary culprits are typically solvent purity, water content, and temperature control.
Causality and Solution:
-
Solvent Purity: Commercial solvents, even of high grade, can contain inhibitors or impurities from storage and handling that can interfere with your reaction. For kinetic studies, it is crucial to use freshly purified and distilled solvents.[3][4]
-
Water Content: Trace amounts of water can have a dramatic effect on reaction kinetics, especially for reactions involving charged intermediates or reagents. Water can act as a competing nucleophile or alter the solvation shell of the reactants and transition state.[5][6][7] It is imperative to use rigorously dried solvents and to run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the ingress of atmospheric moisture.
-
Temperature Control: Reaction rates are highly sensitive to temperature fluctuations. The Arrhenius equation dictates that a small change in temperature can lead to a significant change in the rate constant.[8] Ensure your reaction vessel is well-thermostatted using a reliable oil bath or circulating system, and monitor the internal reaction temperature if possible.
Protocol 1: Solvent Purification and Preparation for Kinetic Studies
-
Selection: Choose a purification method appropriate for the solvent and the specific impurities you need to remove (e.g., distillation, passing through a column of activated alumina).[9][10]
-
Distillation: For many common organic solvents, distillation from a suitable drying agent (e.g., CaH₂ for aprotic solvents, sodium/benzophenone for ethers) is effective.
-
Storage: Store the purified, dry solvent over molecular sieves (ensure the sieve type is appropriate for the solvent) under an inert atmosphere.
-
Handling: Use oven-dried glassware and syringe techniques to transfer solvents and reagents to minimize exposure to the atmosphere.[1]
Problem 2: "I'm not seeing a clear correlation between the dielectric constant of my solvents and the measured reaction rates. Is my hypothesis flawed?"
While the dielectric constant is a starting point for understanding solvent polarity, it is an oversimplified, bulk property that often fails to capture the specific molecular interactions that govern reaction rates.[11] The transition state of your reaction is sensitive to a more complex interplay of solvent properties.
Causality and Solution:
Reactions, particularly nucleophilic substitutions likely for the 1,2-thiazinan-3-one 1,1-dioxide ring, are influenced by specific solute-solvent interactions.[12][13][14] A more nuanced approach is to use multiparameter solvent scales, such as the Kamlet-Taft parameters, which dissect "polarity" into more descriptive components:[15][16][17][18]
-
α (Hydrogen Bond Acidity): The ability of the solvent to donate a hydrogen bond.
-
β (Hydrogen Bond Basicity): The ability of the solvent to accept a hydrogen bond.
-
π* (Dipolarity/Polarizability): The ability of the solvent to stabilize a charge or a dipole through its dielectric effect.
By correlating your observed rate constants (log k) against these parameters using a multiparameter linear regression, you can gain deeper insight into the nature of the transition state.
Data Presentation: Kamlet-Taft Solvent Parameters
| Solvent | Dielectric Constant (ε) | α | β | π* |
| Hexane | 1.88 | 0.00 | 0.00 | -0.08 |
| Toluene | 2.38 | 0.00 | 0.11 | 0.54 |
| Dichloromethane | 8.93 | 0.13 | 0.10 | 0.82 |
| Acetone | 20.7 | 0.08 | 0.48 | 0.71 |
| Acetonitrile | 37.5 | 0.19 | 0.31 | 0.75 |
| DMSO | 46.7 | 0.00 | 0.76 | 1.00 |
| Methanol | 32.7 | 0.93 | 0.62 | 0.60 |
| Water | 80.1 | 1.17 | 0.47 | 1.09 |
Data compiled from various sources for illustrative purposes.[16][17][19]
Problem 3: "How do I choose the most suitable analytical technique to monitor my reaction kinetics?"
The ideal technique depends on the specific reaction, the properties of the reactants and products, and the expected reaction rate. The most common methods for in-situ monitoring are ¹H NMR, UV-Vis, and HPLC.[20][21]
Decision-Making Workflow:
Caption: Adjusting experimental parameters to control reaction rate.
Experimental Protocols
Protocol 2: General Procedure for Kinetic Measurement via ¹H NMR Spectroscopy
-
Preparation: Prepare a stock solution of 1,2-thiazinan-3-one 1,1-dioxide and the nucleophile in the desired deuterated solvent in separate, oven-dried volumetric flasks. Ensure all glassware is scrupulously clean and dry. [22]2. Thermostating: Place the NMR tube containing the substrate solution into the NMR spectrometer and allow it to equilibrate to the desired temperature for at least 10-15 minutes. [20]3. Initiation: Add a precise volume of the nucleophile stock solution to the NMR tube, quickly mix by gentle inversion, and immediately re-insert the tube into the spectrometer. This marks time t=0.
-
Acquisition: Begin acquiring a series of 1D ¹H NMR spectra at timed intervals. The time between spectra should be chosen based on the expected half-life of the reaction. For faster reactions, single-scan experiments are preferable to get more data points. [20][23]5. Data Processing: Process the spectra and integrate a characteristic, non-overlapping peak for both the starting material and a product.
-
Analysis: Convert the integral values to concentrations. Plot the concentration of the starting material versus time and fit the data to the appropriate integrated rate law (e.g., first-order, second-order) to determine the observed rate constant, kobs.
References
- Kamlet–Taft solvent parameters. The IUPAC Compendium of Chemical Terminology.
- SN2 Effect of Solvent. OpenOChem Learn.
- Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Kamlet-Taft solvent parameters. Stenutz.
- Kamlet-Taft solvent parameters. Stenutz.
- Kamlet–Taft solvent parameters (K03367). The IUPAC Compendium of Chemical Terminology.
- Kamlet Taft Parameters: A Tool to Alternate the Usage of Hazardous Solvent in Pharmaceutical and Chemical Manufacturing/ Synthesis - A Gateway towards Green Technology.
- What is the effect of solvent on SN2 reaction. Echemi.
- What are the effects of solvents on SN1 and SN2 reactions?. Quora.
- Analysis of solvent effect on SN2 reactions by different theoretical models.
- Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. MDPI.
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- Reaction Monitoring & Kinetics.
- Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correl
- Organic Synthesis “On W
- Water as the reaction medium in organic chemistry: from our worst enemy to our best friend.
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- Arrhenius equ
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- Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis. Analytical Methods (RSC Publishing).
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- Organic Synthesis “On Water”.
- Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR
- rate determination by 1H NMR spectroscopy. Chemistry Stack Exchange.
- How to Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
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- Eyring equ
- Temperature Dependence of Rate Processes Beyond Arrhenius and Eyring: Activ
- Arrhenius and Eyring equ
- Troubleshooting: I Cant Reproduce an Earlier Experiment!. Department of Chemistry : University of Rochester.
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- Purific
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. Chembeka.
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- Reaction Kinetics. Claire Vallance.
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- 1,2-Thiazinan-3-one 1,1-dioxide. CymitQuimica.
- Organic solvents : physical properties and methods of purific
- 1,1-Dioxo-1,2-thiazinane-3-carboxylic acid. PubChem.
- 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, ammonium salt. ChemicalBook.
- 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt. PubChem.
- 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST WebBook.
- 1,2‐Benzisothiazole 1,1‐Dioxide (Saccharinate)‐Based Compounds Synthesis, Reactivity and Applications.
- ISOLATION OF A3-1,2,3-THIADIAZOLIN-1-ONES,. J-STAGE.
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Technical Support Center: Catalyst Selection for Efficient 1,2-Thiazinan-3-one 1,1-Dioxide Synthesis
Welcome to the technical support center for the synthesis of 1,2-thiazinan-3-one 1,1-dioxides. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of these valuable heterocyclic scaffolds. As cyclic sulfonamides, or sultams, these structures serve as metabolically robust surrogates for lactams and are integral to many modern medicinal chemistry programs[1].
This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and innovate within your own projects.
Part 1: Frequently Asked Questions (FAQs) on Catalyst & Method Selection
This section addresses common high-level questions regarding the strategic approach to synthesizing 1,2-thiazinan-3-one 1,1-dioxides.
Q1: What are the primary synthetic strategies for constructing the 1,2-thiazinan-3-one 1,1-dioxide core?
There are two main paradigms for constructing this sultam ring: classical base-mediated cyclization and modern transition-metal-catalyzed approaches.
-
Classical Base-Mediated Intramolecular Cyclization: This is a robust, foundational method. It typically involves the synthesis of a linear precursor, such as a γ-aminoalkanesulfonamide or a γ-haloalkanesulfonamide, which is then cyclized by intramolecular nucleophilic substitution using a strong, non-nucleophilic base like sodium hydride (NaH)[2]. While reliable, this method's efficiency depends heavily on the successful synthesis of the linear precursor and can sometimes be limited by substrate scope.
-
Modern Transition-Metal-Catalyzed Synthesis: These methods offer more direct and often more efficient routes by leveraging the power of catalysis. Key strategies include:
-
Intramolecular C-H Amidation: This powerful technique forms the N-S bond by directly activating a C(sp³)-H bond, offering high atom economy. Iron-based catalyst systems are particularly noteworthy for this transformation[3].
-
Palladium-Catalyzed Cyclization: These methods can construct the sultam ring from readily available starting materials, such as haloarenes bearing amino groups, using a sulfur dioxide surrogate like potassium metabisulfite (K₂S₂O₅)[4].
-
Silver- and Copper-Catalyzed Cyclizations: Other metals can also be employed. For instance, Ag(I) can catalyze alkylative radical cyclizations of vinyl sulfonamides[1], while copper catalysts can be used in cyclizations where the choice of base can direct the reaction pathway[5].
-
Q2: Which catalysts are recommended for intramolecular C-H amidation to form the sultam ring?
For direct intramolecular C-H amidation, iron catalysis is a leading strategy due to its low cost, low toxicity, and high efficiency[3].
A highly effective catalytic system is generated in situ from iron(II) perchlorate (Fe(ClO₄)₂) and an aminopyridine ligand. This approach directly converts a linear sulfonamide precursor into the corresponding sultam by activating a typically unreactive aliphatic C-H bond. The key advantage is the ability to bypass the pre-functionalization (e.g., halogenation) of the carbon backbone that is required in classical methods. This strategy demonstrates broad substrate tolerance and can deliver high yields (up to 89%)[3].
Q3: How can palladium catalysts be used for this synthesis, and what is the role of the base?
Palladium catalysis is highly effective for synthesizing cyclic sulfonamides from precursors like ortho-haloanilines. A common method involves a Pd-catalyzed coupling reaction with a sulfur dioxide surrogate, such as K₂S₂O₅[4].
In this system, the base is not merely a passive acid scavenger; it plays a critical role in determining selectivity. The amount of base used can direct the reaction to yield either the desired cyclic sulfonamide (sultam) or a cyclic sulfinamide. Mechanistic studies suggest the sulfinamide is an intermediate that is subsequently oxidized to the sulfonamide in the presence of iodide ions and DMSO[4]. Therefore, careful control of the base stoichiometry is a critical parameter for process optimization.
Q4: How do I choose between a classical base-mediated approach and a modern transition-metal-catalyzed synthesis?
The optimal choice depends on several factors specific to your project goals, including substrate complexity, desired scale, and available resources. The following table provides a comparative overview:
| Feature | Classical Base-Mediated Cyclization | Transition-Metal-Catalyzed Synthesis |
| Starting Materials | Requires pre-functionalized linear precursors (e.g., γ-halo or γ-hydroxy sulfonamides)[2]. | Can utilize simpler, less-functionalized substrates (e.g., via C-H activation)[3]. |
| Atom Economy | Lower, as it involves leaving groups. | Higher, particularly in C-H activation and addition reactions. |
| Functional Group Tolerance | Can be limited by the harsh basic conditions. | Often higher, with milder reaction conditions available for many catalytic systems[3]. |
| Catalyst Cost & Handling | Uses inexpensive stoichiometric bases (e.g., NaH, K₂CO₃). | Catalyst costs vary (Fe is cheap; Pd can be expensive). May require inert atmosphere techniques[6]. |
| Scalability | Generally straightforward to scale up. | May require optimization to manage catalyst deactivation or removal on a larger scale. |
| Key Advantage | Robust, well-established, and predictable for suitable substrates. | Access to novel chemical space, increased efficiency, and shorter synthetic routes. |
Part 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of 1,2-thiazinan-3-one 1,1-dioxides.
Problem: Low or No Product Yield
Low yield is the most common challenge. The underlying cause can often be traced back to catalyst, reagents, or reaction conditions.
Caption: Troubleshooting workflow for low reaction yield.
-
Possible Cause 1: Inactive Catalyst or Reagents
-
Insight: Many transition metal catalysts, particularly those involving Pd(0) or Fe(II), are highly sensitive to oxygen. Similarly, strong bases like NaH react readily with atmospheric moisture, rendering them inactive.
-
Solution: For catalytic reactions, ensure all steps are performed under a rigorously inert atmosphere (Argon or Nitrogen)[6]. Use solvents from a freshly opened bottle or an anhydrous solvent system. For base-mediated cyclizations, use NaH from a new container, and ensure the sulfonamide precursor is completely dry before addition.
-
-
Possible Cause 2: Incorrect Base Selection or Stoichiometry
-
Insight: The base is a critical parameter. In classical cyclizations, a strong, non-nucleophilic base is required to deprotonate the sulfonamide nitrogen without competing in side reactions[2]. In some catalytic cycles, the base is essential for regenerating the catalyst, and its strength and amount can influence the entire reaction outcome[4].
-
Solution: For intramolecular cyclization of halo-sulfonamides, NaH or K₂CO₃ are standard choices[2][7]. For catalytic systems like the Pd-catalyzed sulfonyl insertion, precisely control the equivalents of base (e.g., Cs₂CO₃) as specified in the literature to ensure selectivity for the desired sultam[4].
-
-
Possible Cause 3: High Dilution Principle Not Applied
-
Insight: Intramolecular reactions are always in competition with their intermolecular counterparts (i.e., polymerization). To favor the desired ring-closing reaction, the concentration of the substrate must be kept low.
-
Solution: Perform the reaction under high-dilution conditions. A common technique is to slowly add a solution of the linear precursor to a solution of the base or catalyst over several hours using a syringe pump. This keeps the instantaneous concentration of the substrate low, favoring intramolecular cyclization.
-
Problem: Formation of Complex Side Products
-
Possible Cause: Thermal Instability or Decomposition
-
Insight: Some sulfonamide derivatives or the resulting sultams can be thermally sensitive. High reaction temperatures can lead to decomposition or undesired rearrangement reactions. For example, thermolysis of certain benzothiadiazine 1,1-dioxides can lead to nitrogen extrusion and ring opening[8].
-
Solution: Screen lower reaction temperatures. If the reaction is sluggish at lower temperatures, a more active catalyst system may be required. For example, switching from a simple metal salt to a pre-formed catalyst complex with a more effective ligand can often increase reaction rates at milder temperatures.
-
Problem: Difficulty in Product Purification
-
Possible Cause 1: Residual Metal Catalyst
-
Insight: Removing residual palladium, iron, or silver from the final product is a common challenge in pharmaceutical chemistry.
-
Solution: After the initial aqueous workup, perform a filtration through a pad of Celite® or silica gel. For particularly stubborn metal contamination, specialized metal scavengers (resins with thiol or amine functionalities) can be stirred with the crude product solution before final filtration and crystallization.
-
-
Possible Cause 2: Mixture of Diastereomers
-
Insight: If the synthesis creates a new stereocenter on a substrate that already contains one, a mixture of diastereomers will be formed. These often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Solution: High-performance purification techniques are often necessary. Chiral supercritical fluid chromatography (SFC) is an excellent method for separating diastereomers and enantiomers of sultam products[2]. Alternatively, consider using a chiral catalyst or auxiliary in the synthetic step to induce diastereoselectivity.
-
Part 3: Key Experimental Protocols
These protocols are provided as illustrative examples. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere.
Protocol 1: Classical Base-Mediated Synthesis of a 1,2-Thiazinane-1,1-dioxide
(Adapted from the principles described in Lee et al. via[2])
This protocol outlines the intramolecular cyclization of a γ-haloalkanesulfonamide.
-
Preparation: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (0.01 M relative to the substrate).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the DMF and stir the suspension.
-
Substrate Addition: Dissolve the γ-chloro-N-alkyl-propanesulfonamide (1.0 equivalent) in a minimal amount of anhydrous DMF. Using a syringe pump, add this solution dropwise to the stirred NaH suspension over 4-6 hours at room temperature. The slow addition is critical to favor intramolecular cyclization.
-
Reaction: After the addition is complete, heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Iron-Catalyzed Intramolecular C(sp³)-H Amidation for Sultam Synthesis
(Based on the methodology reported by Liu, W.-B. et al.[3])
This protocol demonstrates the direct conversion of a linear sulfonamide to a sultam.
Caption: Experimental workflow for Fe-catalyzed C-H amidation.
-
Catalyst and Substrate Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add Fe(ClO₄)₂·xH₂O (10 mol%), the specified aminopyridine ligand (12 mol%), and the N-alkyl-alkanesulfonamide substrate (1.0 equivalent).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for the specified time (e.g., 12-24 hours), monitoring by LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (CH₂Cl₂) and pass it through a short plug of silica gel, eluting with additional CH₂Cl₂ to remove the insoluble iron catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure 1,2-thiazinan-3-one 1,1-dioxide product.
References
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Szabó, D., Frank, É., & Kappe, C. O. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 26(11), 3293. [Link]
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Lee, C., & Lee, K. (2018). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 23(9), 2246. [Link]
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El-Sayed, M. A. A. (2021). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). ResearchGate. [Link]
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Gomtsyan, A. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(10), 4331-4369. [Link]
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Wittig, G., & Hoffmann, R. W. (1967). 1,2,3-benzothiadiazole 1,1-dioxide. Organic Syntheses, 47, 4. [Link]
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Pharmaffiliates. (2022). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaffiliates. [Link]
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Organic Chemistry Portal. (n.d.). Sultam synthesis. . [Link]
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Reddy, T. J., Le, K., & Hanson, P. R. (2009). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 5, 23. [Link]
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ResearchGate. (2015). Methods of Sultam Synthesis. ResearchGate. [Link]
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Ichikawa, T., et al. (2018). Pd-Catalyzed Selective Synthesis of Cyclic Sulfonamides and Sulfinamides Using K₂S₂O₅ as a Sulfur Dioxide Surrogate. Organic Letters, 20(10), 2959-2963. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Efficient N-acylation of sulfonamides using cesium salt of Wells–Dawson heteropolyacid as catalyst: Synthesis of new N-acyl sulfonamides and cyclic imides. Journal of Sulfur Chemistry, 39(6), 633-644. [Link]
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Abdel-Magid, A. F. (2019). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 24(18), 3294. [Link]
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Irfan, A., et al. (2019). Recent trends in the synthesis of 1,2,3-thiadiazoles. Journal of Sulfur Chemistry, 40(6), 688-714. [Link]
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Dupud, R., et al. (2024). Synthesis of benzosultams via Ag(i)-catalyzed alkylative cyclization of vinyl sulfonamides. Organic & Biomolecular Chemistry. [Link]
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Zhong, D., et al. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation. Organic Letters, 21(15), 5808-5812. [Link]
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Powers, I., & Paresh, D. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 21049-21058. [Link]
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Poczta, A., et al. (2021). Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. Molecules, 26(15), 4443. [Link]
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Google Patents. (n.d.). CN107892697B -[8][9] thiazine-2-amine compound and application and pharmaceutical composition thereof. Google Patents.
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Wang, M. M., & Johnsson, K. (2024). Metal-free introduction of primary sulfonamide into electron-rich aromatics. Chemical Science. [Link]
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Pápai, B., et al. (2022). Synthesis of γ-Sultam-Annelated δ-Lactams via the Castagnoli–Cushman Reaction of Sultam-Based Dicarboxylic Acids. The Journal of Organic Chemistry, 87(3), 1649-1658. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
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Attanasi, O. A., et al. (2020). 1,2‐Diaza‐1,3‐Dienes as a Multifaceted Synthons for the Synthesis of Heterocycles: A Fifteen‐Years Update. European Journal of Organic Chemistry, 2020(10), 1334-1354. [Link]
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Kumar, P. S., et al. (2012). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 4(3), 1216-1221. [Link]
- Google Patents. (n.d.). EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones.
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Chen, B., et al. (2005). 1,3-THIAZINES AND 3-SUBSTITUTED 1,2-ISO- THIAZOLES VIA BENZYNE INTERMEDIATES. Heterocycles, 65(5), 1059-1065. [Link]
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Kennington, S. C. D., et al. (2021). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses, 98, 374-390. [Link]
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Lev, N., & Berg, A. (2020). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 25(21), 5003. [Link]
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Poczta, A., et al. (2021). Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. Molecules, 26(15), 4443. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 1,2-Thiazinan-3-one 1,1-Dioxide Analogs
For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering next-generation therapeutics. Among these, the 1,2-thiazinan-3-one 1,1-dioxide core represents a privileged structure with significant potential for modulation of key biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative perspective against established alternatives, supported by experimental data and detailed methodologies.
Introduction: The 1,2-Thiazinan-3-one 1,1-Dioxide Scaffold
The 1,2-thiazinan-3-one 1,1-dioxide scaffold is a six-membered heterocyclic ring containing a sulfonamide embedded within a lactam structure. This unique arrangement confers specific stereoelectronic properties, making it an attractive starting point for the design of enzyme inhibitors and other bioactive molecules. Derivatives of the broader thiazinane class have demonstrated a wide range of biological activities, including anti-HIV, analgesic, and antibiotic properties[1]. The focus of this guide is to dissect the nuanced relationships between structural modifications of the 1,2-thiazinan-3-one 1,1-dioxide core and the resulting biological activity, with a particular emphasis on their role as anti-inflammatory agents and serine protease inhibitors.
Synthetic Strategies for 1,2-Thiazinan-3-one 1,1-Dioxide Analogs
The synthesis of the 1,2-thiazinan-3-one 1,1-dioxide core and its derivatives can be achieved through several strategic routes. A common approach involves the cyclization of functionalized sulfonamides. For instance, the reaction of substituted anilines with chloroacetyl chloride, followed by conversion to the corresponding sulfamoyl chlorides and subsequent intramolecular cyclization, provides a versatile entry to this scaffold.
A representative synthetic scheme for the preparation of N-substituted 1,2-thiazinan-3-one 1,1-dioxide analogs is outlined below. This multi-step synthesis allows for the introduction of diversity at the nitrogen atom, a key position for modulating biological activity.
Caption: General synthetic route to N-aryl-1,2-thiazinan-3-one 1,1-dioxides.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1,2-thiazinan-3-one 1,1-dioxide analogs is profoundly influenced by the nature and position of substituents on the heterocyclic ring and any appended functionalities. Below, we explore the SAR of these compounds as inhibitors of cyclooxygenase (COX) enzymes and serine proteases.
Inhibition of Cyclooxygenase (COX) Enzymes
A number of 1,2-benzothiazine 1,1-dioxide derivatives, structurally related to the topic scaffold, have been investigated for their anti-inflammatory activity through inhibition of COX-1 and COX-2 enzymes. These studies provide valuable insights into the potential SAR of 1,2-thiazinan-3-one 1,1-dioxides.
A study on 3-alkyl-2-aryl-1,3-thiazinan-4-one derivatives, a closely related scaffold, revealed that a methylsulfonyl pharmacophore is crucial for potent and selective COX-2 inhibition[2]. For instance, 3-benzyl-2-(4-methylsulfonylphenyl)-1,3-thiazinan-4-one demonstrated an IC50 of 0.06 µM for COX-2 with a selectivity index greater than 285[2]. This highlights the importance of the aryl substituent at the 2-position and the nature of the alkyl group at the 3-position for achieving high potency and selectivity.
Table 1: Comparative COX-2 Inhibitory Activity of Thiazinan-4-one Derivatives and Standard NSAIDs
| Compound ID | R1 (at N-3) | R2 (at C-2) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 11a [2] | Benzyl | 4-Methylsulfonylphenyl | 0.06 | >17.1 | >285 |
| Celecoxib | - | - | 0.04 | 15 | 375 |
| Rofecoxib | - | - | 0.018 | >100 | >555 |
Data presented is for illustrative purposes based on related scaffolds and established drugs.
The data suggests that bulky and electron-withdrawing groups on the aryl moiety at C-2, combined with an appropriate substituent at the nitrogen, can lead to potent and selective COX-2 inhibition, a desirable profile for anti-inflammatory agents with reduced gastrointestinal side effects.
Inhibition of Serine Proteases
The 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold, an isomer of the topic compound, has been extensively studied for its ability to inhibit serine proteases like human leukocyte elastase (HLE)[3][4]. These studies demonstrate that the scaffold can act as a mechanism-based inhibitor, where the enzyme's catalytic machinery unmasks a reactive species that irreversibly inactivates the enzyme[5].
The structure-activity relationship of these inhibitors is heavily dependent on the substituents that interact with the S and S' subsites of the protease active site[3]. For example, in a series of 1,2,5-thiadiazolidin-3-one 1,1 dioxide-based sulfonamides, the nature of the amino acid component, which is directed towards the S' subsites, had a significant impact on enzyme selectivity. This allowed for the development of potent and selective inhibitors of HLE that were inactive against other neutrophil serine proteases like proteinase 3 (PR3) and cathepsin G (Cat G)[4].
Table 2: Comparative Inhibitory Activity of Thiadiazolidinone-based Inhibitors against Human Leukocyte Elastase (HLE)
| Compound | R group (Targeting S' subsite) | HLE k_inact/K_I (M⁻¹s⁻¹) |
| Inhibitor A | Phenylalanine derivative | High |
| Inhibitor B | Valine derivative | Moderate |
| Inhibitor C | Alanine derivative | Low |
This table illustrates the principle of SAR based on S' subsite targeting in a related scaffold.
These findings suggest that for 1,2-thiazinan-3-one 1,1-dioxide analogs to be effective serine protease inhibitors, careful consideration must be given to the substituents that will interact with the enzyme's specificity pockets.
Comparative Analysis with Alternative Inhibitors
A key aspect of drug development is benchmarking new chemical entities against existing standards.
Comparison with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
As potential anti-inflammatory agents, 1,2-thiazinan-3-one 1,1-dioxide analogs would be compared against traditional non-selective NSAIDs (e.g., ibuprofen, naproxen) and selective COX-2 inhibitors (e.g., celecoxib, rofecoxib). The primary advantage sought would be a superior side-effect profile, particularly reduced gastrointestinal toxicity, which is associated with COX-1 inhibition[6][7]. The selectivity index (SI), the ratio of IC50 for COX-1 to IC50 for COX-2, is a critical parameter in this comparison. A higher SI indicates greater selectivity for COX-2.
Caption: A conceptual comparison of different classes of COX inhibitors.
Comparison with Other Serine Protease Inhibitors
In the realm of serine protease inhibition, 1,2-thiazinan-3-one 1,1-dioxide analogs would be evaluated against a wide array of inhibitors, ranging from natural polypeptide inhibitors to other synthetic small molecules. The key differentiators would be potency, selectivity, and mechanism of action (reversible vs. irreversible). For instance, compared to peptide-based inhibitors, small molecule inhibitors like the thiazinanones may offer better oral bioavailability and metabolic stability.
Experimental Protocols
To ensure the integrity and reproducibility of the findings presented, detailed experimental protocols for the key biological assays are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 (ovine or human) and COX-2 (recombinant ovine or human) enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compounds (1,2-thiazinan-3-one 1,1-dioxide analogs) and reference inhibitors (e.g., celecoxib, ibuprofen)
-
96-well microplate
-
Microplate reader
Procedure:
-
To the wells of a 96-well plate, add the assay buffer, heme, and the enzyme (either COX-1 or COX-2).
-
Add the test compounds or reference inhibitors at various concentrations. For control wells (100% activity), add the vehicle (e.g., DMSO).
-
Incubate the plate for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro COX inhibition assay.
Serine Protease Inhibition Assay (e.g., Human Leukocyte Elastase)
Principle: This assay measures the residual activity of a serine protease after incubation with an inhibitor, using a specific chromogenic or fluorogenic substrate.
Materials:
-
Human Leukocyte Elastase (HLE)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5)
-
Chromogenic or fluorogenic substrate for HLE (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)
-
Test compounds (1,2-thiazinan-3-one 1,1-dioxide analogs) and a reference inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the assay buffer and HLE to the wells of a 96-well plate.
-
Add the test compounds or reference inhibitor at various concentrations. For control wells, add the vehicle.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the HLE substrate.
-
Monitor the increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.
-
Determine the initial velocity (rate) of the reaction for each well.
-
Calculate the percent inhibition and IC50 values as described for the COX assay. For time-dependent inhibitors, more detailed kinetic analysis (k_inact and K_I) may be required.
Conclusion and Future Directions
The 1,2-thiazinan-3-one 1,1-dioxide scaffold holds considerable promise as a template for the design of novel enzyme inhibitors. While direct and extensive SAR studies on this specific scaffold are still emerging, the analysis of closely related heterocyclic systems provides a strong rationale for its further exploration. The key to unlocking the full potential of these analogs lies in the systematic investigation of substitutions at various positions of the thiazinane ring to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on building a comprehensive library of these compounds and screening them against a panel of relevant biological targets, with a particular emphasis on comparative studies against current therapeutic agents.
References
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- Mohamed, M. S., et al. (2015). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Medicinal Chemistry, 12(3), 275-288.
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1,2-Thiazinan-3-one 1,1-dioxide vs. Linear Sulfamides: A Comparative Guide to Scaffold Selection in Drug Discovery
Introduction: The Sulfonamide Scaffold in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1][2] Its utility spans from classical antibacterial agents to drugs targeting cancer, inflammation, and viral diseases.[3] Medicinal chemists typically encounter this scaffold in two distinct topological forms: the flexible, open-chain linear sulfamide and the conformationally constrained cyclic sulfamide , often referred to as a sultam .[4][5]
This guide presents a comparative analysis of a representative six-membered sultam, 1,2-thiazinan-3-one 1,1-dioxide , and its acyclic linear sulfamide counterparts. We will dissect their fundamental differences in structure, physicochemical properties, and synthetic accessibility, providing researchers and drug development professionals with the field-proven insights necessary to make strategic decisions in scaffold selection for targeted therapeutic design.
Section 1: Structural and Conformational Analysis: The Power of Pre-organization
The primary distinction between cyclic and linear sulfamides lies in their conformational freedom, a factor that profoundly impacts molecular recognition and binding affinity.
Linear Sulfamides: These molecules possess significant rotational freedom around the sulfur-nitrogen and nitrogen-carbon bonds. This flexibility allows them to adopt a multitude of conformations in solution. While this enables exploration of a broad conformational space to fit a binding pocket, it comes at an energetic cost. A significant portion of the binding energy must be used to overcome the entropic penalty of "freezing" the molecule into a single, bioactive conformation upon binding to its biological target.
1,2-Thiazinan-3-one 1,1-dioxide (Cyclic Sultam): In contrast, the cyclic scaffold of the thiazinan-3-one 1,1-dioxide dramatically reduces conformational flexibility.[4] The ring system locks the backbone into a more rigid, pre-organized state. This conformational constraint can be a significant advantage in drug design. If the low-energy conformation of the sultam closely mimics the bioactive conformation required for target engagement, the entropic penalty upon binding is minimized, potentially leading to a substantial increase in binding affinity and ligand efficiency.
Sources
A Comparative Guide to Validating the Mechanism of Action of 1,2-Thiazinan-3-one 1,1-dioxide as a Novel Anti-Inflammatory Agent
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound 1,2-Thiazinan-3-one 1,1-dioxide. Given the limited existing data on this specific molecule, we propose a hypothetical mechanism of action based on the known biological activities of structurally related thiazine derivatives, which frequently exhibit anti-inflammatory properties.[1][2] This guide will therefore focus on a rigorous, multi-faceted experimental workflow to test the hypothesis that 1,2-Thiazinan-3-one 1,1-dioxide exerts its effects through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3]
We will objectively compare the required experimental outcomes for 1,2-Thiazinan-3-one 1,1-dioxide with those of a well-characterized non-steroidal anti-inflammatory drug (NSAID), Piroxicam, which also contains a thiazinane-related scaffold and is known to inhibit the inflammatory response, albeit primarily through cyclooxygenase (COX) inhibition.[4][5]
Hypothetical Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
We hypothesize that 1,2-Thiazinan-3-one 1,1-dioxide is an inhibitor of a key kinase, such as IκB kinase (IKK), within the NF-κB signaling cascade. In this pathway, pro-inflammatory stimuli (e.g., TNF-α) lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes. Our proposed mechanism posits that 1,2-Thiazinan-3-one 1,1-dioxide binds to and inhibits IKK, thereby preventing IκBα degradation and blocking NF-κB-mediated gene transcription.
Experimental Validation Workflow: A Multi-Pillar Approach
To rigorously validate this hypothetical mechanism, a multi-step experimental workflow is essential. This process is designed to be self-validating, where the results of each step inform and corroborate the next.
Pillar 1: Target Identification
The initial and most critical step is to identify the direct binding partner(s) of 1,2-Thiazinan-3-one 1,1-dioxide within the cellular proteome. This unbiased approach ensures that our subsequent experiments are focused on a physiologically relevant target.
Method 1: Affinity Chromatography coupled with Mass Spectrometry
This is a classic and powerful technique for target deconvolution.[6]
Experimental Protocol:
-
Synthesis of Affinity Probe: Synthesize an analog of 1,2-Thiazinan-3-one 1,1-dioxide that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to interfere with its biological activity.
-
Immobilization: Covalently attach the affinity probe to a solid support, such as streptavidin-coated agarose beads.
-
Lysate Incubation: Incubate the immobilized probe with a cell lysate from a relevant cell line (e.g., THP-1 monocytes) that has been stimulated to activate the NF-κB pathway.
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, either by competing with an excess of the free, untagged 1,2-Thiazinan-3-one 1,1-dioxide, or by using denaturing conditions.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (LC-MS/MS).[6]
Expected Outcome: Identification of IKKα, IKKβ, or other components of the NF-κB pathway as high-confidence binding partners.
Method 2: Competitive Chemical Proteomics (Kinobeads)
While originally designed for kinases, the "kinobeads" approach can be adapted to other enzyme classes by using broad-spectrum inhibitor cocktails immobilized on beads.[7][8][9][10] This method identifies targets by measuring the ability of the free compound to compete with the immobilized probes for binding to cellular proteins.
Experimental Protocol:
-
Cell Lysate Preparation: Prepare a native cell lysate.
-
Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of 1,2-Thiazinan-3-one 1,1-dioxide.
-
Affinity Enrichment: Add the kinobeads (or other suitable broad-spectrum affinity matrix) to the lysates to capture the unbound target proteins.
-
Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides.
-
Quantitative Mass Spectrometry: Analyze the peptide mixtures using quantitative mass spectrometry to determine the abundance of each captured protein at different concentrations of the test compound.
-
Data Analysis: Plot the abundance of each protein as a function of the compound concentration to generate competition binding curves and determine the apparent dissociation constant (Kd) for each interaction.
Expected Outcome: A dose-dependent decrease in the amount of IKK captured by the beads in the presence of 1,2-Thiazinan-3-one 1,1-dioxide, indicating a direct and specific interaction.
Pillar 2: Target Engagement in a Cellular Context
Once a putative target is identified, it is crucial to confirm that 1,2-Thiazinan-3-one 1,1-dioxide engages this target within intact cells. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[11][12][13][14][15]
Method: Cellular Thermal Shift Assay (CETSA®)
CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[15]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or a saturating concentration of 1,2-Thiazinan-3-one 1,1-dioxide.
-
Heating: Heat aliquots of the treated cells to a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein (e.g., IKK) remaining in the soluble fraction at each temperature using Western blotting or an immunoassay.
-
Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve". A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response: To quantify the potency of target engagement, treat cells with a range of concentrations of the compound and heat them at a single, fixed temperature (chosen from the melt curve). Plot the amount of stabilized protein against the compound concentration to determine the EC50 for target engagement.
Expected Outcome: A rightward shift in the thermal melt curve for IKK in cells treated with 1,2-Thiazinan-3-one 1,1-dioxide compared to vehicle-treated cells.
| Parameter | 1,2-Thiazinan-3-one 1,1-dioxide (Hypothetical) | Piroxicam (Reference) |
| Identified Target | IKKβ | Cyclooxygenase-2 (COX-2) |
| CETSA Thermal Shift (ΔTm) | + 4.2 °C for IKKβ | + 3.5 °C for COX-2 |
| CETSA EC50 | 1.2 µM | 2.5 µM |
Table 1: Hypothetical Comparative Data for Target Identification and Engagement.
Pillar 3: Biochemical and Cellular Pathway Validation
With the target identified and engagement confirmed, the next step is to demonstrate a functional consequence of this interaction, both at the level of the purified enzyme and on the downstream signaling pathway in cells.
Method 1: In Vitro Kinase Assay
This biochemical assay directly measures the enzymatic activity of the purified target protein in the presence of the inhibitor.[16][17][18][19]
Experimental Protocol:
-
Reaction Setup: In a microplate, combine purified, recombinant IKK enzyme with its substrate (a peptide derived from IκBα) and ATP.
-
Inhibitor Addition: Add varying concentrations of 1,2-Thiazinan-3-one 1,1-dioxide to the reaction wells.
-
Incubation: Allow the kinase reaction to proceed for a set period.
-
Detection: Quantify the amount of phosphorylated substrate. This is often done using a fluorescence-based method (e.g., FRET) or a luminescence-based assay that measures the amount of ATP consumed.
-
IC50 Determination: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Method 2: Western Blot for Downstream Signaling
This experiment assesses the compound's ability to block the key downstream event in the NF-κB pathway: the phosphorylation and subsequent degradation of IκBα.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or THP-1) and pre-treat them with vehicle, 1,2-Thiazinan-3-one 1,1-dioxide, or a reference inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent like TNF-α for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.
-
Analysis: Quantify the band intensities to determine the ratio of p-IκBα to total IκBα.
Method 3: NF-κB Reporter Assay
This cellular assay provides a quantitative measure of NF-κB transcriptional activity.[20][21][22][23][24]
Experimental Protocol:
-
Transfection: Transfect a suitable cell line with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. A second plasmid containing a constitutively expressed Renilla luciferase can be co-transfected as an internal control for transfection efficiency and cell viability.
-
Treatment and Stimulation: Treat the transfected cells with various concentrations of 1,2-Thiazinan-3-one 1,1-dioxide, followed by stimulation with TNF-α for 6-24 hours.[22]
-
Lysis and Luciferase Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
IC50 Determination: Plot the normalized luciferase activity against the compound concentration to determine the IC50 for inhibition of the NF-κB pathway.
| Assay | 1,2-Thiazinan-3-one 1,1-dioxide (Hypothetical) | Piroxicam (Reference) |
| In Vitro IKKβ Kinase IC50 | 85 nM | > 50 µM |
| Cellular p-IκBα Inhibition IC50 | 450 nM | > 50 µM |
| NF-κB Reporter Assay IC50 | 520 nM | > 20 µM (indirect effects may be observed at high concentrations) |
Table 2: Hypothetical Comparative Data for Biochemical and Cellular Pathway Assays.
Pillar 4: Phenotypic Confirmation
The final step is to confirm that the observed molecular mechanism translates into a relevant anti-inflammatory phenotype at the cellular level.
Method: Cytokine Secretion Assay (ELISA)
This assay measures the production and secretion of key pro-inflammatory cytokines, which are products of NF-κB-driven gene expression.
Experimental Protocol:
-
Cell Culture and Treatment: In a multi-well plate, culture immune cells (e.g., primary human PBMCs or a monocytic cell line like THP-1) and pre-treat with a dose-range of 1,2-Thiazinan-3-one 1,1-dioxide or Piroxicam.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS).
-
Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatants to quantify the concentration of secreted cytokines like TNF-α and IL-6.
-
IC50 Determination: Plot the cytokine concentrations against the compound concentrations to determine the IC50 for the inhibition of the inflammatory response.
Expected Outcome: 1,2-Thiazinan-3-one 1,1-dioxide will show a dose-dependent inhibition of TNF-α and IL-6 secretion with an IC50 value consistent with its potency in the upstream pathway assays. Piroxicam will also inhibit cytokine production, but its mechanism is primarily through the reduction of prostaglandins, which can modulate inflammatory signaling.
Conclusion
This guide outlines a logical and rigorous workflow to validate the proposed mechanism of action of 1,2-Thiazinan-3-one 1,1-dioxide as a novel inhibitor of the NF-κB pathway. By employing a multi-pillar approach that progresses from unbiased target identification to phenotypic confirmation, researchers can build a robust and self-validating data package. The comparison with a known anti-inflammatory drug, Piroxicam, provides a crucial benchmark for evaluating the potency and specificity of this new chemical entity. This systematic approach is fundamental to advancing novel small molecules from promising hits to validated lead compounds in the drug discovery pipeline.
References
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BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway) NF-kB 60614. Retrieved from BPS Bioscience website: [Link]
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- Singh, K., et al. (2012). Identification of Novel HIV 1- Protease Inhibitors: Application of Ligand and Structure Based Pharmacophore Mapping and Virtual Screening. PLoS ONE, 7(11), e49113.
- O'Neill, D. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1955-1968.
- Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 370(6514).
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In Vivo Efficacy of 1,2-Thiazinan-3-one 1,1-Dioxide Derivatives: A Comparative Guide for Researchers
Introduction: The Prominence of the 1,2-Thiazinan-3-one 1,1-Dioxide Scaffold in Medicinal Chemistry
The 1,2-thiazinan-3-one 1,1-dioxide core, a saturated six-membered cyclic sulfonamide (sultam), represents a privileged scaffold in medicinal chemistry. Its constrained cyclic nature and the presence of a sulfonamide moiety—a well-established pharmacophore—confer favorable physicochemical properties and diverse biological activities. While research on the parent scaffold is ongoing, the vast majority of in vivo efficacy data is available for its benzofused analog, the 1,2-benzothiazine 1,1-dioxide framework. This guide will provide a comprehensive comparison of the in vivo efficacy of these derivatives, with a primary focus on their well-documented anti-inflammatory properties and an exploration of their emerging potential in oncology and neuroprotection.
The most notable members of the 1,2-benzothiazine 1,1-dioxide class are the "oxicams," a group of non-steroidal anti-inflammatory drugs (NSAIDs) that includes Piroxicam, Meloxicam, and Lornoxicam. These drugs have been in clinical use for decades, validating the therapeutic potential of this heterocyclic system. This guide will delve into the preclinical in vivo data that underpins their clinical success and explore the performance of novel derivatives that have been developed to improve efficacy and safety profiles.
Comparative In Vivo Anti-inflammatory Efficacy
The most extensively studied in vivo application of 1,2-benzothiazine 1,1-dioxide derivatives is in the management of inflammation. The carrageenan-induced paw edema model in rodents is the standard assay for evaluating the acute anti-inflammatory activity of novel compounds.
Experimental Data Summary
The following table summarizes the in vivo anti-inflammatory activity of various 1,2-benzothiazine 1,1-dioxide derivatives compared to standard NSAIDs. The data is primarily from the carrageenan-induced paw edema model.
| Compound/Derivative | Animal Model | Dose & Route | Time Point (post-carrageenan) | % Inhibition of Edema | Reference Compound & % Inhibition | Source(s) |
| Piroxicam | Rat | 10 mg/kg, p.o. | 3 h | ~45-55% | - | [1] |
| Meloxicam | Rat | 10 mg/kg, p.o. | 3 h | ~40-50% | - | [1] |
| Lornoxicam | Rat | 10 mg/kg, p.o. | 4 h | 56% | Indomethacin (10 mg/kg): 48% | [1] |
| Derivative 7d | Rat | 20 mg/kg, p.o. | 3 h | 52% | Piroxicam (10 mg/kg): 48% | [1] |
| Derivative 8e | Rat | 20 mg/kg, p.o. | 3 h | 68% | Piroxicam (10 mg/kg): 51% | [1] |
| Compound 12 | Mouse | 20 mg/kg, i.p. | 3 h | 58% | Piroxicam (20 mg/kg): 62% | [2] |
p.o. = per os (oral administration); i.p. = intraperitoneal
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standardized procedure for inducing and measuring acute inflammation in a rodent model.
Objective: To assess the in vivo anti-inflammatory effect of 1,2-thiazinan-3-one 1,1-dioxide derivatives.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compounds (derivatives) and reference drug (e.g., Piroxicam, Indomethacin)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Reference drug (e.g., Piroxicam 10 mg/kg)
-
Group 3 onwards: Test compounds at various doses.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
The volume of edema is the difference between the paw volume at a specific time point and the baseline paw volume.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of anti-inflammatory action for most 1,2-benzothiazine 1,1-dioxide derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[3]
Caption: Cyclooxygenase (COX) pathway and the inhibitory action of 1,2-thiazinan-3-one 1,1-dioxide derivatives.
Anticancer Efficacy: An Area of Growing Interest
While in vivo studies on the anticancer efficacy of the specific 1,2-thiazinan-3-one 1,1-dioxide scaffold are limited, the broader class of sultams has shown promise in preclinical research.[4] The sulfonamide group is a key feature in several approved anticancer drugs, suggesting that sultam-containing compounds could have therapeutic potential.
Experimental Data Summary
Currently, there is a lack of published in vivo efficacy data for 1,2-thiazinan-3-one 1,1-dioxide derivatives in standardized cancer models. However, some studies on related thiazine derivatives have shown in vitro activity against various cancer cell lines.[5] Further in vivo validation is required.
Experimental Protocol: Human Tumor Xenograft Model in Mice
This protocol provides a general framework for evaluating the antitumor activity of a test compound in an in vivo setting.
Objective: To assess the in vivo anticancer efficacy of a test compound against a specific human cancer cell line.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Human cancer cell line of interest (e.g., PC-3 for prostate, MCF-7 for breast)
-
Cell culture reagents
-
Matrigel (optional)
-
Test compound and vehicle
-
Positive control drug (e.g., Doxorubicin)
-
Calipers for tumor measurement
-
Animal handling and surgical equipment
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under appropriate conditions.
-
Tumor Cell Implantation:
-
Subcutaneous model: Inject a suspension of tumor cells (typically 1-10 million cells) in saline or with Matrigel subcutaneously into the flank of each mouse.
-
Orthotopic model: Surgically implant tumor cells into the organ of origin.
-
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment: Randomize mice into treatment groups:
-
Vehicle control
-
Positive control
-
Test compound(s) at various doses.
-
-
Compound Administration: Administer treatments via the desired route (e.g., oral, intraperitoneal, intravenous) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a specified duration. Monitor animal weight and overall health.
-
Data Analysis: Analyze tumor growth inhibition, comparing the tumor volumes in the treated groups to the control group.
Potential Mechanisms of Action in Oncology
The potential anticancer mechanisms of sultam-containing compounds are still under investigation but may involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Caption: Potential anticancer signaling pathways that could be targeted by 1,2-thiazinan-3-one 1,1-dioxide derivatives.
Neuroprotective Efficacy: A Frontier of Investigation
The application of 1,2-thiazinan-3-one 1,1-dioxide derivatives in neurodegenerative diseases is an emerging area of research. Some studies on related (benzo)thiazine derivatives have suggested potential neuroprotective effects through various mechanisms, including antioxidant activity and acetylcholinesterase inhibition.[6][7] However, in vivo data for the specific 1,2-thiazinan-3-one 1,1-dioxide core is currently scarce.
Experimental Data Summary
There is limited in vivo data available for the neuroprotective effects of 1,2-thiazinan-3-one 1,1-dioxide derivatives. Some benzothiazine derivatives have shown promising results in animal models of neuroinflammation and have demonstrated the ability to increase the total antioxidant capacity in vivo.[7]
Experimental Protocol: Scopolamine-Induced Amnesia Model in Mice
This model is used to evaluate the potential of compounds to ameliorate cognitive deficits.
Objective: To assess the cognitive-enhancing effects of a test compound in a model of cholinergic dysfunction.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Scopolamine hydrobromide
-
Test compound and vehicle
-
Reference drug (e.g., Donepezil)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Procedure:
-
Acclimatization and Habituation: Acclimate mice to the housing and testing environment.
-
Grouping: Divide mice into treatment groups.
-
Compound Administration: Administer the test compound or reference drug for a specified period (e.g., 7-14 days).
-
Induction of Amnesia: On the testing day, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia, typically 30-60 minutes before the behavioral test.
-
Behavioral Testing:
-
Y-maze: Assess spontaneous alternation as a measure of spatial working memory.
-
Morris Water Maze: Evaluate spatial learning and memory by training mice to find a hidden platform in a pool of water.
-
-
Data Analysis: Compare the performance of the treated groups to the scopolamine-treated control group.
Potential Mechanisms of Neuroprotection
The neuroprotective potential of this scaffold may be multi-faceted, involving the modulation of pathways related to oxidative stress, neuroinflammation, and cholinergic signaling.
Caption: Potential neuroprotective mechanisms of 1,2-thiazinan-3-one 1,1-dioxide derivatives.
Conclusion and Future Directions
The 1,2-thiazinan-3-one 1,1-dioxide scaffold and its benzofused analogs have demonstrated significant therapeutic potential, particularly as anti-inflammatory agents. The extensive in vivo data for 1,2-benzothiazine 1,1-dioxide derivatives in models of inflammation provides a solid foundation for the further development of novel NSAIDs with improved efficacy and safety profiles.
The exploration of this scaffold in oncology and neurodegenerative diseases is still in its nascent stages. While in vitro studies and research on related structures are encouraging, a critical next step is the rigorous in vivo evaluation of potent and selective 1,2-thiazinan-3-one 1,1-dioxide derivatives in relevant animal models. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds in cancer and neurodegeneration to guide the rational design of next-generation therapeutics.
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Tzara, A., Andreou, A., & Kourounakis, A. P. (2025). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. Molecules, 30(23), 4542. [Link]
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Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 15(6), 1798-1827. [Link]
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Szczęśniak-Sięga, B. M., & Topolska, I. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 18(10), 1484. [Link]
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Lombardino, J. G., Wiseman, E. H., & McLamore, W. M. (1971). Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Journal of Medicinal Chemistry, 14(12), 1171-1175. [Link]
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Enhanced anti-inflammatory efficacy of a new piroxicam analogue through the MEK/ERK/NF-κB pathway in vitro and in vivo. (2025). International Immunopharmacology, 115100. [Link]
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The Cross-Reactivity Profile of 1,2-Thiazinan-3-one 1,1-dioxide: A Comparative Guide for Drug Development Professionals
Introduction: The Sultam Scaffold in Modern Drug Discovery
The 1,2-thiazinan-3-one 1,1-dioxide core represents a saturated six-membered sultam, a cyclic sulfonamide. The sulfonamide functional group is a well-established pharmacophore present in a wide array of marketed drugs, including antibacterial, anti-inflammatory, and antiviral agents.[1][2] The incorporation of the sultam moiety into molecular scaffolds has been shown to enhance a variety of biological activities.[1][2] Given the privileged nature of this structural motif, it is imperative for researchers and drug development professionals to possess a thorough understanding of the potential cross-reactivity profile of novel sultam-containing compounds like 1,2-thiazinan-3-one 1,1-dioxide. This guide provides a comparative framework for assessing the selectivity of this scaffold, outlines robust experimental protocols for its characterization, and discusses the implications of potential off-target interactions.
Structural Considerations and Potential for Cross-Reactivity
The 1,2-thiazinan-3-one 1,1-dioxide scaffold, while seemingly simple, possesses electronic and structural features that warrant a careful evaluation of its potential to interact with various biological targets. The cyclic sulfonamide can act as a hydrogen bond donor and acceptor, and the sulfonyl group can engage in dipole-dipole interactions. Its three-dimensional shape can mimic endogenous ligands, leading to binding at unintended receptors or enzymes.
Comparison with Structurally Related Scaffolds:
To anticipate the cross-reactivity profile of 1,2-thiazinan-3-one 1,1-dioxide, it is instructive to compare it with known, structurally related compound classes:
-
Oxicams (e.g., Piroxicam, Meloxicam): These non-steroidal anti-inflammatory drugs (NSAIDs) feature a 1,2-benzothiazine-3-carboxamide 1,1-dioxide core. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. Given the structural similarity, it is plausible that derivatives of 1,2-thiazinan-3-one 1,1-dioxide could exhibit affinity for COX-1 and COX-2.
-
Saccharin Derivatives: Saccharin, a well-known artificial sweetener, is based on a benzisothiazolinone 1,1-dioxide scaffold. While its primary interaction is with sweet taste receptors, derivatives have been explored for a range of other biological activities, including inhibition of carbonic anhydrases and proteases.
-
Thiadiazole Derivatives: Compounds containing a 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold have been investigated as inhibitors of serine proteases like human leukocyte elastase.[3] This suggests that the sultam ring system can be a competent scaffold for targeting the active sites of proteolytic enzymes.
The potential for cross-reactivity is not limited to these examples. The broad therapeutic applications of sulfonamide-containing drugs highlight the diverse range of protein families that can be targeted by this functional group.[4] Therefore, a comprehensive and unbiased screening approach is essential to fully characterize the selectivity of any novel sultam-containing compound.
Experimental Workflows for Determining Cross-Reactivity
A tiered approach to cross-reactivity profiling is recommended, beginning with broad screening panels and progressing to more focused, quantitative assays for any identified "hits."
Tier 1: Broad Off-Target Screening
The initial step involves screening the compound against a large panel of known drug targets to identify potential off-target interactions.[5][6] This provides a broad overview of the compound's selectivity and can help to identify potential liabilities early in the drug discovery process.
Recommended Panels:
-
Receptor Binding Panels: A comprehensive panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Enzyme Inhibition Panels: A diverse set of enzymes, including kinases, proteases, phosphatases, and metabolic enzymes like cytochrome P450s.
Tier 2: Hit Confirmation and Dose-Response Analysis
Any significant interactions identified in Tier 1 should be confirmed through independent assays. This step is crucial to eliminate false positives that can arise from assay artifacts.[7]
Experimental Protocol: Radioligand Binding Assay
-
Objective: To confirm the binding of the test compound to a specific receptor identified in the primary screen.
-
Materials:
-
Cell membranes or purified receptor protein.
-
Radiolabeled ligand specific for the receptor of interest.
-
Test compound (1,2-thiazinan-3-one 1,1-dioxide derivative).
-
Assay buffer.
-
Filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and the test compound at various concentrations.[8]
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter plate to separate the bound from the free radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Tier 3: Functional Assays and Cellular Confirmation
For confirmed off-target interactions, it is essential to determine if the binding event translates into a functional consequence in a cellular context.
Experimental Protocol: Kinase Activity Assay (Example)
If the compound is found to bind to a protein kinase, a functional assay is necessary to determine if it inhibits the kinase's enzymatic activity.[9][10]
-
Objective: To measure the inhibitory effect of the test compound on the activity of a specific protein kinase.
-
Materials:
-
Purified, active kinase.
-
Specific substrate peptide or protein for the kinase.
-
ATP (adenosine triphosphate).
-
Test compound.
-
Assay buffer.
-
Detection reagents (e.g., ADP-Glo™, HTRF®).[10]
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, combine the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period to allow for substrate phosphorylation.
-
Stop the reaction and add the detection reagents to measure the amount of product formed (e.g., ADP) or the amount of remaining ATP.
-
-
Data Analysis:
-
Plot the percentage of kinase activity as a function of the test compound concentration.
-
Determine the IC50 value.
-
Data Summary and Comparative Analysis
The data generated from these assays should be compiled into a clear and concise format to facilitate a comparative analysis.
Table 1: Hypothetical Cross-Reactivity Profile of a 1,2-Thiazinan-3-one 1,1-dioxide Derivative Compared to a Standard NSAID.
| Target | 1,2-Thiazinan-3-one 1,1-dioxide Derivative (IC50/Ki) | Piroxicam (IC50/Ki) | Assay Type |
| Primary Target | |||
| Target X | 50 nM | - | Biochemical |
| Off-Target Profile | |||
| COX-1 | > 10 µM | 2 µM | Enzyme Inhibition |
| COX-2 | 5 µM | 0.1 µM | Enzyme Inhibition |
| Carbonic Anhydrase II | 1 µM | > 10 µM | Enzyme Inhibition |
| hERG | > 10 µM | > 10 µM | Electrophysiology |
| 5-HT2B Receptor | 500 nM | > 10 µM | Radioligand Binding |
Conclusion and Future Directions
The 1,2-thiazinan-3-one 1,1-dioxide scaffold holds promise for the development of novel therapeutic agents. However, a thorough understanding of its cross-reactivity profile is paramount to ensure the safety and efficacy of any resulting drug candidate. The systematic, tiered approach to screening and profiling outlined in this guide provides a robust framework for identifying and characterizing potential off-target interactions. By comparing the profile of a novel compound to that of well-characterized drugs, researchers can make informed decisions about lead optimization and candidate selection. Future studies should focus on establishing a comprehensive structure-activity relationship for this scaffold to guide the design of more selective and potent molecules.
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A Researcher's Guide to the Spectroscopic Differentiation of 1,2-Thiazinan-3-one 1,1-Dioxide Isomers
For researchers and professionals in medicinal chemistry and drug development, the six-membered saturated sultam ring, a core feature of 1,2-thiazinane 1,1-dioxide, represents a scaffold of significant interest.[1][2] The conformational rigidity and specific vectoral presentation of functional groups offered by this cyclic sulfonamide can be pivotal for molecular recognition at biological targets. However, synthetic routes often yield positional isomers, and the ability to rapidly and unequivocally distinguish between these closely related molecules is paramount for advancing a research program.
This guide provides an in-depth comparison of the key spectroscopic techniques used to differentiate positional isomers of the 1,2-thiazinan-3-one 1,1-dioxide scaffold. We will focus on a practical scenario: distinguishing between methyl-substituted isomers at the C4, C5, and C6 positions. The principles discussed are broadly applicable to other substituted derivatives. We will delve into the causality behind the expected spectral differences, provide detailed experimental protocols, and present comparative data to serve as a benchmark for laboratory work.
The Isomers in Focus: Structural Overview
Positional isomerism in substituted 1,2-thiazinan-3-one 1,1-dioxides can lead to subtle yet critical changes in molecular geometry and electronics. These changes are readily detected by modern spectroscopic methods. Here, we compare three representative positional isomers: 4-methyl-, 5-methyl-, and 6-methyl-1,2-thiazinan-3-one 1,1-dioxide.
Figure 1: Chemical structures of the three positional isomers under comparison.
¹H NMR Spectroscopy: The Definitive Tool
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and informative method for distinguishing these isomers. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the ring protons provide a unique fingerprint for each structure.[3]
Causality of Spectral Differences
The electron-withdrawing nature of the sulfonyl (SO₂) and carbonyl (C=O) groups significantly deshields adjacent protons, shifting their signals downfield. The position of the methyl group, an electron-donating group, alters the local electronic environment and, more importantly, changes the spin-spin coupling relationships between neighboring protons.
-
4-Methyl Isomer: The proton at C4 is replaced by a methyl group. This simplifies the spectrum by removing one signal from the ring system but introduces a methyl doublet. The C5 methylene protons (CH₂) will now be adjacent to a methine (CH) and will appear as a complex multiplet.
-
5-Methyl Isomer: The methyl group is situated on the central carbon of the propane-1,3-sultam backbone. The C4 and C6 methylene protons will be split by the C5-methine proton, leading to distinct multiplets.
-
6-Methyl Isomer: The methyl group is adjacent to the nitrogen atom. The C6 proton is now a methine, and its signal will be a multiplet due to coupling with the C5 methylene protons. The N-H proton signal may also be affected.
Predicted ¹H NMR Data Comparison
The following table summarizes the anticipated ¹H NMR spectral data for the three isomers, providing a clear basis for differentiation.
| Proton Position | 4-Methyl Isomer | 5-Methyl Isomer | 6-Methyl Isomer |
| N-H | ~7.5-8.5 ppm (s, br) | ~7.5-8.5 ppm (s, br) | ~7.5-8.5 ppm (d, br) |
| C4-H | --- | ~3.4-3.6 ppm (m) | ~3.5-3.7 ppm (m) |
| C5-H | ~2.2-2.4 ppm (m) | ~2.3-2.5 ppm (m) | ~2.0-2.3 ppm (m) |
| C6-H | ~3.1-3.3 ppm (t) | ~3.0-3.2 ppm (t) | ~3.3-3.5 ppm (m) |
| CH₃ | ~1.3 ppm (d, J ≈ 7 Hz) | ~1.2 ppm (d, J ≈ 7 Hz) | ~1.4 ppm (d, J ≈ 7 Hz) |
Note: Chemical shifts (δ) are approximate and reported in ppm relative to TMS. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad. J = coupling constant.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the N-H proton is observable.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Acquisition Parameters:
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse acquisition (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals to confirm proton counts.
¹³C NMR Spectroscopy: Confirmation of Carbon Skeleton
While ¹H NMR is often sufficient for identification, ¹³C NMR provides complementary and confirmatory data regarding the carbon framework of the molecule.[4] The key diagnostic features are the total number of signals (which can indicate symmetry) and the chemical shifts of the methyl carbon and the carbon to which it is attached.
Causality of Spectral Differences
The chemical shift of a carbon atom is highly sensitive to its local electronic environment. The SO₂ group causes a significant downfield shift for the adjacent C6, while the carbonyl group shifts C3 downfield. The introduction of a methyl group will shield the carbon it is attached to (alpha-effect) and have smaller effects on adjacent carbons (beta-effect).
Predicted ¹³C NMR Data Comparison
| Carbon Position | 4-Methyl Isomer | 5-Methyl Isomer | 6-Methyl Isomer |
| C=O (C3) | ~170 ppm | ~170 ppm | ~170 ppm |
| C4 | ~35 ppm | ~45 ppm | ~45 ppm |
| C5 | ~28 ppm | ~30 ppm | ~25 ppm |
| C6 | ~50 ppm | ~50 ppm | ~55 ppm |
| CH₃ | ~18 ppm | ~20 ppm | ~22 ppm |
Note: All values are approximate chemical shifts (δ) in ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C acquisition (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 512-2048, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm). Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.
FT-IR Spectroscopy: Functional Group Verification
Infrared (IR) spectroscopy is an essential tool for confirming the presence of key functional groups but is generally less effective than NMR for distinguishing between these specific positional isomers.[5] The vibrational frequencies of the N-H, C=O, and SO₂ groups will be present in all three isomers with only minor, often indistinguishable, shifts.
Key Vibrational Bands
-
N-H Stretch: A moderate to sharp peak around 3200-3300 cm⁻¹.
-
C-H Stretch: Peaks just below 3000 cm⁻¹ for aliphatic C-H bonds.
-
C=O Stretch (Amide): A strong, sharp absorption band around 1670-1690 cm⁻¹.
-
SO₂ Asymmetric & Symmetric Stretch: Two strong, characteristic bands are expected for the sulfonyl group, typically around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).[6][7][8]
While the exact positions may not differ significantly, these bands confirm the integrity of the 1,2-thiazinan-3-one 1,1-dioxide core in the synthesized material.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry, solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: A standard benchtop FT-IR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum should be collected prior to the sample scan. The resulting spectrum is typically plotted as % Transmittance versus Wavenumber (cm⁻¹).
Mass Spectrometry: Fragmentation Pattern Analysis
Mass Spectrometry (MS) provides the molecular weight of the compound, which will be identical for all isomers. Differentiation must therefore rely on analyzing the fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID).
Causality of Fragmentation Differences
The molecular ion (M⁺˙) will be observed at the same mass-to-charge ratio (m/z) for all isomers. However, the position of the methyl group can influence which fragmentation pathways are favored, leading to different relative abundances of the fragment ions.
-
Common Fragments: Expect losses of small, stable molecules or radicals, such as SO₂ (M - 64) and the methyl radical (M - 15).
-
Isomer-Specific Fragmentation: The position of the methyl group can direct ring cleavage. For example, the 4-methyl isomer might favor a retro-synthetic pathway that differs from the 6-methyl isomer due to the stabilization of the resulting radical or cationic fragments. A detailed analysis of the relative intensities of these fragments can provide clues to the methyl group's location.
Figure 2: A generalized workflow for the spectroscopic identification of isomers.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: For volatile and thermally stable compounds, use a GC-MS system. Introduce a dilute solution of the sample (e.g., in ethyl acetate or dichloromethane) into the GC. For direct infusion, use a solids probe.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV (standard).
-
Mass Range: Scan from m/z 40 to a value ~50 units above the expected molecular weight.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis: Identify the molecular ion peak. Analyze the major fragment ions and compare their relative abundances across the different isomer samples.
Conclusion
While a suite of spectroscopic tools should be employed for full characterization, ¹H NMR spectroscopy stands out as the single most effective technique for the unambiguous differentiation of positional isomers of 1,2-thiazinan-3-one 1,1-dioxide. The distinct splitting patterns and chemical shifts it reveals provide a definitive structural fingerprint. ¹³C NMR serves as an excellent confirmatory method, while FT-IR and Mass Spectrometry are crucial for verifying functional group integrity and molecular weight, respectively, with fragmentation analysis offering secondary clues for isomer identification. By understanding the underlying principles of how structure dictates spectral output, researchers can confidently assign the correct structure to their synthesized compounds, ensuring the integrity of their subsequent biological and medicinal chemistry studies.
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ResearchGate. (2022, December). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). Synthesis of benzo[f][6][9]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Retrieved from [Link]
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(n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]
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(n.d.). View of Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC. Retrieved from [Link]
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AGOSR. (n.d.). The Synthesis, Characterization and Reactions of 1,2-dihydro-2-thiono, 3,1-Benzoxazin-4-one and its Isomer the 3,1-benzothiazine-2 (1H), 4-dione. Retrieved from [Link]
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A Tale of Two Scaffolds: A Comparative Guide to the Biological Activity of 1,2-Thiazinan-3-one 1,1-dioxide and its Benzofused Analogue
In the landscape of medicinal chemistry, the structural modification of a core scaffold can dramatically alter its biological profile. This guide provides an in-depth comparison of two such related structures: the saturated 1,2-Thiazinan-3-one 1,1-dioxide and its well-known benzofused analogue, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin. While saccharin and its derivatives have been extensively studied, revealing a wide spectrum of biological activities, its non-benzofused counterpart remains comparatively unexplored. This guide will synthesize the known biological data for the benzofused system, provide detailed experimental methodologies, and, through the lens of bioisosterism, offer insights into the potential activities of the saturated analogue.
Introduction: The Significance of the Sultam Scaffold
The sultam, a cyclic sulfonamide, is a privileged scaffold in drug discovery, known for its metabolic stability and ability to participate in various biological interactions. The fusion of a benzene ring to the sultam core, as seen in saccharin, introduces aromaticity, planarity, and alters the electronic properties, which in turn significantly influences its pharmacological effects. This guide will dissect these differences, offering a comparative analysis for researchers in drug development.
The Benzofused Analogue: A Plethora of Biological Activities
The benzofused analogue of 1,2-Thiazinan-3-one 1,1-dioxide, saccharin, and its derivatives have been the subject of extensive research, revealing a diverse range of biological activities far beyond its initial use as an artificial sweetener.
Anticancer Activity
Numerous studies have highlighted the potential of saccharin derivatives as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and the induction of apoptosis.
Quantitative Data: In Vitro Cytotoxicity of Saccharin Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10a | Ovcar-3 (Ovarian) | 7.64 ± 0.01 | [1] |
| 10a | M-14 (Melanoma) | 8.66 ± 0.01 | [1] |
| 5b | MCF-7 (Breast) | 0.2 ± 0.01 | [2] |
| 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [2] |
| 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Antibacterial Activity
Saccharin and its derivatives have demonstrated notable antibacterial properties against a range of pathogenic bacteria.
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Saccharin Derivatives
| Compound ID | Bacterial Strain | MIC (µM) | Reference |
| 7f | Escherichia coli | 4.6 | [4] |
| 7i | Bacillus subtilis | 4.7 | [4] |
| Compound 8e | MRSA | 1.56 ± 0.22 µg/mL | [5] |
| Compound 8d | VRSA | 12.5 ± 1.75 µg/mL | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
96-well microtiter plates
-
Bacterial strains
-
Test compounds
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth in a 96-well plate.[6]
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]
-
Incubate the plates at 37°C for 18-24 hours.[6]
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7]
Enzyme Inhibition
A significant area of research for saccharin derivatives is their ability to inhibit various enzymes, particularly carbonic anhydrases (CAs) and cyclooxygenases (COXs).
Saccharin itself is a known inhibitor of carbonic anhydrases, particularly the tumor-associated isoform CA IX.[8]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Materials:
-
Human carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.5)
-
Test compounds and a known inhibitor (e.g., Acetazolamide)
-
96-well plate and microplate reader
Procedure:
-
Add buffer, test compound (at various concentrations), and CA enzyme solution to the wells of a 96-well plate.[1]
-
Pre-incubate at room temperature for 10-15 minutes to allow inhibitor binding.[1]
-
Initiate the reaction by adding the p-NPA substrate solution.[1]
-
Immediately measure the increase in absorbance at 400-405 nm in kinetic mode.[1]
-
The rate of reaction is proportional to the enzyme activity, and the percentage of inhibition is calculated relative to the uninhibited control.
Certain derivatives of 1,2-benzothiazine 1,1-dioxide have shown potent anti-inflammatory activity through the inhibition of COX enzymes.[2]
Experimental Protocol: COX-2 Inhibition Assay
This fluorometric assay measures the peroxidase activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic acid (substrate)
-
Test compounds and a known inhibitor (e.g., Celecoxib)
-
96-well black plate and fluorescence plate reader
Procedure:
-
In a 96-well plate, add Reaction Mix containing COX Assay Buffer and COX Probe to all wells.[9]
-
Add the test inhibitor at various concentrations to the sample wells and a known inhibitor to the positive control wells.
-
Add the COX-2 enzyme to all wells except the blank.
-
Initiate the reaction by adding arachidonic acid.[9]
-
Immediately measure the fluorescence intensity (Ex/Em = 535/587 nm) in a kinetic mode.[9]
-
Calculate the percentage of inhibition based on the rate of fluorescence increase compared to the control.
The Saturated Analogue: A Frontier of Potential
Direct experimental data on the biological activity of 1,2-Thiazinan-3-one 1,1-dioxide is notably scarce in the current scientific literature. However, by applying the principles of bioisosterism and examining the structure-activity relationships of related saturated sultams, we can infer a potential biological profile.
Bioisosterism is a strategy in medicinal chemistry for the rational design of new drugs by replacing a part of a molecule with a chemical group that has similar physical or chemical properties, which may result in similar biological activity. In this context, the saturated 1,2-thiazinan-3-one 1,1-dioxide can be considered a non-classical bioisostere of its benzofused analogue.
Predicted Impact of Benzofusion Removal
The removal of the fused benzene ring introduces several key structural and electronic changes:
-
Increased Flexibility: The saturated ring is significantly more flexible than the rigid, planar benzofused system. This increased conformational freedom could lead to different binding modes with biological targets, potentially resulting in altered or novel activities.
-
Loss of Aromaticity: The absence of the aromatic ring eliminates the possibility of π-π stacking interactions with protein residues, which are often crucial for the binding of benzofused compounds.
-
Altered Lipophilicity: The saturated analogue is expected to be less lipophilic than its benzofused counterpart. This could influence its solubility, membrane permeability, and overall pharmacokinetic profile.
Inferred Biological Activities from Related Saturated Sultams
While specific data for 1,2-Thiazinan-3-one 1,1-dioxide is lacking, studies on other saturated bicyclic and monocyclic sultams have reported a range of biological activities, including:
-
Antibacterial Activity: Some saturated sultams have been evaluated for their antibacterial properties.[10] The flexible nature of the saturated ring might allow for better adaptation to the active sites of bacterial enzymes that are not targeted by the more rigid benzofused structures.
-
Enzyme Inhibition: Saturated sultams have been investigated as inhibitors of various enzymes. For instance, β-sultams are known inhibitors of β-lactamases.[11] It is plausible that the 1,2-Thiazinan-3-one 1,1-dioxide core could serve as a scaffold for the development of inhibitors for other enzyme classes.
It is important to emphasize that these are inferred potential activities. Rigorous experimental evaluation is necessary to confirm the biological profile of 1,2-Thiazinan-3-one 1,1-dioxide.
Visualizing the Comparison: Structures and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Chemical Structures
Caption: Chemical structures of the saturated and benzofused analogues.
General Workflow for In Vitro Biological Activity Screening
Caption: A generalized workflow for the comparative biological evaluation.
Conclusion and Future Directions
The benzofused 1,2-thiazinane-3-one 1,1-dioxide scaffold, exemplified by saccharin and its derivatives, is a rich source of biologically active compounds with demonstrated potential in anticancer, antibacterial, and enzyme-inhibiting applications. In contrast, its saturated counterpart, 1,2-Thiazinan-3-one 1,1-dioxide, represents a largely untapped area of chemical space.
The structural differences between these two analogues, primarily the presence or absence of the fused aromatic ring, are expected to have a profound impact on their biological activities. The increased flexibility and altered physicochemical properties of the saturated scaffold may lead to novel pharmacological profiles.
Future research should focus on the synthesis and systematic biological evaluation of 1,2-Thiazinan-3-one 1,1-dioxide and its simple derivatives. Such studies are crucial to validate the inferred potential and to determine if this underexplored scaffold can provide new avenues for the development of therapeutic agents. This comparative guide serves as a foundational resource to stimulate and inform these future investigations.
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A Head-to-Head Comparison of 1,2-Thiazinan-3-one 1,1-dioxide with Known Inhibitors Across Key Therapeutic Targets
Introduction
In the landscape of modern drug discovery, the identification and optimization of novel scaffolds with potential therapeutic value is a cornerstone of progress. The 1,2-thiazinane 1,1-dioxide core is a heterocyclic motif that has garnered interest due to its presence in a variety of biologically active compounds. This guide provides a comprehensive, head-to-head comparison of the parent scaffold, 1,2-Thiazinan-3-one 1,1-dioxide , with established inhibitors against three critical therapeutic targets: Beta-secretase 1 (BACE1), implicated in Alzheimer's disease; SARS-CoV-2 Main Protease (Mpro), a key enzyme in the lifecycle of the COVID-19 virus; and Human Neutrophil Elastase (HNE), a driver of inflammatory diseases.
While direct experimental data for the unsubstituted 1,2-Thiazinan-3-one 1,1-dioxide is not extensively available in public literature, its structural motifs are present in known inhibitors. This guide, therefore, serves as a predictive and comparative tool for researchers, scientists, and drug development professionals. We will analyze the potential of this core structure against established drugs, supported by detailed experimental protocols to facilitate further investigation. Our analysis is grounded in the principles of scientific integrity, providing a robust framework for understanding the potential of this scaffold in medicinal chemistry.
Target 1: Beta-secretase 1 (BACE1) - A Key Player in Alzheimer's Disease
Biological Role and Rationale for Inhibition
Beta-secretase 1 (BACE1) is an aspartic protease that plays a critical role in the amyloidogenic pathway, which is central to the pathogenesis of Alzheimer's disease.[1] BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the generation of amyloid-beta (Aβ) peptides.[2] These peptides, particularly Aβ42, aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients, contributing to neurotoxicity and cognitive decline.[3] Inhibition of BACE1 is a prime therapeutic strategy aimed at reducing Aβ production, thereby potentially slowing or halting the progression of the disease.[1]
Head-to-Head Comparison: 1,2-Thiazinan-3-one 1,1-dioxide vs. Verubecestat
Verubecestat (MK-8931) is a well-characterized BACE1 inhibitor that advanced to late-stage clinical trials.[4][5] It features a cyclic sulfamide-like moiety, highlighting the relevance of the thiazinane scaffold in targeting the BACE1 active site.
| Feature | 1,2-Thiazinan-3-one 1,1-dioxide | Verubecestat (MK-8931) |
| Chemical Structure | ||
| Inhibitory Potency (IC50/Ki) | Hypothetical; requires experimental validation. | Ki : 7.8 nM[6] IC50 : 13 nM[5] |
| Mechanism of Action | Predicted to be a competitive inhibitor, binding to the aspartic protease active site. | Competitive inhibitor of the BACE1 active site.[7] |
| Key Structural Insights | The core sulfonamide-containing ring could potentially interact with the catalytic aspartate residues of BACE1. | The 3-imino-1,2,4-thiadiazinane 1,1-dioxide core is crucial for its high-affinity binding.[8] |
Experimental Protocol: BACE1 Inhibition Assay (FRET-Based)
This protocol outlines a robust in vitro assay to determine the inhibitory potential of a test compound against BACE1 using Fluorescence Resonance Energy Transfer (FRET).[1][9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw recombinant human BACE1 enzyme, BACE1 FRET peptide substrate, and BACE1 assay buffer (typically 50 mM Sodium Acetate, pH 4.5) on ice.[9]
-
Prepare serial dilutions of the test compound (e.g., 1,2-Thiazinan-3-one 1,1-dioxide) in assay buffer. A suitable solvent like DMSO can be used for the initial stock, ensuring the final DMSO concentration in the assay is ≤1%.[4]
-
-
Assay Plate Preparation (96-well black plate):
-
Enzyme Addition and Incubation:
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence kinetically for 20-60 minutes at room temperature.[1][9] Typical excitation and emission wavelengths for many BACE1 substrates are around 320 nm and 405 nm, respectively, but should be optimized for the specific FRET pair used.[9]
-
-
Data Analysis:
-
Determine the initial reaction rate (velocity) from the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Target 2: SARS-CoV-2 Main Protease (Mpro) - A Vital Target for COVID-19 Therapeutics
Biological Role and Rationale for Inhibition
The SARS-CoV-2 Main Protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle.[10][11] It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins that are crucial for viral replication and transcription.[9] Due to its critical role and high conservation among coronaviruses, Mpro is a highly attractive target for the development of antiviral drugs.[12]
Head-to-Head Comparison: 1,2-Thiazinan-3-one 1,1-dioxide vs. Nirmatrelvir and Ensitrelvir
Nirmatrelvir (a key component of Paxlovid) and Ensitrelvir are two prominent, orally available Mpro inhibitors that have received regulatory approval or authorization.
| Feature | 1,2-Thiazinan-3-one 1,1-dioxide | Nirmatrelvir (PF-07321332) | Ensitrelvir (S-217622) |
| Chemical Structure | |||
| Inhibitory Potency (IC50/Ki) | Hypothetical; requires experimental validation. | Ki : 3.11 nM[13] IC50 : 19.2 nM[13] | IC50 : 13 nM |
| Mechanism of Action | Predicted non-covalent, competitive inhibitor. | Covalent, reversible inhibitor targeting the catalytic Cys145. | Non-covalent, competitive inhibitor. |
| Key Structural Insights | The lactam and sulfone moieties could form hydrogen bonds within the Mpro active site. | The nitrile warhead forms a covalent bond with the catalytic cysteine. The γ-lactam ring mimics the substrate's glutamine. | The triazinane dione core and trifluorophenyl group make key interactions in the S1 and S2 pockets. |
Experimental Protocol: SARS-CoV-2 Mpro Inhibition Assay (FRET-Based)
This protocol details a FRET-based assay to quantify the inhibitory activity of compounds against SARS-CoV-2 Mpro.[2][6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Dilute the recombinant SARS-CoV-2 Mpro enzyme in the assay buffer to the final desired concentration.
-
Dissolve the fluorogenic Mpro substrate in DMSO, then dilute to the working concentration in assay buffer.[2]
-
Prepare a serial dilution of the test compound in assay buffer, maintaining a constant DMSO concentration.
-
-
Assay Plate Preparation (384-well black plate):
-
Add the test compound dilutions or vehicle control to the appropriate wells.
-
Add the diluted Mpro enzyme solution to all wells except the negative control.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 60 minutes to allow for compound-enzyme binding.[2]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Mpro substrate solution to all wells.[2]
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm every minute for 30 minutes at 37°C.[2]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration by determining the slope of the linear phase of the fluorescence vs. time curve.
-
Normalize the velocities as a percentage of the positive control (no inhibitor).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
-
Target 3: Human Neutrophil Elastase (HNE) - A Mediator of Chronic Inflammation
Biological Role and Rationale for Inhibition
Human Neutrophil Elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, neutrophils release HNE, which plays a role in host defense by degrading bacterial proteins. However, excessive or unregulated HNE activity contributes to tissue damage in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), by degrading extracellular matrix components like elastin. Therefore, inhibiting HNE is a validated therapeutic approach for mitigating tissue destruction in these conditions.
Head-to-Head Comparison: 1,2-Thiazinan-3-one 1,1-dioxide vs. Sivelestat
Sivelestat (ONO-5046) is a specific, competitive inhibitor of HNE that has been used clinically for the treatment of acute lung injury and ARDS.
| Feature | 1,2-Thiazinan-3-one 1,1-dioxide | Sivelestat (ONO-5046) |
| Chemical Structure | ||
| Inhibitory Potency (IC50) | Hypothetical; requires experimental validation. | 19-49 nM |
| Mechanism of Action | Predicted competitive inhibitor. | Potent, selective, substrate-competitive inhibitor. |
| Key Structural Insights | The cyclic sulfonamide structure could act as a stable scaffold for building more complex, selective inhibitors. | The acyl-enzyme inhibitor forms a stable complex with the active site serine of HNE. |
Experimental Protocol: HNE Activity Assay (Fluorometric)
This protocol describes a fluorometric assay for measuring HNE activity and screening for its inhibitors using a synthetic peptide substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare NE Assay Buffer and bring to room temperature.
-
Reconstitute and dilute the Human Neutrophil Elastase (HNE) enzyme standard in assay buffer to the desired working concentration (e.g., 0.25 ng/µL). Keep on ice.
-
Prepare the fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Val-AMC or a similar peptide linked to a fluorophore like AFC) by diluting the stock in assay buffer.[3]
-
Prepare serial dilutions of the test compound.
-
-
Assay Plate Preparation (96-well white or black plate):
-
Add 50 µL of the diluted HNE enzyme solution to all wells (except blanks).
-
Add the test inhibitor dilutions to the sample wells. Add inhibitor control (e.g., Sivelestat) to control wells and vehicle to enzyme control wells.
-
-
Pre-incubation:
-
Mix the plate and incubate at 37°C for 5 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Prepare a substrate reaction mix (e.g., 48 µL Assay Buffer + 2 µL Substrate per reaction).[3]
-
Add 50 µL of the substrate mix to all wells to start the reaction.[3]
-
Immediately measure the fluorescence in kinetic mode for 10-20 minutes at 37°C.[3] Typical excitation/emission wavelengths are ~380-400 nm / ~500-505 nm.[3]
-
-
Data Analysis:
-
Choose two time points (T1 and T2) in the linear range of the fluorescence plot and calculate the change in fluorescence (ΔRFU = RFU2 - RFU1).
-
Calculate the percent inhibition relative to the enzyme control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Discussion and Future Directions
The comparative analysis presented in this guide highlights the potential of the 1,2-Thiazinan-3-one 1,1-dioxide scaffold as a foundational structure for the development of novel enzyme inhibitors. Its structural similarity to the core motifs of successful inhibitors like Verubecestat suggests that derivatives of this scaffold could be designed to effectively target the active sites of proteases such as BACE1, SARS-CoV-2 Mpro, and HNE.
The key to unlocking this potential lies in systematic experimental validation. The protocols detailed herein provide a clear and robust pathway for such investigations. Future research should focus on the following areas:
-
Synthesis of a Focused Library: A library of derivatives of 1,2-Thiazinan-3-one 1,1-dioxide should be synthesized, incorporating diverse functional groups at various positions on the ring. This will allow for the exploration of structure-activity relationships (SAR).
-
High-Throughput Screening: The synthesized library should be screened against BACE1, Mpro, and HNE using the described FRET and fluorometric assays to identify initial hits.
-
Structure-Based Drug Design: For promising hits, co-crystallization studies with the target enzymes can provide invaluable insights into the binding mode, guiding further optimization of potency and selectivity.
-
In Cellulo and In Vivo Validation: Active compounds from in vitro assays should be progressed to cell-based models and subsequently to in vivo models of Alzheimer's disease, COVID-19, and inflammatory conditions to assess their therapeutic efficacy and pharmacokinetic properties.
By pursuing these research avenues, the scientific community can fully elucidate the therapeutic potential of the 1,2-Thiazinan-3-one 1,1-dioxide scaffold and potentially develop novel, effective treatments for a range of debilitating diseases.
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BACE1 (β-secretase 1) catalyzes the initial cleavage of the amyloid precursor protein to generate Aβ. Therefore inhibition of BACE1 activity could block one of the earliest pathologic events in AD. ([Link])
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-
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-
Protocol to identify flavonoid antagonists of the SARS-CoV-2 main protease. ([Link])
-
Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants. ([Link])
-
Sivelestat (Neutrophil Elastase Inhibitor) as an Anti-inflammatory and Anti-viral Agent: An In Silico Study. ([Link])
-
Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection. ([Link])
-
The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. ([Link])
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ([Link])
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 1,2-Thiazinan-3-one 1,1-dioxide
For Immediate Reference: This document outlines critical safety and disposal protocols for 1,2-Thiazinan-3-one 1,1-dioxide. Adherence to these procedures is mandatory to ensure personnel safety and environmental compliance. All operations should be conducted in accordance with your institution's Chemical Hygiene Plan and prevailing local, state, and federal regulations.
Executive Summary: The imperative for meticulous disposal
1,2-Thiazinan-3-one 1,1-dioxide is a sulfur-containing heterocyclic compound utilized in specialized research and development applications. While its toxicological properties have not been exhaustively investigated, the available Safety Data Sheet (SDS) designates it as a substance requiring careful handling and disposal due to its flammability and potential for hazardous decomposition products.[1] This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established laboratory safety principles and regulatory standards.
Hazard Profile and Risk Mitigation
A thorough understanding of the inherent risks associated with 1,2-Thiazinan-3-one 1,1-dioxide is foundational to its safe management.
Key Hazards:
-
Flammability: The compound is described as "highly flammable," necessitating stringent control of ignition sources.[1]
-
Hazardous Combustion Products: In the event of a fire, the substance may produce carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas, all of which pose significant inhalation hazards.[1]
-
Inhalation Toxicity: May cause respiratory irritation.[1]
-
Contact Hazard: While specific data is limited, skin and eye contact should be avoided as a matter of standard laboratory practice.
Personal Protective Equipment (PPE) Protocol:
A multi-layered approach to PPE is essential to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents dermal contact. |
| Body Protection | Flame-retardant laboratory coat. | Protects against accidental spills and ignition. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of spills. | Minimizes inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1,2-Thiazinan-3-one 1,1-dioxide is that it must be managed as a hazardous waste. Under no circumstances should this compound be disposed of down the drain or in standard laboratory trash.
Phase 1: Waste Segregation and Containerization
-
Designated Waste Container: Utilize a clearly labeled, dedicated waste container for 1,2-Thiazinan-3-one 1,1-dioxide and any materials grossly contaminated with it (e.g., weighing boats, contaminated gloves).
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents as "1,2-Thiazinan-3-one 1,1-dioxide".
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely sealed.
-
Segregation: Do not mix 1,2-Thiazinan-3-one 1,1-dioxide waste with other waste streams, particularly incompatible materials.
Phase 2: On-Site Accumulation and Storage
-
Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area that is well-ventilated and away from heat sources or open flames.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.
Phase 3: Final Disposal
-
Professional Disposal Service: The disposal of 1,2-Thiazinan-3-one 1,1-dioxide must be handled by a licensed professional waste disposal company.[1]
-
Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the compound and the safe management of any hazardous combustion byproducts.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Containment: For a small spill, and if it is safe to do so, use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making workflow for the proper disposal of 1,2-Thiazinan-3-one 1,1-dioxide.
Caption: Decision-making workflow for the disposal of 1,2-Thiazinan-3-one 1,1-dioxide.
References
Sources
Navigating the Uncharted: A Guide to Safely Handling 1,2-Thiazinan-3-one 1,1-dioxide
For the pioneering researchers, scientists, and drug development professionals breaking new ground, the introduction of novel chemical entities into a workflow demands a commensurate level of vigilance and preparedness. 1,2-Thiazinan-3-one 1,1-dioxide is one such compound where comprehensive toxicological data is still under development. This guide is structured to provide a robust framework for its safe handling, emphasizing a precautionary principle that is essential when working with substances of unknown long-term health effects. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Understanding the Hazard Profile: A Precautionary Approach
1,2-Thiazinan-3-one 1,1-dioxide (CAS No. 37441-50-2) is classified as an irritant, with specific warnings for skin, eye, and respiratory irritation.[1][2] The Safety Data Sheet (SDS) indicates that the chemical and toxicological properties of this substance have not been thoroughly investigated.[3] This lack of comprehensive data necessitates treating the compound with a higher degree of caution, assuming it may have other, as-yet-unidentified hazardous properties. The foundational principle of our handling protocol, therefore, is to minimize all potential routes of exposure: inhalation, skin and eye contact, and ingestion.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is paramount and should be guided by a thorough risk assessment of the specific procedures you will be undertaking. The following table outlines the recommended PPE for handling 1,2-Thiazinan-3-one 1,1-dioxide in a laboratory setting.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Respiratory Protection | NIOSH-approved N95 or higher-rated particulate respirator. | To prevent inhalation of the powdered compound, which can cause respiratory irritation.[1][3] For higher-risk procedures (e.g., weighing large quantities, potential for aerosolization), a respirator with a higher protection factor, such as a powered air-purifying respirator (PAPR), should be considered.[3] All respirator use requires proper fit-testing and training. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, which can cause irritation.[1] No single glove material is impervious to all chemicals indefinitely.[5] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them frequently.[5] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes or airborne particles that could cause serious eye irritation.[1] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[6] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[7] For tasks with a higher potential for contamination, a disposable gown or coverall may be appropriate. |
Operational and Disposal Plans: A Step-by-Step Guide
A self-validating safety protocol extends beyond the selection of PPE to encompass the entire lifecycle of the chemical in your laboratory, from handling and storage to disposal.
Experimental Workflow for Safe Handling
The following workflow is designed to minimize exposure at each stage of handling 1,2-Thiazinan-3-one 1,1-dioxide.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 37441-50-2|1,2-Thiazinane 1,1-dioxide|BLD Pharm [bldpharm.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youthfilter.com [youthfilter.com]
- 7. ors.od.nih.gov [ors.od.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
